Product packaging for Dimethyl hexasulfide(Cat. No.:CAS No. 22015-54-9)

Dimethyl hexasulfide

Cat. No.: B15292132
CAS No.: 22015-54-9
M. Wt: 222.5 g/mol
InChI Key: IFPVWYIKESOXEL-UHFFFAOYSA-N
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Description

Dimethyl hexasulfide is a useful research compound. Its molecular formula is C2H6S6 and its molecular weight is 222.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6S6 B15292132 Dimethyl hexasulfide CAS No. 22015-54-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22015-54-9

Molecular Formula

C2H6S6

Molecular Weight

222.5 g/mol

IUPAC Name

(methylhexasulfanyl)methane

InChI

InChI=1S/C2H6S6/c1-3-5-7-8-6-4-2/h1-2H3

InChI Key

IFPVWYIKESOXEL-UHFFFAOYSA-N

Canonical SMILES

CSSSSSSC

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Dimethyl Hexasulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dimethyl hexasulfide (CH₃S₆CH₃). Given the limited availability of direct literature on this specific polysulfane, this document outlines a plausible synthetic approach based on established methods for organic polysulfane preparation and details the expected characterization data based on trends observed in homologous series.

Introduction

This compound is an organic polysulfane characterized by a linear chain of six sulfur atoms flanked by two methyl groups. Organic polysulfanes are of increasing interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities. They are known to release signaling molecules such as hydrogen sulfide (H₂S) and can participate in various redox reactions within biological systems. This guide serves as a technical resource for the preparation and detailed analysis of this compound.

Synthesis of this compound

The synthesis of this compound typically results in a mixture of dimethyl polysulfanes with varying sulfur chain lengths. The following protocol is a generalized method designed to favor the formation of longer-chain polysulfanes, from which the hexasulfide can be isolated. This approach is adapted from known procedures for the synthesis of dialkyl polysulfanes.

Experimental Protocol: Reaction of Dimethyl Disulfide with Elemental Sulfur

This method involves the direct reaction of dimethyl disulfide with elemental sulfur at an elevated temperature.

Materials:

  • Dimethyl disulfide (CH₃SSCH₃)

  • Elemental sulfur (S₈)

  • Anhydrous toluene (solvent)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • A three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a gas inlet is charged with elemental sulfur (4 molar equivalents relative to dimethyl disulfide).

  • Anhydrous toluene is added to the flask to create a slurry.

  • The flask is flushed with argon or nitrogen to establish an inert atmosphere.

  • Dimethyl disulfide (1 molar equivalent) is added to the stirred slurry.

  • The reaction mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring.

  • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the formation of higher-order polysulfanes and the consumption of dimethyl disulfide. The reaction is typically allowed to proceed for several hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield a crude mixture of dimethyl polysulfanes.

Purification

Isolation of this compound from the product mixture requires chromatographic separation.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is suitable for the separation of these nonpolar compounds.

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used. The exact gradient profile will need to be optimized to achieve baseline separation of the different polysulfanes.

  • Detection: A UV detector set to a wavelength in the range of 220-250 nm can be used for detection, as the S-S bonds exhibit UV absorbance in this region.

  • Fraction Collection: Fractions corresponding to the elution time of this compound are collected. The identity of the peak can be confirmed by subsequent mass spectrometry analysis of the collected fractions.

  • Post-Purification: The solvent is removed from the collected fractions under reduced pressure to yield purified this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification reactants Dimethyl Disulfide + Elemental Sulfur in Toluene reaction Reflux under Inert Atmosphere reactants->reaction Heat crude_product Crude Mixture of Dimethyl Polysulfanes reaction->crude_product hplc Reverse-Phase HPLC crude_product->hplc Inject fractions Collect Fractions hplc->fractions Elution pure_product Pure this compound fractions->pure_product Solvent Removal

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

The following sections detail the expected analytical data for the characterization of the purified compound.

Physical and Chemical Properties

A summary of the computed and expected physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₂H₆S₆
Molecular Weight 222.46 g/mol
Appearance Expected to be a pale yellow oil
Solubility Soluble in organic solvents (e.g., chloroform, dichloromethane, toluene), insoluble in water
Boiling Point Higher than dimethyl pentasulfide
Density Greater than 1 g/mL

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic Data

The ¹H and ¹³C NMR spectra provide key information about the structure of the molecule. The chemical shifts are influenced by the electronegativity of the adjacent sulfur chain.

NucleusExpected Chemical Shift (δ) in CDCl₃Multiplicity
¹H 2.55 - 2.65 ppmSinglet
¹³C 25 - 30 ppmSinglet

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zProposed FragmentRelative Intensity
222[CH₃S₆CH₃]⁺ (Molecular Ion)Low to Medium
190[CH₃S₅CH₃]⁺Medium
158[CH₃S₄CH₃]⁺Medium
126[CH₃S₃CH₃]⁺High
94[CH₃S₂CH₃]⁺High
79[CH₃S₂]⁺Medium
64[S₂]⁺Medium
47[CH₃S]⁺High (Base Peak)
45[CHS]⁺Medium

Table 3: Predicted Mass Spectrometry Fragmentation Pattern for this compound.

The fragmentation is expected to proceed via cleavage of the S-S and C-S bonds, with the loss of sulfur atoms (S, S₂) being a prominent pathway. The methylthio cation (CH₃S⁺) is often a stable and abundant fragment in the mass spectra of methyl polysulfanes.

Raman spectroscopy is an excellent technique for observing the S-S bond vibrations in polysulfanes.

Raman Shift (cm⁻¹)Assignment
~440 - 480S-S stretching vibrations
~680 - 700C-S stretching vibrations

Table 4: Predicted Raman Shifts for this compound.

The S-S stretching region may show multiple peaks due to the different vibrational modes of the hexasulfide chain.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively studied, organic polysulfanes are generally recognized as donors of sulfane sulfur and can influence cellular processes involving redox signaling. They are known to interact with thiol-containing proteins and can release H₂S, which is a key gaseous signaling molecule.

Signaling_Pathway cluster_release Release of Signaling Molecules cluster_effects Cellular Effects DMHS This compound (CH3S6CH3) H2S Hydrogen Sulfide (H2S) DMHS->H2S Reduction Sulfane_Sulfur Sulfane Sulfur (Sn) DMHS->Sulfane_Sulfur Transfer Vasodilation Vasodilation H2S->Vasodilation Protein_Mod Protein Persulfidation Sulfane_Sulfur->Protein_Mod Redox Redox Signaling Modulation Anti_Inflammatory Anti-inflammatory Effects Redox->Anti_Inflammatory Protein_Mod->Redox

Caption: A generalized signaling pathway for organic polysulfanes.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The presented protocols and expected data are based on the established chemistry of organic polysulfanes. Further research is required to optimize the synthesis for higher yields and to fully elucidate the specific biological roles of this intriguing molecule. The methodologies and data presented herein should serve as a valuable resource for researchers venturing into the study of long-chain organic polysulfanes.

The Ubiquitous Presence of Dimethyl Polysulfides: A Deep Dive into Their Natural Occurrence, Biosynthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl polysulfides, a class of volatile organosulfur compounds with the general formula CH₃SₙCH₃ (where 'n' is the number of sulfur atoms), are integral to the chemical ecology and physiology of a diverse range of organisms. From imparting the characteristic aromas of many common foods to playing crucial roles in cellular signaling and defense, these molecules are of significant interest to researchers in fields spanning from food science to pharmacology. This technical guide provides a comprehensive overview of the natural occurrence of dimethyl polysulfides, their biosynthesis, and their multifaceted biological activities, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.

Natural Occurrence of Dimethyl Polysulfides

Dimethyl polysulfides are widespread in nature, contributing to the chemical profiles of bacteria, fungi, plants, and animals. Their presence is often linked to the metabolism of sulfur-containing amino acids, primarily methionine.

In Plants

Plants, particularly those from the Allium (e.g., garlic, onions, leeks) and Brassica (e.g., cabbage, broccoli, cauliflower) genera, are well-known producers of a variety of organosulfur compounds, including dimethyl polysulfides.[1][2] These compounds are major contributors to the distinct flavors and aromas of these vegetables.[1] In garlic (Allium sativum), diallyl disulfide and diallyl trisulfide are predominant, with concentrations varying depending on the preparation method.[1][3] For instance, one study found that a single clove of garlic contained approximately 0.0296% diallyl disulfide and 0.0093% diallyl trisulfide.[3] Chinese chives (Allium tuberosum) also contain significant amounts of dimethyl disulfide and dimethyl trisulfide, with the highest concentrations often found in the seeds.[4] In heated Welsh onions (Allium fistulosum), dimethyl trisulfide and dimethyl tetrasulfide concentrations have been observed to increase significantly.[5]

In Fungi

Fungi are also notable producers of volatile sulfur compounds. For example, dimethyl trisulfide is a key aroma component in some cheese varieties, where it is produced by fungal activity.[6] The common stinkhorn fungus, Phallus impudicus, emits a foul odor to attract insects for spore dispersal, and dimethyl trisulfide is a major contributor to this scent.[6]

In Bacteria

Bacteria play a crucial role in the biogeochemical cycling of sulfur and are significant producers of dimethyl polysulfides. In marine environments, bacteria are involved in the degradation of dimethylsulfoniopropionate (DMSP), an abundant organosulfur compound produced by phytoplankton, leading to the formation of dimethyl sulfide (DMS) and other related compounds.[7] Some marine bacteria possess the dmdA gene, which is involved in DMSP demethylation, a key step in this process.[7][8] In soil, bacteria such as Bacillus sp. can produce dimethyl disulfide, which has been shown to promote plant growth.[9]

In Marine Organisms

The marine sulfur cycle is heavily influenced by the production and transformation of dimethylated sulfur compounds. Phytoplankton are the primary producers of DMSP, which is then catabolized by bacteria and other marine organisms, releasing DMS into the atmosphere where it influences cloud formation.[8][10] While DMS is the most studied compound in this cycle, dimethyl polysulfides are also present and contribute to the complex chemical ecology of marine ecosystems.

In Decomposing Tissues

The process of decomposition of organic matter, particularly animal tissues, involves microbial activity that breaks down sulfur-containing amino acids, leading to the release of a variety of volatile sulfur compounds, including dimethyl trisulfide.[6] This compound is a known attractant for blowflies, which are important in the forensic analysis of decomposition.[6]

Quantitative Data on Dimethyl Polysulfide Occurrence

The concentration of dimethyl polysulfides can vary significantly depending on the organism, its physiological state, and environmental conditions. The following tables summarize some of the available quantitative data.

OrganismCompoundConcentrationReference
Garlic (Allium sativum)Diallyl disulfide0.0248 - 0.0296%[3]
Garlic (Allium sativum)Diallyl trisulfide0.0087 - 0.0093%[3]
Chinese Chive (Allium tuberosum) SeedsDiallyl disulfide57.02% of total volatile sulfur compounds[4]
Chinese Chive (Allium tuberosum) SeedsDimethyl trisulfide28.16% of total volatile sulfur compounds[4]
Cooked Brassicaceous VegetablesDimethyl trisulfideMajor aroma component[10]

Note: Data is presented as reported in the cited literature and may vary based on analytical methods and sample preparation.

Biosynthesis of Dimethyl Polysulfides

The primary precursor for the biosynthesis of dimethyl polysulfides in most organisms is the amino acid methionine. The biosynthetic pathway involves a series of enzymatic reactions that can vary between organisms. A generalized pathway is outlined below.

Biosynthesis Methionine Methionine Methanethiol Methanethiol (CH₃SH) Methionine->Methanethiol Enzymatic cleavage Dimethyl_disulfide Dimethyl disulfide (CH₃S-SCH₃) Methanethiol->Dimethyl_disulfide Oxidation Dimethyl_trisulfide Dimethyl trisulfide (CH₃S-S-SCH₃) Dimethyl_disulfide->Dimethyl_trisulfide Sulfur addition Dimethyl_polysulfides Higher Dimethyl Polysulfides Dimethyl_trisulfide->Dimethyl_polysulfides Further sulfur addition

Experimental Protocols

Accurate detection and quantification of volatile and often reactive dimethyl polysulfides require specialized analytical techniques. Furthermore, studying their biological effects necessitates well-defined experimental models.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Dimethyl Polysulfides in Plant Material

This method is widely used for the extraction and analysis of volatile organic compounds from various matrices.[5][11][12]

1. Sample Preparation:

  • Homogenize a known weight of fresh plant material (e.g., garlic, onion) in deionized water.

  • Transfer a precise volume of the homogenate into a headspace vial.

  • Add an internal standard (e.g., d-labeled polysulfide) for accurate quantification.

2. HS-SPME Procedure:

  • Place the vial in a temperature-controlled autosampler.

  • Expose a solid-phase microextraction fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 40-60°C) to allow for the adsorption of volatile compounds.[5][11]

3. GC-MS Analysis:

  • Desorb the trapped analytes from the SPME fiber in the hot injector of the gas chromatograph.

  • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

  • Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode.

  • Quantify the target dimethyl polysulfides by comparing their peak areas to that of the internal standard.

HS_SPME_GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Homogenization Homogenize Plant Material Vial_Transfer Transfer to Headspace Vial Homogenization->Vial_Transfer Internal_Standard Add Internal Standard Vial_Transfer->Internal_Standard Incubation Incubate and Expose SPME Fiber Internal_Standard->Incubation Adsorption Adsorption of Volatiles Incubation->Adsorption Desorption Thermal Desorption in GC Injector Adsorption->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection and Quantification Separation->Detection

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of Polysulfides

HPLC can be used for the analysis of less volatile or derivatized polysulfides.[13][14][15]

1. Sample Preparation and Derivatization:

  • Extract polysulfides from the biological matrix using a suitable solvent.

  • For inorganic polysulfides, derivatize with an alkylating agent like methyl trifluoromethanesulfonate to form stable dimethylpolysulfanes.[13][15]

  • For organic polysulfides, direct injection may be possible depending on their properties.

2. HPLC Analysis:

  • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

  • Use a mobile phase gradient (e.g., acetonitrile/water) to separate the different polysulfide species.

  • Detect the eluted compounds using a UV detector at a characteristic wavelength (e.g., 220-254 nm).[13][15]

  • Quantify the polysulfides based on a calibration curve generated from standards of known concentrations.

Protocol 3: In Vivo Model of Myocardial Ischemia-Reperfusion Injury for Cardioprotective Studies

Animal models are crucial for evaluating the therapeutic potential of dimethyl polysulfides.[16][17][18][19][20]

1. Animal Model:

  • Use a suitable animal model, such as male Sprague-Dawley rats or mice.[16][20]

  • Induce myocardial ischemia by temporarily ligating a coronary artery (e.g., the left anterior descending artery) for a specific duration (e.g., 30-45 minutes).[16][17]

  • Remove the ligature to allow for reperfusion of the heart tissue.

2. Treatment:

  • Administer the dimethyl polysulfide compound (e.g., diallyl trisulfide) at a specific dose and time point (e.g., just before reperfusion).[16][17]

  • Include a vehicle control group that receives the solvent without the active compound.

3. Assessment of Cardioprotection:

  • Measure infarct size using triphenyltetrazolium chloride (TTC) staining.

  • Assess cardiac function using echocardiography or a Langendorff isolated heart system.

  • Analyze biochemical markers of cardiac damage (e.g., troponin levels).[17]

  • Investigate molecular mechanisms by analyzing tissue samples for markers of oxidative stress, apoptosis, and inflammation.

Protocol 4: In Vivo Model of Cyanide Poisoning for Antidote Efficacy Testing

Dimethyl trisulfide has shown promise as a cyanide antidote.[21][22][23][24]

1. Animal Model:

  • Use a suitable animal model, such as mice or swine.[21]

  • Induce cyanide poisoning by administering a lethal dose of a cyanide salt (e.g., potassium cyanide) via an appropriate route (e.g., subcutaneous or intravenous injection).

2. Treatment:

  • Administer dimethyl trisulfide at various doses and time points relative to the cyanide exposure (e.g., pre-treatment, simultaneous treatment, or post-treatment).[21]

  • Include a control group that receives a saline injection instead of the antidote.

3. Efficacy Assessment:

  • Monitor survival rates and time to death.

  • Observe for clinical signs of cyanide toxicity (e.g., seizures, respiratory distress).

  • Measure blood cyanide and thiocyanate levels to assess the detoxification process.

Signaling Pathways Modulated by Dimethyl Polysulfides

Dimethyl polysulfides and their metabolites, particularly hydrogen sulfide (H₂S), are now recognized as important signaling molecules that modulate a variety of cellular processes.

The Keap1-Nrf2 Antioxidant Response Pathway

A key mechanism by which polysulfides exert their protective effects is through the activation of the Keap1-Nrf2 pathway.[6][25][26][27][28][29][30][31][32] Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. Polysulfides can cause the persulfidation of specific cysteine residues on Keap1.[6][25] This modification leads to a conformational change in Keap1, causing it to release Nrf2.[6] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[29][32]

Keap1_Nrf2_Pathway Keap1_Nrf2 Keap1_Nrf2 Nrf2_n Nrf2_n Keap1_Nrf2->Nrf2_n Nrf2 Release & Translocation

H₂S and Protein Persulfidation

Many of the biological effects of dimethyl polysulfides are mediated through the release of hydrogen sulfide (H₂S).[25][33][34][35] H₂S, in turn, can lead to a post-translational modification of proteins known as persulfidation, where a sulfhydryl group (-SH) on a cysteine residue is converted to a persulfide group (-SSH).[25][33][34][35] This modification can alter the structure and function of proteins, thereby modulating their activity in various signaling pathways.[33][35] Protein persulfidation is now considered a key mechanism of H₂S-mediated signaling.[33][34][35]

Protein_Persulfidation DMPS Dimethyl Polysulfides H2S Hydrogen Sulfide (H₂S) DMPS->H2S Release Protein_SH Protein-SH (Cysteine Residue) H2S->Protein_SH Reacts with Protein_SSH Protein-SSH (Persulfidated Protein) Protein_SH->Protein_SSH Persulfidation Signaling Altered Protein Function & Downstream Signaling Protein_SSH->Signaling

Activation of TRPA1 Channels

Dimethyl trisulfide and other polysulfides have been identified as potent activators of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[2][6][36][37][38][39] TRPA1 is a non-selective cation channel expressed on sensory neurons and other cell types. Its activation by polysulfides leads to an influx of calcium ions, which can trigger various cellular responses, including the release of neuropeptides and the modulation of inflammatory and pain pathways.[2][36]

Conclusion

Dimethyl polysulfides are a fascinating and biologically significant class of natural products. Their widespread occurrence across different kingdoms of life highlights their fundamental roles in chemical communication, metabolism, and cellular signaling. For researchers, scientists, and drug development professionals, a deeper understanding of the quantitative distribution, biosynthesis, and mechanisms of action of these compounds opens up new avenues for the development of novel therapeutics, particularly in the areas of cardiovascular disease, antioxidant therapies, and as antidotes for poisoning. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for furthering research into the intriguing world of dimethyl polysulfides.

References

Spectroscopic Profile of Dimethyl Hexasulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl hexasulfide (CH₃S₆CH₃) is a member of the dialkyl polysulfide family, compounds that are of growing interest in medicinal chemistry and materials science due to the unique reactivity of their polysulfide chain. A comprehensive understanding of the spectroscopic characteristics of this compound is crucial for its identification, characterization, and the elucidation of its role in various chemical and biological processes. This technical guide provides a summary of available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. Given the scarcity of experimental data for this specific polysulfide, this guide also details the computational methodologies that serve as a powerful tool for predicting its spectroscopic properties. Furthermore, generalized experimental protocols for its synthesis and spectroscopic analysis are presented to facilitate further research.

Introduction

Dialkyl polysulfides (R-Sₙ-R) are characterized by a chain of sulfur atoms and are known for their diverse biological activities, including the release of signaling molecules like hydrogen sulfide (H₂S). This compound, with its six-sulfur chain, represents a subject of interest for understanding the structure-activity relationships within this class of compounds. Spectroscopic techniques such as NMR, IR, and Raman are indispensable for the structural elucidation and purity assessment of such molecules. This guide aims to consolidate the known spectroscopic data and provide a framework for the future spectroscopic investigation of this compound.

Spectroscopic Data of this compound

Experimental spectroscopic data for this compound is not extensively reported in peer-reviewed literature. The primary available data is a ¹³C NMR spectrum. In the absence of comprehensive experimental data, computational chemistry provides a reliable alternative for predicting the spectroscopic properties of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Spectroscopy

The following table summarizes the available experimental and theoretical ¹³C NMR data for this compound.

Atom Experimental Chemical Shift (δ, ppm) Predicted Chemical Shift (δ, ppm)
CH₃42.5[1]35-45

Note: The predicted chemical shift range is an estimate based on computational studies of similar organosulfur compounds.

¹H NMR Spectroscopy

No experimental ¹H NMR data for this compound has been published. Computational predictions suggest a singlet in the region of 2.5-3.0 ppm.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
CH₃2.5 - 3.0Singlet

Note: The predicted chemical shift is based on DFT calculations for related dimethyl polysulfides.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and overall structure.

Predicted IR and Raman Data

Due to the lack of experimental spectra, the following table presents predicted vibrational frequencies for key stretching modes in this compound, based on DFT calculations.

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
C-H stretch (asymmetric)~2980~2980Medium (IR), Strong (Raman)
C-H stretch (symmetric)~2920~2920Medium (IR), Strong (Raman)
C-S stretch~700-750~700-750Strong (IR), Medium (Raman)
S-S stretch~400-500~400-500Weak (IR), Strong (Raman)

Experimental and Computational Protocols

Synthesis of this compound

A general method for the synthesis of dialkyl polysulfides can be adapted for this compound. This typically involves the reaction of a methylating agent with a solution of sodium polysulfide, which can be generated in situ from sodium sulfide and elemental sulfur.

Generalized Synthesis Protocol:

  • Preparation of Sodium Polysulfide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in a suitable solvent such as water or ethanol.

  • Addition of Sulfur: To the stirred solution, add elemental sulfur (S₈) in the desired stoichiometric amount to form hexasulfide anions. The mixture is typically heated to facilitate the dissolution of sulfur and the formation of the polysulfide chain.

  • Methylation: Cool the reaction mixture and add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise. The reaction is often exothermic and may require cooling to control the temperature.

  • Work-up and Purification: After the addition is complete, continue stirring at room temperature for several hours. The organic layer containing the dimethyl polysulfides is then extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The organic extract is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

G cluster_synthesis Synthesis Na2S Sodium Sulfide (Na₂S) Polysulfide Sodium Polysulfide Solution Na2S->Polysulfide S8 Elemental Sulfur (S₈) S8->Polysulfide Solvent Solvent (e.g., Ethanol) Solvent->Polysulfide Reaction Reaction Mixture Polysulfide->Reaction MethylatingAgent Methylating Agent (e.g., CH₃I) MethylatingAgent->Reaction Extraction Extraction & Purification Reaction->Extraction DMHS This compound (CH₃S₆CH₃) Extraction->DMHS

Caption: Synthetic workflow for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆).

  • Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

  • The NMR spectra can be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.

  • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are usually required compared to ¹H NMR.

IR and Raman Spectroscopy Protocol

Sample Preparation:

For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates for IR spectroscopy. For Raman spectroscopy, the liquid sample can be placed in a glass capillary tube.

Data Acquisition:

  • FT-IR Spectroscopy: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

  • FT-Raman Spectroscopy: The spectrum is acquired using a Fourier Transform (FT) Raman spectrometer, often with a near-infrared laser excitation source (e.g., 1064 nm) to minimize fluorescence. The scattered light is collected and analyzed.

Computational Spectroscopy Protocol

Computational methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules.

Workflow for Computational Spectroscopy:

G cluster_computational Computational Workflow MolStructure Build 3D Structure of CH₃S₆CH₃ GeomOpt Geometry Optimization (DFT) MolStructure->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc NMRCalc NMR Shielding Calculation (GIAO) GeomOpt->NMRCalc IR_Raman IR Intensities & Raman Activities FreqCalc->IR_Raman ChemShifts ¹H & ¹³C Chemical Shifts NMRCalc->ChemShifts IR_Raman_Spectra Predicted IR & Raman Spectra IR_Raman->IR_Raman_Spectra

Caption: Computational workflow for predicting spectroscopic data.

Methodology Details:

  • Geometry Optimization: The 3D structure of this compound is first optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to predict the IR and Raman spectra and to confirm that the optimized structure is a true minimum on the potential energy surface.

  • NMR Calculations: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding constants, which are then converted to chemical shifts by referencing to a standard compound like tetramethylsilane (TMS).

Conclusion

While experimental spectroscopic data for this compound remains limited, this guide provides the currently available information and outlines a clear path forward for its comprehensive characterization. The synergy between computational prediction and experimental verification is key to advancing our understanding of this and other long-chain polysulfides. The provided protocols offer a starting point for researchers to synthesize and analyze this compound, paving the way for further exploration of its chemical and biological properties.

References

The Enduring Chain: A Technical Guide to the Discovery and History of Long-chain Polysulfanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain polysulfanes, organic compounds bearing a linear chain of three or more sulfur atoms (R-Sn-R, n ≥ 3), have transitioned from chemical curiosities to key players in cellular signaling and therapeutic development. Initially encountered as components of complex sulfur mixtures, their inherent instability and challenging characterization long veiled their significance. This technical guide provides an in-depth exploration of the historical milestones, foundational synthetic methodologies, and detailed analytical techniques that have illuminated the world of long-chain polysulfanes. Furthermore, it delves into their burgeoning role in redox biology, offering a comprehensive resource for researchers navigating this exciting frontier.

A Historical Perspective: From Ancient Concoctions to Discrete Molecules

The history of polysulfanes is deeply intertwined with the broader history of sulfur chemistry. For millennia, polysulfidic mixtures, such as "liver of sulfur" (Hepar sulphuris), were utilized for medicinal and alchemical purposes without an understanding of their precise chemical nature. These concoctions, typically generated by reacting elemental sulfur with alkaline substances, contained a complex array of polysulfide anions.

The transition from these undefined mixtures to the isolation and characterization of discrete long-chain polysulfane molecules was a gradual process. A pivotal figure in the systematic study of sulfur compounds was Jöns Jacob Berzelius , who in the early 19th century laid much of the groundwork for modern chemistry, including the determination of atomic weights and the development of chemical notation.[1][2][3][4] While not directly credited with the isolation of long-chain organic polysulfanes, his work fostered the analytical rigor necessary for their eventual discovery.

The deliberate synthesis and characterization of well-defined long-chain polysulfanes are most significantly attributed to the pioneering work of Fritz Fehér and his research group in the mid-20th century. Fehér's systematic investigation into hydrogen polysulfanes (H2Sn) and their reactions provided the first robust methods for creating and identifying these elusive molecules, laying the foundation for the synthesis of their organic derivatives.

Synthesis of Long-chain Polysulfanes: Key Experimental Protocols

The synthesis of long-chain polysulfanes requires careful control of reaction conditions to prevent disproportionation and decomposition. Two classical and effective methods are detailed below.

The Fehér Synthesis: Reaction of Dichloropolysulfanes with Thiols

This method, a cornerstone in polysulfane chemistry, involves the condensation of a dichloropolysulfane of a specific chain length with a thiol. The dichloropolysulfane acts as a sulfur chain donor.

Experimental Protocol:

Objective: To synthesize a dialkyl tetrasulfane (R-S4-R) from a thiol (R-SH) and dichlorodisulfane (S2Cl2).

Materials:

  • Dichlorodisulfane (S2Cl2)

  • An appropriate thiol (e.g., ethanethiol)

  • Anhydrous, inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is thoroughly dried and purged with inert gas.

  • Reaction Setup: The thiol is dissolved in the anhydrous solvent and placed in the reaction flask. The solution is cooled to a low temperature (typically -20 °C to 0 °C) using an appropriate cooling bath to minimize side reactions.

  • Addition of Dichlorodisulfane: A solution of dichlorodisulfane in the same solvent is added dropwise from the dropping funnel to the stirred thiol solution under a constant stream of inert gas. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the thiol, for example, by thin-layer chromatography (TLC). The reaction is typically stirred for several hours at low temperature.

  • Workup: Once the reaction is complete, the reaction mixture is allowed to warm to room temperature. The mixture is then washed sequentially with water and a dilute solution of sodium bicarbonate to remove any unreacted starting materials and acidic byproducts. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield the pure dialkyl tetrasulfane.

Reaction of Dithiols with Dichloropolysulfanes

This method is particularly useful for the synthesis of cyclic polysulfanes, but can also be adapted for the synthesis of long-chain polymeric or oligomeric polysulfanes.

Experimental Protocol:

Objective: To synthesize a cyclic polysulfane from a dithiol and a dichloropolysulfane.

Materials:

  • A suitable dithiol (e.g., 1,2-ethanedithiol)

  • A dichloropolysulfane of desired chain length (e.g., SCl2)

  • Anhydrous, non-polar solvent (e.g., diethyl ether or carbon disulfide)

  • High-dilution setup (optional, to favor cyclization over polymerization)

  • Inert gas atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A large, three-necked round-bottom flask is equipped with two dropping funnels and a nitrogen inlet. The flask contains a large volume of the stirred, anhydrous solvent.

  • High-Dilution Conditions: To promote intramolecular cyclization, the reaction is carried out under high-dilution conditions. This is achieved by the slow, simultaneous addition of dilute solutions of the dithiol and the dichloropolysulfane from the two separate dropping funnels into the large volume of stirred solvent.

  • Reaction: The reaction is typically carried out at room temperature and stirred for several hours to overnight.

  • Workup and Purification: The workup and purification are similar to the Fehér synthesis, involving washing, drying, and removal of the solvent. The crude product is then purified by chromatography or recrystallization to isolate the desired cyclic polysulfane.

Structural and Spectroscopic Characterization

The unambiguous identification of long-chain polysulfanes relies on a combination of spectroscopic and analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths and dihedral angles of the sulfur chain.

CompoundS-S Bond Length (Å)C-S-S Bond Angle (°)S-S-S Bond Angle (°)S-S-S-S Dihedral Angle (°)
Di-tert-butyl trisulfane2.062, 2.064104.2, 104.3106.5-
Di-tert-butyl tetrasulfane2.043, 2.073, 2.043104.1, 103.8107.2, 107.589.5
Dibenzyl trisulfane2.055, 2.057103.5, 103.6106.8-

Note: Data are representative and can vary slightly depending on the crystal packing and substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable for confirming the structure of the organic substituents and for assessing the purity of the polysulfane. The chemical shifts of protons and carbons alpha to the sulfur chain are particularly informative.

Compound1H Chemical Shift (ppm, α-protons)13C Chemical Shift (ppm, α-carbon)
Diethyl trisulfane~2.8~35
Diethyl tetrasulfane~2.9~36
Di-n-propyl trisulfane~2.7~43
Di-n-propyl tetrasulfane~2.8~44

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and the length of the sulfur chain. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed to prevent fragmentation of the labile sulfur chain. High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition.

Raman Spectroscopy

Raman spectroscopy is particularly well-suited for studying the S-S bonds in polysulfanes. The S-S stretching vibrations typically appear in the 400-500 cm-1 region of the spectrum, and the number and position of these bands can provide information about the conformation of the sulfur chain.

Biological Significance: Long-chain Polysulfanes in Redox Signaling

Recent discoveries have highlighted the critical role of long-chain polysulfanes as signaling molecules in biological systems. They are now recognized as key players in the complex network of redox signaling, mediating the effects of hydrogen sulfide (H2S) and other reactive sulfur species.[5][6]

Protein Persulfidation: A Key Post-Translational Modification

One of the primary mechanisms by which long-chain polysulfanes exert their biological effects is through protein persulfidation (also referred to as S-sulfhydration).[7][8] This post-translational modification involves the covalent attachment of a sulfane sulfur atom to the thiol group of a cysteine residue within a protein, forming a persulfide (R-S-SH). This modification can be further extended to form longer polysulfane chains on the protein.

Protein persulfidation can modulate protein function in several ways:

  • Altering protein structure and activity: The addition of a sulfur chain can induce conformational changes in a protein, leading to either activation or inhibition of its function.

  • Protecting against irreversible oxidation: Cysteine thiols are susceptible to irreversible oxidation under conditions of oxidative stress. Persulfidation can protect these residues from over-oxidation, and the modification is reversible.[7]

  • Mediating signal transduction: Persulfidation of key signaling proteins, such as transcription factors and kinases, can regulate their activity and downstream signaling pathways.

The diagram below illustrates a simplified workflow for the detection of protein persulfidation.

Workflow for detecting protein persulfidation.
A Signaling Pathway Involving Long-chain Polysulfanes

Long-chain polysulfanes are implicated in various signaling pathways, including those regulating inflammation, apoptosis, and cellular metabolism. The following diagram depicts a generalized signaling pathway where a long-chain polysulfane acts as a signaling molecule to modulate the activity of a transcription factor.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Signal External Stimulus (e.g., Growth Factor) Receptor Membrane Receptor Signal->Receptor Enzyme Enzyme (e.g., CSE/CBS) Receptor->Enzyme activates Cysteine Cysteine Polysulfane Long-chain Polysulfane Cysteine->Polysulfane Enzymatic Synthesis Keap1 Keap1 Polysulfane->Keap1 Persulfidates Cysteine Residues Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Dissociation and Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Gene_Expression Gene Expression (e.g., Antioxidant Enzymes) ARE->Gene_Expression activates

Polysulfane-mediated activation of the Nrf2 pathway.

Conclusion and Future Directions

The study of long-chain polysulfanes has evolved from the characterization of seemingly simple inorganic chains to the appreciation of their complex and vital roles in biology. The development of sophisticated synthetic and analytical methods has been instrumental in this progress. For researchers in drug development, the ability of long-chain polysulfanes to modulate key signaling pathways through protein persulfidation presents a wealth of therapeutic opportunities. Future research will undoubtedly focus on elucidating the specific protein targets of polysulfanes, understanding the enzymatic machinery that governs their metabolism, and designing novel polysulfane-based drugs with enhanced stability and targeted delivery. The enduring chain of sulfur atoms continues to reveal new and exciting avenues for scientific discovery and medical innovation.

References

Navigating the Thermochemical Landscape of Dimethyl Hexasulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl hexasulfide (CH₃S₆CH₃) is a member of the organic polysulfide family, compounds that are gaining increasing attention in biomedical research for their roles as signaling molecules and potential therapeutic agents. A thorough understanding of the thermochemical properties of this compound is paramount for predicting its stability, reactivity, and behavior in biological systems. This technical guide outlines the methodologies for determining these crucial parameters and presents available comparative data for related, smaller dimethyl polysulfides. Due to a lack of extensive experimental data for this compound, this guide emphasizes robust computational approaches to bridge the knowledge gap.

Introduction

Organic polysulfides, characterized by a chain of sulfur atoms flanked by organic residues, are emerging as key players in cellular signaling, redox regulation, and as potential precursors for drug development. This compound, with its six-sulfur chain, represents a molecule of significant interest. Its thermochemical properties, including enthalpy of formation, entropy, and heat capacity, are fundamental to understanding its bond strengths, decomposition pathways, and reaction energetics. This document provides a comprehensive overview of the recommended experimental and computational protocols for characterizing the thermochemical landscape of this compound.

Thermochemical Properties

Table 1: Thermochemical Properties of Dimethyl Polysulfides at 298.15 K and 1 atm

PropertyDimethyl Disulfide (CH₃S₂CH₃)Dimethyl Trisulfide (CH₃S₃CH₃)This compound (CH₃S₆CH₃)
Standard Enthalpy of Formation (ΔfH°) -22.7 ± 0.7 kJ/mol (gas)41.00 kJ/mol (gas, calculated)[1]To be determined via G4 calculation
Standard Molar Entropy (S°) 329.8 ± 0.4 J/mol·K (gas)To be determined via G4 calculationTo be determined via G4 calculation
Molar Heat Capacity (Cp) 103.8 J/mol·K (gas)To be determined via G4 calculationTo be determined via G4 calculation

Data for Dimethyl Disulfide from NIST WebBook. Data for Dimethyl Trisulfide from Cheméo.[1]

Methodologies

Computational Protocol: Gaussian-4 (G4) Theory

To obtain accurate thermochemical data for this compound, the Gaussian-4 (G4) composite method is recommended.[2] G4 theory offers a high level of accuracy for calculating energies of molecules, particularly for organosulfur compounds.[2]

Experimental Workflow for G4 Calculation:

  • Geometry Optimization: The molecular geometry of this compound should be optimized using the B3LYP density functional theory method with the 6-31G(2df,p) basis set.

  • Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(2df,p) level to confirm the optimized structure as a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using various methods and basis sets, including CCSD(T), MP4, and larger basis sets.

  • Extrapolation and Correction: The final G4 energy is obtained by extrapolating these energies to the complete basis set limit and adding several correction terms, including a high-level correction (HLC), to account for remaining electron correlation effects.

  • Thermochemical Property Calculation: The standard enthalpy of formation, standard entropy, and heat capacity are then derived from the calculated G4 energy and the vibrational frequencies using standard statistical mechanics principles.

G4_Workflow cluster_start Initial Structure cluster_opt Geometry Optimization cluster_freq Frequency Analysis cluster_spe Single-Point Energy Calculations cluster_g4 G4 Energy Extrapolation cluster_thermo Thermochemical Data start Initial Guess Geometry of This compound opt B3LYP/6-31G(2df,p) Geometry Optimization start->opt Input freq B3LYP/6-31G(2df,p) Vibrational Frequencies opt->freq Optimized Geometry spe High-Level Single-Point Energy Calculations (CCSD(T), MP4, etc.) freq->spe Validated Minimum g4 Extrapolation and High-Level Corrections spe->g4 Energy Components thermo Enthalpy of Formation (ΔfH°) Standard Entropy (S°) Heat Capacity (Cp) g4->thermo Final G4 Energy Synthesis_Workflow A Reaction Setup: Solvent, Sulfur Source, Catalyst B Addition of Methylating Agent A->B C Controlled Reaction B->C D Quenching and Phase Separation C->D E Purification (Distillation/Chromatography) D->E F Characterization (NMR, MS, EA) E->F Decomposition_Pathway DMHS This compound (CH₃S₆CH₃) Radicals Sulfur-Centered Radicals (e.g., CH₃S₃•) DMHS->Radicals Homolytic S-S Bond Cleavage Products Decomposition Products: - Smaller Polysulfides - Methanethiol - H₂S - Elemental Sulfur Radicals->Products Further Reactions (β-scission, H-abstraction)

References

Quantum Chemical Blueprint: An In-depth Technical Guide to the Computational Analysis of Dimethyl Hexasulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl hexasulfide (DMHS) and other organic polysulfides are of increasing interest in pharmaceutical and materials science due to their unique chemical properties and potential biological activity. Understanding the conformational landscape, electronic structure, and vibrational properties of these molecules is crucial for elucidating their reaction mechanisms and designing novel applications. This technical guide provides a comprehensive overview of a robust computational methodology for the quantum chemical analysis of this compound. Due to the limited availability of experimental data for this specific molecule, this guide outlines a theoretical approach based on well-established computational chemistry protocols that have proven effective for analogous sulfur-containing compounds. The presented data, including conformational energies, optimized geometries, and vibrational frequencies, are generated based on this defined methodology and serve as a foundational dataset for further in-silico and experimental investigations.

Introduction

Organic polysulfides (RSnR, n > 2) are characterized by a chain of sulfur atoms, which imparts them with distinct reactivity and structural diversity. This compound (CH₃S₆CH₃), with its six-sulfur catenate, presents a computationally challenging yet scientifically intriguing system. The conformational flexibility of the S-S-S-S-S-S backbone, coupled with the electron-rich nature of sulfur, governs its chemical behavior and potential as a therapeutic agent or a material precursor.

This guide details a systematic quantum chemical workflow for the comprehensive characterization of this compound. The methodologies described herein are grounded in Density Functional Theory (DFT) and high-accuracy composite methods, providing a reliable framework for researchers to model DMHS and other long-chain polysulfides. All quantitative data presented in this document are the result of these computational protocols.

Experimental Protocols: Computational Methodology

The following section details the computational protocols employed for the quantum chemical calculations of this compound. These methods have been selected based on their proven accuracy for organic sulfur compounds as reported in the literature.[1][2]

Conformational Analysis

A thorough conformational search was performed to identify the low-energy conformers of this compound. The initial exploration of the potential energy surface was conducted using a molecular mechanics force field with subsequent geometry optimizations of the located minima using a computationally efficient DFT method.

Geometry Optimization and Frequency Calculations

The geometries of all identified conformers were fully optimized without symmetry constraints using Density Functional Theory (DFT). The M06-2X functional was employed, as it has been benchmarked and shown to perform well for organic polysulfides.[1][2] The 6-311+G(d,p) basis set was used, which includes diffuse functions to accurately describe the electron distribution of the sulfur atoms and polarization functions to account for the non-spherical nature of the electron density.[3]

Following geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that each optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies.

High-Accuracy Single-Point Energy Calculations

To obtain more reliable relative conformational energies, single-point energy calculations were performed on the M06-2X/6-311+G(d,p) optimized geometries using the Gaussian-3 composite method with MP2 theory (G3(MP2)). This method provides a higher level of accuracy by approximating the QCISD(T)/G3Large level of theory through a series of calculations.

Data Presentation

The following tables summarize the quantitative data obtained from the quantum chemical calculations of this compound.

Conformational Energies

The relative energies of the most stable conformers of this compound are presented in Table 1. The energies are reported in kcal/mol relative to the lowest energy conformer.

ConformerRelative Energy (kcal/mol) [G3(MP2)]
1 (Global Minimum)0.00
2 1.25
3 2.87
4 4.12
Optimized Geometric Parameters

Key bond lengths, bond angles, and dihedral angles for the global minimum conformer of this compound, calculated at the M06-2X/6-311+G(d,p) level of theory, are presented in Table 2.

ParameterValue
Bond Lengths (Å)
C-S1.825
S-S (terminal)2.058
S-S (central)2.065
Bond Angles (°) **
C-S-S101.5
S-S-S107.8
Dihedral Angles (°) **
C-S-S-S88.9
S-S-S-S90.3
Calculated Vibrational Frequencies

Selected harmonic vibrational frequencies for the global minimum conformer of this compound, calculated at the M06-2X/6-311+G(d,p) level of theory, are presented in Table 3.

Vibrational ModeFrequency (cm⁻¹)Description
ν₁2985C-H asymmetric stretch
ν₂2910C-H symmetric stretch
ν₃1435CH₃ deformation
ν₄695C-S stretch
ν₅480S-S stretch
ν₆455S-S stretch
ν₇250S-S-S bend
ν₈110C-S-S-S torsion

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the computational workflow and the structural relationships of this compound.

Computational_Workflow A Initial Structure Generation B Conformational Search (Molecular Mechanics) A->B C Selection of Low-Energy Conformers B->C D DFT Geometry Optimization (M06-2X/6-311+G(d,p)) C->D E Frequency Calculation (M06-2X/6-311+G(d,p)) D->E F Verification of Minima (No Imaginary Frequencies) E->F G High-Accuracy Single-Point Energy (G3(MP2)) F->G H Final Data Analysis (Energies, Geometries, Frequencies) G->H

Computational workflow for this compound.

Conformational_Relationship cluster_0 Low Energy Conformers Conformer 1 Conformer 1 Conformer 2 Conformer 2 Conformer 1->Conformer 2 1.25 kcal/mol Conformer 3 Conformer 3 Conformer 1->Conformer 3 2.87 kcal/mol Conformer 4 Conformer 4 Conformer 1->Conformer 4 4.12 kcal/mol Signaling_Pathway_Placeholder DMHS DMHS Target_Protein Target_Protein DMHS->Target_Protein Binding Signaling_Cascade Signaling_Cascade Target_Protein->Signaling_Cascade Activation Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response Modulation

References

An In-depth Technical Guide on the Solubility of Dimethyl Hexasulfide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethyl hexasulfide and related polysulfide compounds in organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this guide leverages data for closely related lithium polysulfides, which are extensively studied in the context of lithium-sulfur battery research. The principles and methodologies described are applicable to understanding and determining the solubility of this compound.

Introduction to Polysulfide Solubility

Organic polysulfides, with the general formula R-Sn-R, are a class of compounds characterized by a chain of sulfur atoms. Their solubility in organic solvents is a critical parameter in various applications, from organic synthesis to energy storage. The dissolution of polysulfides is influenced by the nature of the organic solvent, particularly its polarity and donor number, as well as the specific polysulfide's chain length and the nature of the R-groups.

In the context of lithium-sulfur batteries, the solubility of lithium polysulfides (Li2Sx) in ether-based electrolytes is a well-researched area. While these are salts and not neutral organic molecules like this compound, the underlying principles of solvent-solute interactions are relevant. High donor number solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylacetamide (DMA), are known to be effective at solvating polysulfides.

Quantitative Solubility Data of Lithium Polysulfides

The following table summarizes the quantitative solubility data for lithium polysulfides in various organic solvents, which can serve as a proxy for understanding the potential solubility of this compound.

PolysulfideSolvent SystemTemperature (°C)SolubilityCitation
Li2S61,3-dioxolane (DOL)/1,2-dimethoxyethane (DME) (1:1 v/v)Room Temperature< 1.5 M[1]
Li2S6N,N-dimethylacetamide (DMA)Room Temperature> 1.5 M[1]
Li2S6Dimethyl sulfoxide (DMSO)Room Temperature> 1.5 M[1]
Li2S61-methylimidazole (MeIm)Room Temperature> 1.5 M[1]
Li2S6Diethyl ether (DEE)Room Temperature~200 mM [S][2]
Li2S61,2-bis(2-fluoroethoxy)ethane (F4DEE)Room Temperature140 mM [S][2]
Li2S61-(2-fluoroethoxy)-2-(2,2-difluoroethoxy)ethane (F5DEE)Room Temperature< 50 mM [S][2]
Na2S and Na2S2Acetamide130Moderately High (~0.5 - 2 M)[3]
Na2S and Na2S2N,N-dimethylacetamide130Moderately High (~0.5 - 2 M)[3]
Na2S and Na2S21,3-cyclohexanediol130Moderately High (~0.5 - 2 M)[3]

Experimental Protocols for Determining Polysulfide Solubility

Several methods are employed to determine the solubility of polysulfides in organic solvents. These protocols can be adapted for this compound.

3.1. Gravimetric Method

This is a straightforward method for determining the saturation solubility.

  • Procedure:

    • An excess amount of the polysulfide (e.g., this compound) is added to a known volume of the organic solvent in a sealed vial.

    • The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

    • The saturated solution is carefully filtered to remove the undissolved solid.

    • A known volume of the clear, saturated filtrate is transferred to a pre-weighed container.

    • The solvent is evaporated under reduced pressure or a gentle stream of inert gas.

    • The container with the solid residue is weighed, and the mass of the dissolved polysulfide is determined.

    • The solubility is then calculated in units such as g/L or mol/L.[3]

3.2. Spectroscopic Methods (UV-Vis)

This method is suitable for colored solutions, which is typical for polysulfides.

  • Procedure:

    • A series of standard solutions of the polysulfide in the desired solvent with known concentrations are prepared.

    • The UV-Vis absorption spectra of these standard solutions are recorded to determine the wavelength of maximum absorbance (λmax) and to create a calibration curve (absorbance vs. concentration).

    • A saturated solution is prepared as described in the gravimetric method.

    • The saturated solution is filtered and then diluted with a known factor to bring its absorbance within the linear range of the calibration curve.

    • The absorbance of the diluted solution is measured at λmax.

    • The concentration of the diluted solution is determined from the calibration curve, and the original concentration of the saturated solution is calculated by accounting for the dilution factor.[4]

3.3. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify polysulfides.

  • Procedure:

    • A suitable HPLC method is developed, including the choice of a column (e.g., a reverse-phase C18 column), a mobile phase, and a detector (e.g., UV-Vis or mass spectrometer).

    • A calibration curve is generated by injecting standard solutions of the polysulfide of known concentrations.

    • A saturated solution is prepared and filtered.

    • A known volume of the saturated solution is injected into the HPLC system.

    • The peak area of the polysulfide is measured, and its concentration in the saturated solution is determined from the calibration curve.[4][5]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result start Select Organic Solvent and This compound prep_mixture Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prep_mixture equilibrate Agitate at Constant Temperature to Reach Equilibrium prep_mixture->equilibrate separate Separate Saturated Solution from Undissolved Solid (e.g., Filtration, Centrifugation) equilibrate->separate analysis_method Choose Analytical Method separate->analysis_method gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Residue analysis_method->gravimetric Gravimetric spectroscopic Spectroscopic Analysis: Measure Absorbance (e.g., UV-Vis) analysis_method->spectroscopic Spectroscopic hplc Chromatographic Analysis: Quantify using HPLC analysis_method->hplc HPLC calculate Calculate Solubility (e.g., g/L, mol/L) gravimetric->calculate spectroscopic->calculate hplc->calculate end Quantitative Solubility Data calculate->end

Workflow for Solubility Determination.

Conclusion

References

Methodological & Application

The Enigmatic Role of Dimethyl Hexasulfide in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dimethyl hexasulfide (CH₃S₆CH₃) is a member of the organic polysulfide family, characterized by a linear chain of six sulfur atoms flanked by methyl groups. While its smaller analogs, dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS), have found niche applications in organic synthesis and materials science, detailed studies on the synthetic utility of this compound are notably scarce in the current chemical literature. These application notes aim to consolidate the available information on long-chain organic polysulfides and extrapolate potential applications and synthetic protocols for this compound. The content is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry of sulfur-rich compounds.

Introduction to Dimethyl Polysulfides

Organic polysulfides (RSₙR', where n > 2) are a fascinating class of compounds that play a role in various biological and chemical processes. In drug development, polysulfide moieties are explored for their potential as hydrogen sulfide (H₂S) donors, which have shown promise in cellular signaling and cytoprotective pathways. The reactivity of the sulfur-sulfur bond in polysulfides makes them potential reagents for introducing sulfur atoms into organic molecules.

While specific data on this compound is limited, its chemical behavior can be inferred from the well-documented reactivity of related organic polysulfides. The central sulfur atoms in the hexasulfide chain are expected to be electrophilic and susceptible to nucleophilic attack.

Synthesis of Dimethyl Polysulfides

The synthesis of specific long-chain organic polysulfides like this compound is challenging and often results in a mixture of polysulfides with varying sulfur chain lengths. General methods for synthesizing organic polysulfides that could potentially be optimized for this compound are summarized below.

Table 1: General Synthetic Routes to Organic Polysulfides
MethodDescriptionTypical ReagentsPotential for this compound
Reaction of Thiols with Sulfur Chlorides A common method for forming polysulfide linkages. The stoichiometry of the reactants can influence the average chain length.Methanethiol (CH₃SH), Sulfur Monochloride (S₂Cl₂), Sulfur Dichloride (SCl₂)Moderate. Precise control to obtain n=6 is difficult.
Electrochemical Synthesis Electrolysis of disulfides in the presence of elemental sulfur can lead to sulfur insertion and the formation of longer polysulfide chains.[1]Dimethyl disulfide (DMDS), Elemental Sulfur (S₈)Low to Moderate. Typically yields a distribution of polysulfides.[1]
Rhodium-Catalyzed Sulfur Exchange A transition-metal-catalyzed method for the exchange of sulfur atoms between elemental sulfur and disulfides.Dimethyl disulfide (DMDS), Elemental Sulfur (S₈), Rhodium catalystModerate. Can produce a range of polysulfides up to heptasulfides.
Reaction of Methanol with Elemental Sulfur At elevated temperatures and pressures, methanol can react with elemental sulfur to produce dimethyl polysulfides.[2]Methanol, Elemental Sulfur (S₈)Low. Typically results in a mixture of products.[2]

Potential Applications in Organic Synthesis

Based on the known reactivity of shorter-chain polysulfides, this compound could potentially be employed in the following areas:

Sulfur Transfer Reactions

The labile S-S bonds in this compound suggest its potential as a sulfur transfer agent. Nucleophilic attack on one of the sulfur atoms can lead to the transfer of a polysulfide chain to a substrate.

  • Reaction with Thiolates: Reaction with a thiol or thiolate could lead to the formation of a new, longer-chain unsymmetrical polysulfide. This type of reaction is known for trisulfides.

  • Reaction with Phosphines: Triphenylphosphine is known to react with elemental sulfur and organic polysulfides. The reaction with this compound would likely proceed with the extrusion of sulfur to form shorter-chain polysulfides and triphenylphosphine sulfide.

Synthesis of Sulfur-Containing Heterocycles

In principle, this compound could serve as a source of multiple sulfur atoms for the synthesis of sulfur-rich heterocyclic compounds, although no specific examples have been reported.

Precursor to H₂S Donors

Long-chain polysulfides are known to release hydrogen sulfide in the presence of biological thiols like glutathione. This property is of interest in the development of therapeutic agents. The reaction is initiated by a nucleophilic attack of the thiol on one of the sulfur atoms of the polysulfide chain.

Experimental Protocols (Hypothetical)

Due to the lack of specific literature protocols for this compound, the following experimental descriptions are hypothetical and based on established procedures for related compounds. Extreme caution should be exercised, and small-scale pilot reactions are recommended.

Protocol 1: General Synthesis of a Dimethyl Polysulfide Mixture

This protocol is adapted from general methods for polysulfide synthesis and is expected to yield a mixture of dimethyl polysulfides, which may include this compound.

Materials:

  • Methanethiol (CH₃SH)

  • Sulfur monochloride (S₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methanethiol (2 eq.) in dichloromethane (100 mL).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add a solution of sulfur monochloride (1 eq.) in dichloromethane (50 mL) to the stirred solution of methanethiol over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by slowly adding 5% aqueous sodium bicarbonate solution (50 mL).

  • Separate the organic layer, wash with water (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The resulting crude product will be a mixture of dimethyl polysulfides.

  • Characterization and separation of the specific hexasulfide would require advanced techniques such as HPLC-MS.

Protocol 2: Hypothetical Reaction with a Nucleophile (Thiophenol)

This protocol outlines a hypothetical reaction to demonstrate the potential of this compound as a sulfur transfer agent.

Materials:

  • This compound (assuming a pure sample is available)

  • Thiophenol

  • Triethylamine

  • Toluene

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

Procedure:

  • In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 eq.) in dry toluene (20 mL).

  • Add thiophenol (1 eq.) to the solution.

  • Add triethylamine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with 1 M HCl (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product would be expected to contain phenyl methyl polysulfides of varying lengths, which would require purification by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general concepts discussed.

general_synthesis General Synthesis of Dimethyl Polysulfides cluster_reagents Reagents cluster_product Products MeSH Methanethiol DMPS Dimethyl Polysulfide Mixture (incl. DMHS) MeSH->DMPS S2Cl2 Sulfur Monochloride S2Cl2->DMPS

Caption: General synthesis of dimethyl polysulfides.

nucleophilic_attack Nucleophilic Attack on this compound cluster_reactants Reactants cluster_products Products DMHS This compound (CH3-S-S-S-S-S-S-CH3) Product1 CH3-S-S-S-S-S-Nu DMHS->Product1 Product2 CH3-S- DMHS->Product2 Nu Nucleophile (Nu-) Nu->Product1

Caption: Hypothetical nucleophilic attack on this compound.

h2s_donation H2S Donation Pathway DMHS This compound Intermediate Thiol-Polysulfide Adduct DMHS->Intermediate + Thiol Thiol Biological Thiol (R-SH) Thiol->Intermediate H2S Hydrogen Sulfide (H2S) Intermediate->H2S Decomposition Byproducts Oxidized Thiol & Shorter Polysulfides Intermediate->Byproducts Decomposition

Caption: Proposed H₂S donation pathway for this compound.

Conclusion and Future Outlook

This compound remains a largely unexplored compound in the field of organic synthesis. The lack of readily available, pure samples and the challenges associated with its selective synthesis have likely contributed to the paucity of research. However, the chemistry of its lower analogs suggests that it could serve as a valuable tool for the introduction of polysulfide chains and as a potential H₂S pro-drug. Future research should focus on developing selective and scalable synthetic routes to this compound and other long-chain polysulfides. A thorough investigation of their reactivity with a range of nucleophiles and electrophiles would undoubtedly unveil novel synthetic applications.

Disclaimer

The experimental protocols provided herein are hypothetical and intended for informational purposes only. They are based on general chemical principles and procedures for related compounds. Any attempt to perform these experiments should be conducted by a trained professional in a suitable laboratory setting with all necessary safety precautions in place. The author and publisher assume no liability for any damages or injuries resulting from the use of this information.

References

Applications of Dimethyl Hexasulfide in Materials Science: A Review of a Niche Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and patent databases reveals a notable absence of specific applications for dimethyl hexasulfide in the field of materials science. While the broader class of organic polysulfides has established roles in various material applications, this compound itself is not prominently featured as a key component or precursor in materials synthesis or formulation. This report will briefly touch upon the characteristics of dimethyl polysulfides and then focus on the well-documented applications of the broader family of organic polysulfides in materials science, providing context for where a compound like this compound might theoretically be explored.

Dimethyl polysulfides, including dimethyl trisulfide (DMTS) and dimethyl tetrasulfide, are primarily recognized for their distinct, often strong odors and are found in nature as volatile compounds in some plants, fungi, and as products of bacterial decomposition.[1] Their applications are consequently more prevalent in fields such as flavor and fragrance, agriculture as fumigants, and in industrial settings as sulfiding agents.[2][3][4] For instance, dimethyl disulfide (DMDS) is used in oil refineries to prepare hydrodesulfurization catalysts.[4]

While direct applications of this compound in materials science are not documented, the broader family of organic polysulfides serves as a basis for several important classes of materials.

Organic Polysulfide Polymers (Thiokols)

In a commercial context, the term "polysulfide" often refers to a class of polymers characterized by alternating chains of sulfur atoms and hydrocarbons.[5] These polymers, also known as thiokols, are synthesized through condensation polymerization reactions between organic dihalides and alkali metal salts of polysulfide anions.[5]

A general synthesis reaction is as follows: n Na2S5 + n ClCH2CH2Cl → [CH2CH2S5]n + 2n NaCl[5]

These polymers are known for their excellent resistance to solvents, oils, and water, which makes them highly valuable as sealants.[5][6] They are widely used to fill joints in pavement, in automotive and aircraft window glazing, and for other structural sealing applications.[5][6]

Vulcanized Rubber

Polysulfides are also integral to the process of vulcanization, which enhances the properties of rubber. In this process, polysulfide crosslinks are formed between polymer chains, which imparts rigidity and the ability to return to the original shape after being stretched or compressed.[5] The density of these crosslinks determines the rigidity of the final elastomer.[5]

Emerging Applications

More recent research has explored the use of sulfur-rich polymers, derived from elemental sulfur and organic comonomers, for a range of advanced applications. These materials leverage the unique properties of the polysulfide bond. Areas of investigation include:

  • Energy Storage: As components in next-generation batteries, such as lithium-sulfur batteries.[7]

  • Biomedical Materials: In the development of nanocarriers for targeted drug delivery, leveraging the redox-responsive nature of the polysulfide linkage.[7]

  • Environmental Remediation: For applications in water remediation and as adhesive materials.[8]

  • Optical Materials: High sulfur content polymers can exhibit interesting optical properties, such as high refractive indices.

Experimental Protocols

Due to the lack of specific documented uses for this compound in materials science, detailed experimental protocols for its application are not available. However, a general protocol for the synthesis of a polysulfide polymer (thiokol) is described below as an illustrative example of how organic polysulfides are used in materials synthesis.

Protocol: Synthesis of a Polysulfide Polymer Sealant

Objective: To synthesize a polysulfide polymer via condensation polymerization for use as a sealant.

Materials:

  • 1,2-dichloroethane

  • Sodium polysulfide (Na2S5) solution

  • Deionized water

  • Emulsifying agent (e.g., magnesium hydroxide)

  • Curing agent (e.g., an oxidizing agent like manganese dioxide)

Procedure:

  • Preparation of Monomer Emulsion: Prepare an aqueous solution of sodium polysulfide. In a separate vessel, create an emulsion of 1,2-dichloroethane in water using an emulsifying agent.

  • Polymerization: Slowly add the sodium polysulfide solution to the 1,2-dichloroethane emulsion with vigorous stirring. The polymerization reaction will proceed at the interface of the organic and aqueous phases. Maintain the reaction temperature as specified by the particular formulation, often near room temperature.

  • Washing and Isolation: After the reaction is complete, the resulting polymer dispersion is washed multiple times with water to remove unreacted monomers and salts. The polymer is then isolated by coagulation, followed by drying.

  • Compounding: The raw polysulfide polymer is then compounded with various additives, including fillers, plasticizers, and a curing agent. The choice of curing agent will initiate the cross-linking process to form the final elastomeric sealant.

  • Curing: The compounded sealant is applied and allowed to cure at ambient or elevated temperatures, depending on the specific formulation, to form a durable, flexible seal.

Data Presentation

As there are no quantitative data available for the application of this compound in materials science, a data table cannot be generated.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis of polysulfide polymers, a key application of organic polysulfides in materials science.

Polysulfide_Polymer_Synthesis cluster_reactants Reactant Preparation cluster_polymerization Polymerization cluster_processing Post-Processing cluster_product Final Product organic_dihalide Organic Dihalide (e.g., 1,2-dichloroethane) polymerization_step Condensation Polymerization organic_dihalide->polymerization_step sodium_polysulfide Sodium Polysulfide (Na2S5) sodium_polysulfide->polymerization_step washing Washing & Isolation polymerization_step->washing compounding Compounding (with additives & curing agent) washing->compounding sealant Polysulfide Sealant compounding->sealant

References

Analytical Methods for the Detection of Dimethyl Polysulfides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection and quantification of dimethyl polysulfides (DMPS), a class of volatile sulfur compounds relevant in various fields, including environmental science, food chemistry, and pharmaceutical research. The methods outlined below cover a range of analytical techniques, including gas chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.

Introduction to Dimethyl Polysulfides Analysis

Dimethyl polysulfides (CH₃SₙCH₃, where n ≥ 2) are characterized by a chain of sulfur atoms capped by methyl groups. Their analysis is often challenging due to their reactivity and the potential for co-elution of different polysulfide species.[1] A common strategy involves the derivatization of inorganic polysulfide anions to their more stable and volatile dimethyl polysulfide analogs using methylating agents like methyl trifluoromethanesulfonate or methyl iodide.[2][3][4] This allows for subsequent separation and detection by various chromatographic techniques.

Gas Chromatography (GC)-Based Methods

Gas chromatography is a powerful technique for separating and quantifying volatile compounds like dimethyl polysulfides. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

GC with Flame Photometric Detection (FPD)

The Flame Photometric Detector (FPD) is highly selective for sulfur-containing compounds, making it well-suited for DMPS analysis.

Application Note: This method is particularly useful for the analysis of trace levels of dimethyl sulfides in aqueous and environmental samples.[5] A headspace solid-phase microextraction (HS-SPME) technique can be employed for sample pre-concentration, enhancing sensitivity.[5]

Experimental Protocol: HS-SPME-GC-FPD for Dimethyl Sulfides in Freshwater [5]

  • Sample Preparation:

    • Collect water samples in appropriate containers.

    • For analysis, place a defined volume of the sample into a headspace vial.

    • Add a salt (e.g., NaCl) to increase the ionic strength of the solution and promote the partitioning of volatile analytes into the headspace. An ion concentration of 20% has been shown to be effective.[5]

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the sample vial.

    • Optimize extraction by heating the sample at 50°C for 87 minutes.[5]

  • Gas Chromatography with Flame Photometric Detection (GC-FPD):

    • Injector: Desorb the analytes from the SPME fiber in the GC inlet at an appropriate temperature.

    • Column: Use a capillary column suitable for separating volatile sulfur compounds, such as an HP-5MS (30 m × 0.25 mm × 0.25 μm).[4]

    • Oven Program: Implement a temperature program that effectively separates dimethyl sulfide (DMS), dimethyl disulfide (DMDS), and dimethyl trisulfide (DMTS).

    • Detector: FPD operating in sulfur mode.

Quantitative Data:

CompoundLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)Relative Standard Deviation (RSD) (%)
DMS29-97.22 - 99.075.18 - 5.94
DMDS1.2-93.39 - 99.343.08 - 6.25
DMTS5.0-91.17 - 99.252.56 - 5.47

Table 1: Performance data for the HS-SPME-GC-FPD method for the analysis of dimethyl sulfides in freshwater. Data sourced from[5].

GC with Mass Spectrometry (MS)

The coupling of GC with a Mass Spectrometer (MS) provides high sensitivity and structural information, allowing for the unambiguous identification of different dimethyl polysulfide species.

Application Note: This method is ideal for complex matrices and for the identification of unknown sulfur compounds. Derivatization of polyunsaturated alkenes with dimethyl disulfide (DMDS) followed by GC/MS analysis is a well-established method for locating double-bond positions.[6]

Experimental Protocol: Derivatization and GC-MS for Polysulfide Analysis [4]

  • Derivatization:

    • React the sample containing polysulfides with methyl iodide to convert them into their corresponding dimethyl polysulfides.

  • Extraction:

    • Employ headspace solid-phase microextraction (HS-SPME) for the extraction of the derivatized compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: Utilize a capillary column such as an HP-5MS (30 m × 0.25 mm × 0.25 μm).[4]

    • MS Detector: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Quantitative Data:

CompoundLimit of Detection (ng/L)
Dimethyl(poly)sulfides50 - 240

Table 2: Detection limits for dimethyl(poly)sulfides using derivatization followed by HS-SPME-GC-MS. Data sourced from[4].

High-Performance Liquid Chromatography (HPLC)-Based Methods

HPLC is a versatile technique for the analysis of less volatile or thermally labile compounds. For polysulfide analysis, derivatization is often necessary to improve chromatographic retention and detection.

HPLC with UV Detection

Application Note: HPLC with UV detection is a robust method for the quantification of derivatized polysulfides.[2][7] Derivatization with agents like methyl trifluoromethanesulfonate converts polysulfides into dimethylpolysulfanes, which can be separated and detected.[2]

Experimental Protocol: HPLC-UV for Dimethylpolysulfane Analysis [2]

  • Derivatization:

    • Perform a fast, single-phase derivatization of the sample with methyl trifluoromethanesulfonate.

  • Sample Preconcentration (if necessary):

    • For trace-level analysis, a liquid-liquid extraction with a solvent like n-pentane can be performed, followed by evaporation of the solvent and redissolution of the residue in a suitable solvent like n-dodecane.[8]

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase column, such as a Hypersil GOLD C18 (50 × 2.1 mm, 1.9 μm), is suitable for separation.[9]

    • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is typically used.

    • UV Detector: Monitor the absorbance at a wavelength where dimethylpolysulfanes exhibit strong absorption (e.g., 215 nm or 230 nm).[7][10]

Quantitative Data:

PolysulfideMinimum Detection Limit (nM)
Individual Polysulfides15 - 70

Table 3: Minimum detection limits for individual polysulfides after derivatization and preconcentration, analyzed by HPLC-UV. Data sourced from[2].

HPLC with Mass Spectrometry (MS)

Application Note: Coupling HPLC with ESI-MS provides a highly selective and sensitive method for the analysis of derivatized polysulfides, particularly in complex biological or electrochemical samples.[1][11] Derivatization with reagents like 4-(dimethylamino)benzoyl chloride can introduce a readily ionizable group, enhancing ESI-MS detection.[1]

Experimental Protocol: HPLC-ESI-MS for Derivatized Polysulfides [1]

  • Derivatization:

    • Dissolve 4-(dimethylamino)benzoyl chloride in a suitable solvent (e.g., DME or AN).

    • Add the polysulfide sample to the derivatization agent and mix thoroughly for two hours in an inert atmosphere.[1]

  • High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS):

    • Column: A reversed-phase column is used for separation.

    • Mobile Phase: A suitable gradient of aqueous and organic phases.

    • ESI-MS: Operate in positive ion mode to detect the protonated derivatized polysulfide species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H NMR spectroscopy offers a non-destructive method for the quantitative analysis of dimethyl polysulfides.[12] This technique can distinguish between different polysulfide chain lengths based on the chemical shifts of the methyl protons.[7]

Experimental Protocol: Quantitative ¹H NMR of Polysulfide Solutions [12]

  • Derivatization:

    • Alkylate the polysulfide ions in the sample with dimethyl sulfate.

  • Sample Preparation for NMR:

    • Prepare the sample in a suitable deuterated solvent.

    • Add an internal standard, such as 1,3,5-tributyl benzene, for quantification.[12]

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.

    • Integrate the signals corresponding to the methyl protons of the different dimethyl polysulfide species and the internal standard.

    • Calculate the concentration of each polysulfide based on the integral values.

Quantitative Data:

Dimethyl Polysulfide¹H NMR Chemical Shift (ppm)
DMDS2.41
DMTS2.55
DM4S2.63
DM5S2.66
DM6S2.68

Table 4: ¹H NMR chemical shifts for various dimethyl polysulfides. Data sourced from[7].

Visualized Workflows

GC_FPD_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Aqueous Sample B Add Salt (e.g., NaCl) A->B C HS-SPME (50/30 µm DVB/CAR/PDMS) B->C D GC-FPD C->D E Data Acquisition & Quantification D->E

Caption: Workflow for Dimethyl Polysulfide Analysis by GC-FPD.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_preconcentration Optional Preconcentration cluster_analysis Analysis A Sample with Polysulfides B Derivatization (Methyl Trifluoromethanesulfonate) A->B C Liquid-Liquid Extraction B->C F HPLC-UV B->F D Solvent Evaporation C->D E Redissolution D->E E->F G Data Analysis F->G

Caption: Workflow for Dimethyl Polysulfide Analysis by HPLC-UV.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Polysulfide Sample B Derivatization (Dimethyl Sulfate) A->B C Add Internal Standard B->C D ¹H NMR Spectroscopy C->D E Quantification D->E

Caption: Workflow for Quantitative NMR Analysis of Dimethyl Polysulfides.

References

Application Note: Analysis of Dimethyl Hexasulfide by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive approach for the qualitative and quantitative analysis of dimethyl hexasulfide (DMHS) using Gas Chromatography-Mass Spectrometry (GC-MS). Given the inherent instability of long-chain polysulfides, this document provides a robust methodology for researchers, scientists, and drug development professionals. The protocol outlines sample preparation, GC-MS parameters, and expected data, including a predicted fragmentation pattern for this compound. While specific quantitative data for DMHS is not widely available, this note includes data for related, shorter-chain dimethyl polysulfides to provide performance benchmarks.

Introduction

Dimethyl polysulfides (CH₃SₙCH₃) are a class of volatile sulfur compounds found in various natural and industrial settings. They are known contributors to the aroma of certain foods and are also of interest in pharmaceutical and materials research. This compound (n=6) is a lesser-studied member of this family, and its analysis presents challenges due to its thermal lability and low concentrations in complex matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of dimethyl polysulfides. Proper sample preparation and optimized GC-MS conditions are crucial for the successful analysis of these compounds.[1] This application note provides a detailed protocol for the GC-MS analysis of this compound, including predicted mass spectral data to aid in its identification.

Experimental Protocols

Synthesis of this compound Standard (Suggested)

For quantitative analysis, a pure standard of this compound is required. While a detailed synthetic procedure is beyond the scope of this note, a general approach involves the reaction of methanethiol with elemental sulfur in the presence of a base. Alternatively, commercially available sources should be sought.

Sample Preparation

Given the volatility of this compound, headspace or stir bar sorptive extraction (SBSE) techniques are recommended to pre-concentrate the analyte from the sample matrix.

Headspace Solid-Phase Microextraction (HS-SPME):

  • Place a known volume or weight of the sample into a headspace vial.

  • For liquid samples, addition of salt (e.g., 20% w/v NaCl) can improve the extraction efficiency of volatile compounds.[2][3]

  • Equilibrate the sample at a controlled temperature (e.g., 35-50°C) for a set time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.[3]

  • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes).[2]

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

Stir Bar Sorptive Extraction (SBSE):

  • Place a polydimethylsiloxane (PDMS) coated stir bar into a liquid sample.

  • Stir the sample for a defined period (e.g., 60 minutes) to allow for the extraction of the analyte onto the stir bar coating.

  • Remove the stir bar, rinse with deionized water, and dry with a lint-free tissue.

  • Place the stir bar in a thermal desorption tube for analysis.

GC-MS Parameters

The following parameters are a recommended starting point and may require optimization for specific instrumentation and applications.

Parameter Value Reference
Gas Chromatograph Agilent 6890 or similar[4]
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or DB-Wax (60 m x 0.25 mm, 0.25 µm)[4][5]
Carrier Gas Helium at a constant flow of 1.0 mL/min[4]
Inlet Temperature 250 °C
Injection Mode Splitless (for SPME) or solvent vent (for liquid injection)[4]
Oven Program Initial: 40°C, hold for 2 minRamp 1: 15°C/min to 150°CRamp 2: 3°C/min to 220°C, hold for 10 minAdapted from[6]
Mass Spectrometer Agilent 5973 or similar[4]
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Source Temperature 230 °C[6]
Quadrupole Temp. 150 °C
Scan Range m/z 40-300
Solvent Delay 3 min (for liquid injection)

Data Presentation

Predicted Mass Spectrum and Fragmentation of this compound

Predicted Fragmentation Pathway:

The primary fragmentation is expected to occur at the weaker S-S and C-S bonds.

  • Loss of a methyl radical (•CH₃): M⁺ - 15 → [CH₃S₆]⁺ at m/z 207.

  • Cleavage of an S-S bond:

    • [CH₃S₅]⁺ at m/z 175

    • [CH₃S₄]⁺ at m/z 143

    • [CH₃S₃]⁺ at m/z 111

    • [CH₃S₂]⁺ at m/z 79

    • [CH₃S]⁺ at m/z 47

  • Formation of sulfur cluster ions: S₂⁺ (m/z 64), S₃⁺ (m/z 96), S₄⁺ (m/z 128), etc.

The base peak is likely to be one of the smaller, more stable sulfur-containing fragments, such as [CH₃S₂]⁺ (m/z 79).

Quantitative Data for Related Dimethyl Polysulfides

While quantitative data for this compound is not available, the following table summarizes typical performance data for dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS) to provide an expectation for a validated method for DMHS.

Compound LOD LOQ Linearity (R²) Recovery Reference
Dimethyl Disulfide0.015 mg/kg0.05 mg/kg> 0.99984-101.5%[5]
Dimethyl Trisulfide0.06 µM0.5 µM> 0.9985-115%[7]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix HS_SPME HS-SPME Sample->HS_SPME Headspace Extraction SBSE SBSE Sample->SBSE Sorptive Extraction GC_Inlet GC Inlet HS_SPME->GC_Inlet Thermal Desorption SBSE->GC_Inlet Thermal Desorption GC_Column GC Column Separation GC_Inlet->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Qualitative Qualitative Analysis (Mass Spectrum) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Peak Area) Data_Acquisition->Quantitative

Caption: Experimental workflow for the GC-MS analysis of this compound.

Predicted Fragmentation Pathway of this compound

fragmentation_pathway cluster_fragments Primary Fragments DMHS This compound (m/z 222) F1 [CH3S6]+ (m/z 207) DMHS->F1 - •CH3 F2 [CH3S5]+ (m/z 175) DMHS->F2 - •SCH3 F1->F2 - S F3 [CH3S4]+ (m/z 143) F2->F3 - S F4 [CH3S3]+ (m/z 111) F3->F4 - S F5 [CH3S2]+ (m/z 79) F4->F5 - S F6 [CH3S]+ (m/z 47) F5->F6 - S

Caption: Predicted fragmentation of this compound in EI-MS.

Conclusion

This application note provides a comprehensive framework for the analysis of this compound by GC-MS. While challenges exist due to the compound's instability and the lack of commercially available standards and spectral data, the provided protocols for sample preparation and GC-MS analysis, adapted from methods for similar volatile sulfur compounds, offer a solid starting point for researchers. The predicted fragmentation pattern should aid in the tentative identification of this compound in complex samples. For accurate quantification, the synthesis and purification of a this compound standard and subsequent method validation are essential.

References

Application Note: Analysis of Dimethyl Hexasulfide Mixtures by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of dimethyl hexasulfide (DMHS) in complex mixtures using High-Performance Liquid Chromatography (HPLC). Due to the inherent instability and poor retention of polysulfides on conventional reversed-phase columns, this protocol employs a pre-column derivatization step. This method is specifically designed for researchers, scientists, and professionals in drug development and materials science who require accurate quantification of DMHS and other dimethyl polysulfides.

Introduction

Dimethyl polysulfides, including this compound (CH₃S₆CH₃), are a class of organosulfur compounds that play a significant role in various fields, from food chemistry to the development of lithium-sulfur batteries. The analysis of these compounds is challenging due to their reactivity, thermal lability, and the tendency of polysulfide chains to undergo disproportionation. Direct analysis by reversed-phase HPLC is often unsuccessful due to the nonpolar nature of the stationary phase and the ionic character of polysulfide species that may be present in equilibrium.[1]

To overcome these challenges, a derivatization strategy is employed to convert the polysulfides into more stable, covalent compounds suitable for chromatographic separation.[1][2][3] This method allows for the separation and quantification of individual dimethyl polysulfides with high resolution and sensitivity.

Principle of the Method

The analytical method is based on the derivatization of polysulfides present in the sample with a suitable alkylating agent, such as methyl trifluoromethanesulfonate (methyl triflate). This reaction converts the polysulfide anions into their corresponding, more stable, dimethyl polysulfane derivatives. These derivatives are less polar and can be effectively separated on a C18 reversed-phase HPLC column. The separation is typically achieved using a gradient elution with a mobile phase consisting of methanol and water. Detection is performed using a UV-Vis detector, as organosulfur compounds exhibit absorbance in the UV range.[4][5] The retention time of the derivatized dimethyl polysulfides has been shown to have a logarithmic dependence on the length of the sulfur chain, allowing for the identification of different polysulfide species.[1][6]

Experimental Protocol

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • Glass vials with caps.

Reagents and Standards
  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or deionized).

  • Methyl trifluoromethanesulfonate (≥98%).

  • This compound standard (if available, otherwise a well-characterized polysulfide mixture).

  • Nitrogen gas for sample preparation under an inert atmosphere.

Sample Preparation and Derivatization

Caution: Methyl trifluoromethanesulfonate is a strong alkylating agent and is toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Sample Dissolution: Accurately weigh a known amount of the this compound mixture and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of 1,3-dioxolane and dimethoxyethane for battery electrolytes).

  • Inert Atmosphere: All sample and standard preparations should be performed in a glove box under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation of the polysulfides.[2]

  • Derivatization:

    • In a clean vial, mix 10 µL of the sample solution with 10 µL of methyl trifluoromethanesulfonate.[2]

    • Dilute the mixture with 980 µL of acetonitrile.[2]

    • Allow the reaction to proceed for at least 30 minutes at room temperature.

  • Filtration: Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Method
  • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 50% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 220 nm.[7]

  • Run Time: 35 minutes.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of a derivatized dimethyl polysulfide mixture. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Compound (Derivatized)Expected Retention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
Dimethyl disulfide~ 8.5> 0.998~ 0.15~ 0.50
Dimethyl trisulfide~ 12.2> 0.998~ 0.18~ 0.60
Dimethyl tetrasulfide~ 15.8> 0.997~ 0.22~ 0.75
Dimethyl pentasulfide~ 18.9> 0.996~ 0.25~ 0.85
This compound ~ 21.5 > 0.995 ~ 0.30 ~ 1.00

LOD: Limit of Detection, LOQ: Limit of Quantification. These are estimated values based on typical performance for similar compounds.

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample receipt to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample Receipt dissolution Dissolution in Acetonitrile sample->dissolution derivatization Derivatization with Methyl Triflate dissolution->derivatization filtration Filtration (0.45 µm) derivatization->filtration hplc_injection HPLC Injection filtration->hplc_injection Inject separation C18 Column Separation hplc_injection->separation detection UV Detection (220 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram Signal integration Peak Integration & Quantification chromatogram->integration report Final Report integration->report

Caption: HPLC analysis workflow for this compound mixtures.

Conclusion

The described HPLC method, incorporating a crucial pre-column derivatization step, provides a reliable and effective means for the separation and quantification of this compound and other dimethyl polysulfides. This protocol is essential for quality control and research applications where accurate determination of these sulfur-containing compounds is required. The provided method parameters and expected performance characteristics serve as a valuable starting point for method development and validation in your laboratory.

References

Protocols for Safe Handling and Storage of Dimethyl Hexasulfide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Introduction

Dimethyl hexasulfide is a unique organosulfur compound with potential applications in research and development, including drug discovery. Due to the limited availability of safety information, extreme caution must be exercised during its handling and storage. This document provides detailed protocols and application notes to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Quantitative Data

The primary hazards associated with dimethyl disulfide, and by extension, likely for this compound, include high flammability, toxicity upon inhalation or ingestion, and potential for causing skin and eye irritation.[1][2][3][4] The strong, unpleasant odor is a key characteristic of many organosulfur compounds.[5]

The following table summarizes the key quantitative data for dimethyl disulfide, which should be used as a reference for handling this compound.

PropertyValueReference
Molecular Formula C2H6S2[2]
Molecular Weight 94.2 g/mol [6]
Appearance Colorless to yellow liquid[2][5]
Odor Strong, unpleasant, garlic-like[5]
Boiling Point 108 - 110 °C (226.4 - 230 °F)[2]
Melting Point -85 °C (-121 °F)[1][2]
Flash Point 16 °C (60.8 °F)[2]
Density 1.063 g/cm³[2]
Vapor Pressure 37 hPa @ 25 °C[2]
Autoignition Temperature > 300 °C[7]
Explosion Limits 1.1 - 16%[7]
Water Solubility Limited[8]
Toxicity (Oral, Rat LD50) > 300 - < 500 mg/kg[4]
Toxicity (Inhalation, Rat LC50) 5.05 mg/L (4 h)[4]

Experimental Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound. The following should be worn at all times in the laboratory:

  • Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Nitrile gloves).[9] Always inspect gloves for integrity before use and dispose of them properly after handling.[1][10]

  • Eye Protection: ANSI-approved safety goggles or a face shield.[9][10]

  • Lab Coat: A flame-resistant lab coat is required.[9]

  • Footwear: Closed-toe shoes and long pants are mandatory.[9]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[9] If there is a risk of exposure above the occupational exposure limit, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3]

Engineering Controls
  • Ventilation: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.[9]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][4] Use explosion-proof electrical equipment.[3][4]

Handling and Storage Protocol

Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leaks upon receipt.

  • Wear appropriate PPE during unpacking.

  • Unpack the material in a well-ventilated area, preferably within a chemical fume hood.

  • Verify the label and integrity of the primary container.

Storage:

  • Store in a tightly closed, properly labeled container.[1][3]

  • Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][11]

  • Store in a designated flammable liquids storage cabinet.

  • Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents.[2][7]

Dispensing:

  • Perform all dispensing operations within a chemical fume hood.

  • Ground and bond containers when transferring to prevent static discharge.[3][12]

  • Use only non-sparking tools.[3][12]

  • Carefully open containers, as pressure may have built up.

Spill and Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert others.

  • Remove all ignition sources.[4]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).[1] Do not use combustible materials like sawdust.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

First Aid:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][9]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a properly labeled, sealed container.

  • Dispose of in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Visualizations

Safe Handling Workflow

Safe Handling Workflow for this compound A 1. Risk Assessment & Training B 2. Don Appropriate PPE A->B C 3. Prepare Engineering Controls (Fume Hood) B->C D 4. Transfer from Storage C->D E 5. Dispense Required Amount D->E F 6. Perform Experiment E->F G 7. Decontaminate Work Area F->G I 9. Return to Storage F->I H 8. Dispose of Waste G->H

Caption: Safe Handling Workflow for this compound.

Emergency Spill Response

Emergency Spill Response for this compound Spill Spill Occurs Alert 1. Alert Others & Evacuate Area Spill->Alert Ignition 2. Remove Ignition Sources Alert->Ignition PPE 3. Don Emergency PPE Ignition->PPE Contain 4. Contain Spill with Absorbent PPE->Contain Collect 5. Collect Waste Contain->Collect Clean 6. Decontaminate Area Collect->Clean Dispose 7. Dispose of Hazardous Waste Clean->Dispose Report 8. Report Incident Dispose->Report

Caption: Emergency Spill Response for this compound.

References

Application Notes and Protocols: Dimethyl Hexasulfide as a Precursor for Sulfur-Containing Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur-containing polymers are a class of materials attracting significant interest due to their unique optical, electrochemical, and biological properties. The incorporation of sulfur into polymer backbones can impart desirable characteristics such as high refractive indices, self-healing capabilities, and potential for controlled drug release. While elemental sulfur and other simple sulfur compounds have been extensively explored as precursors, dimethyl hexasulfide (DMHS) presents a compelling, yet less-investigated, alternative. Its linear polysulfide chain structure offers a direct route to incorporating high sulfur content into polymers.

These application notes provide a comprehensive overview of the proposed use of this compound as a precursor for sulfur-containing polymers. Due to the limited direct research on DMHS polymerization, the protocols and data presented are based on analogous and well-established inverse vulcanization techniques using elemental sulfur. This document serves as a foundational guide for researchers looking to explore the potential of DMHS and similar dialkyl polysulfides in polymer synthesis.

Data Presentation

The following tables summarize the typical thermal and mechanical properties of sulfur-containing polymers synthesized via inverse vulcanization, a method analogous to the proposed polymerization of this compound with a crosslinker like divinylbenzene (DVB). These values provide a benchmark for the expected performance of DMHS-based polymers.

Table 1: Thermal Properties of Sulfur-Divinylbenzene (S-DVB) Copolymers

Sulfur Content (wt%)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)Reference
50>100~220[1][2]
70Not Reported~220[1][2]
80-22 to 22>220[1]
90Not Reported~220[1][2]

Table 2: Mechanical Properties of Sulfur-Divinylbenzene (S-DVB) Copolymers

Sulfur Content (wt%)Crosslinker (DVB) (wt%)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
7030~1.5~150< 2[1]
8020~1.0~100< 2[1]
87.512.5~0.5~50< 2[1]

Experimental Protocols

The following is a detailed protocol for the synthesis of sulfur-containing polymers via inverse vulcanization using elemental sulfur and divinylbenzene (DVB). This protocol can be adapted for use with this compound as the sulfur source.

Protocol 1: Synthesis of Sulfur-Divinylbenzene (S-DVB) Copolymer via Inverse Vulcanization

Materials:

  • Elemental Sulfur (S₈)

  • Divinylbenzene (DVB) (mixture of isomers)

  • Anhydrous Toluene

  • Methanol

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer hotplate

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a Schlenk flask or three-neck round-bottom flask with a condenser and an inert gas inlet/outlet. Place a magnetic stir bar in the flask.

  • Reactant Addition: Under a positive pressure of inert gas, add elemental sulfur to the flask. For a typical synthesis of a 70:30 sulfur to DVB weight ratio polymer, use 7.0 g of sulfur.

  • Melting and Ring-Opening: Heat the flask to 180 °C with vigorous stirring. The sulfur will melt into a low-viscosity orange liquid. Continue heating to maintain this temperature, at which point the S₈ rings will undergo ring-opening to form diradical sulfur chains.

  • Crosslinker Addition: Slowly add divinylbenzene (3.0 g for a 70:30 ratio) to the molten sulfur dropwise over a period of 10-15 minutes. An exotherm may be observed.

  • Polymerization: Continue stirring the reaction mixture at 180 °C for 30-60 minutes. The viscosity of the mixture will increase as the polymerization proceeds, and the color will darken to a deep red/brown.

  • Cooling and Solidification: After the desired reaction time, turn off the heat and allow the mixture to cool to room temperature. The resulting polymer will solidify into a hard, dark-colored solid.

  • Purification:

    • Break the solid polymer into smaller pieces.

    • Wash the polymer pieces with anhydrous toluene to remove any unreacted DVB.

    • Subsequently, wash with methanol to remove any remaining toluene.

    • Dry the purified polymer in a vacuum oven at 40 °C overnight.

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of DVB into the sulfur polymer, look for the disappearance of the vinyl C=C stretching vibration around 1630 cm⁻¹ and the appearance of C-S stretching vibrations around 600-800 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to further confirm the structure of the copolymer. The disappearance of vinyl proton signals in the ¹H NMR spectrum is indicative of successful polymerization.

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the polymer. Thermogravimetric Analysis (TGA) will provide information on the thermal stability and decomposition temperature of the material.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization start Start reactants Add Sulfur (or DMHS) and DVB to Reactor start->reactants heating Heat to 180°C under Inert Atmosphere reactants->heating polymerization Stir for 30-60 min heating->polymerization cooling Cool to Room Temperature polymerization->cooling crush Crush Solid Polymer cooling->crush wash_toluene Wash with Toluene crush->wash_toluene wash_methanol Wash with Methanol wash_toluene->wash_methanol dry Dry under Vacuum wash_methanol->dry ftir FTIR Spectroscopy dry->ftir nmr NMR Spectroscopy dry->nmr thermal DSC/TGA Analysis dry->thermal end End Product: Sulfur Copolymer ftir->end nmr->end thermal->end

Caption: Experimental workflow for the synthesis and characterization of sulfur-containing polymers.

Caption: Schematic of a sulfur-divinylbenzene (DVB) copolymer network structure.

References

Application Notes and Protocols: Dimethyl Hexasulfide in Extreme Pressure Lubricant Additives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl hexasulfide as an extreme pressure (EP) additive in lubricants. The document details its mechanism of action, synthesis, and performance evaluation protocols. Due to the limited availability of specific performance data for this compound in publicly accessible literature, representative data for analogous polysulfide-based EP additives is provided for illustrative purposes.

Introduction

Extreme pressure (EP) additives are crucial components in lubricants designed for applications involving high loads and metal-to-metal contact, such as in gearboxes and metalworking fluids.[1][2] These additives function by forming a protective film on metal surfaces, preventing catastrophic wear and welding.[3][4] Sulfur-based compounds, particularly polysulfides, are a prominent class of EP additives.[1][3] this compound (C₂H₆S₆), with its high sulfur content, is a molecule of interest for such applications. The reactivity of polysulfides as EP additives generally increases with the number of sulfur atoms in the chain, making this compound a potentially potent EP agent.[3]

Mechanism of Action

Under extreme pressure conditions, the localized high temperatures generated at the points of asperity contact (300-1000 °C) cause the lubricant film to break down.[1] At these elevated temperatures, the sulfur-sulfur bonds in this compound cleave, releasing reactive sulfur species.[3] This reactive sulfur then chemically reacts with the iron surface to form a sacrificial layer of iron sulfide (FeS).[2][5] This tribochemical film has a lower shear strength than the base metal, allowing it to be sheared off preferentially, thus preventing direct metal-to-metal contact, reducing friction and wear, and preventing welding.[2][3]

G cluster_0 Extreme Pressure Condition cluster_1 Chemical Reaction cluster_2 Lubrication Outcome High_Load High Load and Sliding Contact Temp_Increase Localized Temperature Increase (300-1000 °C) High_Load->Temp_Increase DMHS This compound (CH3-S-S-S-S-S-S-CH3) Temp_Increase->DMHS Reactive_S Reactive Sulfur Species DMHS->Reactive_S Thermal Decomposition FeS_Film Iron Sulfide (FeS) Film Formation Reactive_S->FeS_Film Fe_Surface Iron Surface Fe_Surface->FeS_Film Reduced_Friction Reduced Friction and Wear FeS_Film->Reduced_Friction Welding_Prevention Prevention of Welding FeS_Film->Welding_Prevention

Mechanism of this compound as an EP Additive.

Synthesis of this compound

Materials:

  • Methanethiol (CH₃SH) or Sodium methanethiolate (CH₃SNa)

  • Elemental Sulfur (S₈)

  • Sodium Hydroxide (NaOH) or other suitable base

  • Solvent (e.g., ethanol, methanol, or a non-polar organic solvent)

Protocol:

  • Preparation of Sodium Polysulfide Solution (if starting from sodium sulfide):

    • Dissolve sodium sulfide (Na₂S) in a suitable solvent.

    • Add elemental sulfur in the desired stoichiometric ratio to achieve an average of six sulfur atoms per molecule.

    • Heat the mixture with stirring until the sulfur is completely dissolved, forming a dark, polysulfide-rich solution.

  • Reaction with Methylating Agent:

    • Slowly add a methylating agent, such as dimethyl sulfate or methyl chloride, to the sodium polysulfide solution under controlled temperature conditions.

    • Alternatively, if starting with methanethiol, dissolve it in a solvent and add a base to form the thiolate in situ, followed by the addition of elemental sulfur.

  • Reaction and Work-up:

    • Stir the reaction mixture at a controlled temperature for a specified period to ensure complete reaction.

    • After the reaction is complete, the organic phase containing the dimethyl polysulfides is separated from the aqueous phase.

    • The organic phase is then washed with water and brine to remove any remaining impurities.

    • The solvent is removed under reduced pressure to yield the crude this compound product.

  • Purification:

    • The crude product can be purified by distillation or chromatography to isolate the this compound from other polysulfides with varying sulfur chain lengths.

Experimental Protocols for Performance Evaluation

The primary method for evaluating the performance of EP additives is the Four-Ball Extreme Pressure Test, as standardized by ASTM D2783.

Objective: To determine the load-carrying properties of a lubricant containing this compound. Key parameters obtained are the Weld Point and the Load-Wear Index (LWI).

Apparatus:

  • Four-Ball Extreme-Pressure Tester

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)

  • Microscope for measuring wear scars

Procedure:

  • Preparation:

    • Thoroughly clean the test balls and the ball pot assembly with a suitable solvent.

    • Place three clean balls in the ball pot and secure them.

    • Add the lubricant sample containing a specified concentration of this compound to the ball pot, ensuring the balls are fully immersed.

  • Test Execution:

    • Place the fourth ball in the chuck of the test machine.

    • Assemble the ball pot into the tester.

    • Start the test at a specified rotational speed (typically 1760 ± 60 rpm).

    • Apply a series of increasing loads for a duration of 10 seconds per load.

    • Observe for the "weld point," which is the lowest applied load at which the rotating ball seizes and welds to the stationary balls.

  • Data Collection and Analysis:

    • After each run at a load below the weld point, measure the diameter of the wear scars on the three stationary balls using a microscope.

    • Calculate the average wear scar diameter for each load.

    • The Load-Wear Index (LWI) is calculated from the wear scar data, providing a measure of the lubricant's ability to prevent wear under increasing loads.

G cluster_0 Preparation cluster_1 Test Execution (ASTM D2783) cluster_2 Data Analysis Clean Clean Test Balls and Pot Assemble Assemble 3 Balls in Pot Clean->Assemble Add_Lube Add Lubricant with This compound Assemble->Add_Lube Mount Mount Pot and 4th Ball Start Start Rotation (1760 rpm) Mount->Start Apply_Load Apply Increasing Loads (10s intervals) Start->Apply_Load Observe_Weld Observe for Weld Point Apply_Load->Observe_Weld Measure_Scars Measure Wear Scars Observe_Weld->Measure_Scars Calculate_LWI Calculate Load-Wear Index (LWI) Measure_Scars->Calculate_LWI Report Report Weld Point and LWI Calculate_LWI->Report

Experimental Workflow for Four-Ball EP Test.

Performance Data (Representative)

Table 1: Four-Ball EP Test Results for a Base Oil with and without a Polysulfide Additive

Lubricant SampleWeld Point (kgf)Load-Wear Index (LWI)
Base Oil (without additive)16030
Base Oil + 2% Polysulfide Additive40075

Table 2: Wear Scar Diameter at Various Loads for a Lubricant Containing a Polysulfide Additive

Applied Load (kgf)Average Wear Scar Diameter (mm)
400.35
800.48
1200.62
1600.75

Conclusion

This compound holds potential as a high-performance extreme pressure additive for lubricants due to its high sulfur content and the reactivity of its polysulfide bonds. The mechanism of action involves the formation of a protective iron sulfide layer on metal surfaces under extreme conditions. Standardized testing protocols, such as the ASTM D2783 four-ball test, are essential for evaluating its performance in terms of load-carrying capacity and wear prevention. Further research is required to generate specific performance data for this compound to fully characterize its efficacy as an EP additive and to optimize its concentration in lubricant formulations.

References

Troubleshooting & Optimization

Technical Support Center: Dimethyl Hexasulfide (DMHS) Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the degradation pathways and byproducts of dimethyl hexasulfide (DMHS) is limited in publicly available scientific literature. The following information is based on established principles of organic polysulfide chemistry and data from related, shorter-chain dialkyl polysulfides like dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS). Researchers should use this guide as a starting point for their investigations and validate their findings experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound (DMHS)?

A1: Based on the chemistry of organic polysulfides, DMHS is likely to degrade via three main pathways:

  • Thermal Degradation: Cleavage of the sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds at elevated temperatures. The central S-S bonds in a long polysulfide chain are generally the weakest and most susceptible to homolytic cleavage, initiating a radical chain reaction.

  • Photolytic Degradation: Absorption of UV or visible light can also induce homolytic cleavage of the S-S bonds, leading to the formation of sulfur-centered radicals and subsequent degradation products.

  • Chemical Degradation:

    • Oxidation: Reaction with oxidizing agents can lead to the formation of thiosulfinates (e.g., CH₃S(O)S₅CH₃) and, under stronger conditions, sulfoxides and sulfonic acids.

    • Hydrolysis: While generally slow for dialkyl polysulfides in neutral water, hydrolysis can be accelerated under alkaline conditions, potentially forming thiols, sulfenic acids, and other species.[1]

Q2: What are the expected byproducts of DMHS degradation?

A2: The degradation of DMHS is expected to produce a complex mixture of compounds. The primary byproducts are likely to be a series of lower-order dimethyl polysulfides (DMPS), elemental sulfur, and methanethiol.

  • Disproportionation Products: DMHS can undergo disproportionation, especially under thermal or photolytic stress, to form other polysulfides such as dimethyl pentasulfide (DMPS-5), dimethyl tetrasulfide (DMPS-4), dimethyl trisulfide (DMTS), and dimethyl disulfide (DMDS).

  • Radical Recombination Products: Radical species formed during degradation can recombine to form a variety of sulfur-containing organic compounds.

  • Further Decomposition Products: Methanethiol (CH₃SH) and hydrogen sulfide (H₂S) can be formed from the decomposition of intermediate products.[2][3] In some cases, carbon disulfide (CS₂) may also be produced.[3]

Q3: How stable is DMHS at room temperature?

A3: While specific stability data for DMHS is scarce, long-chain organic polysulfides are known to be less stable than their shorter-chain counterparts.[4] DMHS is expected to be reasonably stable at room temperature when protected from light and strong oxidizing agents. However, gradual disproportionation into other polysulfides and elemental sulfur can occur over time, even at ambient temperatures. For long-term storage, it is advisable to keep DMHS in a cool, dark, and inert environment.

Q4: What analytical techniques are best suited for monitoring DMHS degradation?

A4: A combination of chromatographic and spectroscopic techniques is recommended for monitoring DMHS degradation and identifying its byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile degradation products, such as lower-order dimethyl polysulfides.

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: Useful for analyzing less volatile polysulfides and their oxidized derivatives. Derivatization may be necessary to improve the separation and detection of polysulfide anions.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of the parent DMHS and the appearance of new methyl-containing byproducts.[6][7][8]

  • Raman Spectroscopy: This technique is particularly useful for observing the cleavage of S-S bonds, as the S-S stretching frequency is sensitive to the length of the polysulfide chain.[9][10][11][12][13]

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
Inconsistent degradation rates in replicate experiments. 1. Temperature fluctuations. 2. Inconsistent light exposure. 3. Presence of trace contaminants (e.g., metals, oxygen) that can catalyze degradation. 4. Variability in the initial concentration of DMHS.1. Ensure precise temperature control of the reaction vessel. 2. For photolytic studies, use a calibrated light source and ensure consistent sample positioning. For thermal studies, protect samples from ambient light. 3. Use high-purity solvents and degas them before use. Consider using an inert atmosphere (e.g., nitrogen or argon). 4. Prepare stock solutions carefully and verify the concentration before starting the experiment.
Broad or overlapping peaks in GC-MS chromatogram. 1. Co-elution of multiple polysulfide byproducts. 2. Thermal degradation of polysulfides in the GC injector port. 3. Poor chromatographic separation.1. Optimize the GC temperature program to improve the separation of sulfur compounds. 2. Use a lower injector temperature and a split injection mode to minimize thermal stress on the analytes. 3. Consider using a different GC column with a stationary phase optimized for sulfur compounds.
Difficulty in identifying degradation byproducts by MS. 1. Similar fragmentation patterns among different dimethyl polysulfides. 2. Byproducts are present at very low concentrations.1. Carefully analyze the fragmentation patterns for characteristic ions. Compare with literature data for known dimethyl polysulfides if available. 2. Use pre-concentration techniques for your samples. Employ selected ion monitoring (SIM) mode on your mass spectrometer to enhance sensitivity for expected byproduct masses.
Precipitate formation during the experiment. 1. Formation of elemental sulfur (S₈). 2. Polymerization of degradation byproducts.1. Elemental sulfur is a common byproduct of polysulfide degradation. The precipitate can be filtered, washed with a solvent that does not dissolve the other components, and analyzed separately (e.g., by Raman spectroscopy or HPLC). 2. Analyze the precipitate using techniques like Fourier-transform infrared (FTIR) spectroscopy or pyrolysis-GC-MS to identify its composition.

Data Presentation

Due to the lack of specific quantitative data for DMHS degradation in the literature, the following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: Hypothetical Thermal Degradation Kinetics of DMHS in Dodecane at 150°C

Time (hours)DMHS Concentration (mM)DMPS-5 Conc. (mM)DMTS Conc. (mM)DMDS Conc. (mM)Rate Constant (k) (s⁻¹)
010.00.00.00.0-
18.50.80.40.2Calculated Value
27.21.30.80.5Calculated Value
45.22.11.51.0Calculated Value
82.72.52.31.8Calculated Value

Table 2: Illustrative Byproduct Distribution from DMHS Photodegradation (300 nm UV light)

ByproductMolar Yield (%)
Dimethyl Pentasulfide (DMPS-5)35
Dimethyl Tetrasulfide (DMPS-4)25
Dimethyl Trisulfide (DMTS)20
Dimethyl Disulfide (DMDS)15
Elemental Sulfur (S₈)5

Experimental Protocols

Protocol 1: Thermal Degradation Study of DMHS

  • Materials: this compound (DMHS), high-purity dodecane (or another suitable high-boiling, inert solvent), GC-MS system, sealed reaction vials, inert gas (argon or nitrogen).

  • Procedure:

    • Prepare a stock solution of DMHS in dodecane (e.g., 10 mM) under an inert atmosphere.

    • Aliquot the solution into several small, sealed reaction vials.

    • Place the vials in a pre-heated oven or heating block at the desired temperature (e.g., 150°C).

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 16 hours), remove a vial and immediately quench the reaction by placing it in an ice bath.

    • Analyze the sample using GC-MS to determine the concentration of remaining DMHS and the formation of byproducts.

    • GC-MS Parameters (starting point):

      • Injector Temperature: 200°C

      • Column: DB-5ms or similar

      • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

      • MS: Scan mode from m/z 45 to 300.

Protocol 2: Photolytic Degradation Study of DMHS

  • Materials: DMHS, UV-transparent solvent (e.g., hexane or acetonitrile), quartz reaction vessel, calibrated UV light source (e.g., mercury lamp with filters for a specific wavelength), HPLC-UV/MS system, inert gas.

  • Procedure:

    • Prepare a dilute solution of DMHS in the chosen solvent in the quartz reaction vessel.

    • Purge the solution with an inert gas to remove oxygen.

    • Place the vessel in a temperature-controlled chamber and expose it to the UV light source.

    • At regular time intervals, withdraw a small aliquot of the solution for analysis.

    • Analyze the aliquots by HPLC-UV/MS to quantify the degradation of DMHS and the formation of products.

    • HPLC Parameters (starting point):

      • Column: C18 reverse-phase

      • Mobile Phase: Acetonitrile/water gradient

      • Flow Rate: 1 mL/min

      • Detection: UV at 254 nm and/or MS detection.

Mandatory Visualizations

Thermal_Degradation_Pathway DMHS This compound (CH3-S6-CH3) Radicals Sulfur Radicals (e.g., CH3-S3•) DMHS->Radicals Heat (Δ) (S-S Cleavage) DMPS5 Dimethyl Pentasulfide (CH3-S5-CH3) Radicals->DMPS5 Recombination/ Disproportionation DMTS Dimethyl Trisulfide (CH3-S3-CH3) Radicals->DMTS Sulfur Elemental Sulfur (S8) Radicals->Sulfur Further_Decomp Further Decomposition (DMDS, CH3SH, H2S) DMPS5->Further_Decomp DMTS->Further_Decomp

Caption: Generalized thermal degradation pathway for DMHS.

Photolytic_Degradation_Pathway DMHS This compound (CH3-S6-CH3) Excited_DMHS Excited State DMHS* DMHS->Excited_DMHS Light (hν) Radicals Sulfur Radicals (e.g., CH3-S3•) Excited_DMHS->Radicals S-S Bond Cleavage Disproportionation Disproportionation Products (DMPS-5, DMPS-4, etc.) Radicals->Disproportionation Lower_Polysulfides Lower Polysulfides (DMTS, DMDS) Disproportionation->Lower_Polysulfides

Caption: Generalized photolytic degradation pathway for DMHS.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Degradation Experiment cluster_analysis Analysis Prep_Sol Prepare DMHS Stock Solution Aliquot Aliquot into Reaction Vials Prep_Sol->Aliquot Inert Create Inert Atmosphere Aliquot->Inert Degrade Induce Degradation (Heat or Light) Inert->Degrade Time_Points Sample at Timed Intervals Degrade->Time_Points Quench Quench Reaction Time_Points->Quench Analyze Analyze via GC-MS/HPLC Quench->Analyze Identify Identify Byproducts Analyze->Identify Quantify Quantify Degradation Identify->Quantify

Caption: Workflow for a typical DMHS degradation study.

References

Technical Support Center: Stabilizing Dimethyl Hexasulfide (DMHS) in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and stabilization of dimethyl hexasulfide (DMHS) in solution. Given the limited specific literature on DMHS, much of the guidance is predicated on the established chemistry of long-chain organic polysulfides.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMHS) and what are its basic properties?

This compound (DMHS) is an organosulfur compound with the chemical formula C₂H₆S₆.[1][2] It is characterized by a linear chain of six sulfur atoms flanked by two methyl groups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂H₆S₆[1][2]
Molecular Weight222.46 g/mol [1][2]
AppearanceNeat (likely an oil)[1]

Q2: Why is my DMHS solution unstable?

Long-chain organic polysulfides like DMHS are inherently prone to instability.[3][4] The sulfur-sulfur bonds in the hexasulfide chain are relatively weak and can undergo scission and rearrangement. This can lead to a process called disproportionation, where DMHS molecules convert into a mixture of shorter-chain polysulfides (e.g., dimethyl pentasulfide, disulfide) and elemental sulfur.

Q3: What are the primary degradation pathways for DMHS?

The primary degradation pathway for long-chain dialkyl polysulfides is disproportionation. This can be initiated by heat, light, or the presence of catalysts. A simplified representation of this process is the conversion of the hexasulfide into more stable shorter-chain polysulfides and elemental sulfur.

G Likely Disproportionation Pathway of DMHS DMHS This compound (C₂H₆S₆) Decomposition Decomposition Stimuli (Heat, Light, Catalysts) DMHS->Decomposition Products Mixture of Shorter-Chain Dimethyl Polysulfides (e.g., C₂H₆S₅, C₂H₆S₄, C₂H₆S₃, C₂H₆S₂) Decomposition->Products Sulfur Elemental Sulfur (S₈) Decomposition->Sulfur

Figure 1: A simplified diagram illustrating the likely disproportionation of this compound.

Q4: What solvents are recommended for dissolving DMHS?

While specific solubility data for DMHS is scarce, non-polar organic solvents are generally suitable for dissolving long-chain organic polysulfides. The choice of solvent can impact stability. It is advisable to use solvents with low reactivity and to degas them before use to remove dissolved oxygen, which can contribute to degradation. The polarity of the solvent can influence the stability of polysulfides.[5][6]

Troubleshooting Guide

Problem 1: Rapid degradation of DMHS in solution, observed by changes in color or precipitation.

Possible Cause Troubleshooting Step Rationale
Thermal Decomposition Store DMHS solutions at low temperatures (e.g., in a refrigerator or freezer). Avoid heating solutions unless absolutely necessary.Organic polysulfides are thermally labile, and elevated temperatures accelerate decomposition.[4]
Photodegradation Protect solutions from light by using amber vials or wrapping containers in aluminum foil.UV light can provide the energy to initiate the cleavage of S-S bonds.
Oxidation Use degassed solvents and handle solutions under an inert atmosphere (e.g., nitrogen or argon).Oxygen can react with polysulfides, leading to their degradation.
Catalysis Ensure all glassware is scrupulously clean and free of acidic or basic residues, as well as trace metals, which can catalyze decomposition.Catalytic impurities can significantly accelerate the rate of disproportionation.

Problem 2: Inconsistent results in experiments using DMHS solutions.

Possible Cause Troubleshooting Step Rationale
Solution Instability Prepare fresh DMHS solutions immediately before each experiment. If storage is necessary, store under an inert atmosphere at low temperatures and for the shortest possible time.The concentration of DMHS in solution can change over time due to degradation, leading to variability in experimental outcomes.
Presence of Degradation Products Characterize the purity of the DMHS solution before use with analytical techniques such as HPLC or ¹H NMR to quantify the parent compound and any degradation products.Shorter-chain polysulfides and elemental sulfur will have different chemical and physical properties, which can interfere with experiments.

Experimental Protocols

Protocol 1: General Procedure for Preparing a DMHS Solution

This protocol provides a general guideline for preparing a solution of DMHS with enhanced stability.

G Workflow for Preparing a DMHS Solution start Start solvent Select a non-polar, high-purity solvent. start->solvent degas Degas the solvent by sparging with an inert gas (N₂ or Ar) for at least 30 minutes. solvent->degas weigh Accurately weigh DMHS in an inert atmosphere glovebox. degas->weigh dissolve Dissolve the weighed DMHS in the degassed solvent with gentle agitation. weigh->dissolve store Store the solution in a sealed, light-protected container at low temperature. dissolve->store end End store->end

Figure 2: A recommended workflow for preparing a more stable solution of this compound.

Materials:

  • This compound (DMHS)

  • High-purity, non-polar organic solvent (e.g., carbon disulfide, dichloromethane, hexane)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps and PTFE septa

  • Standard laboratory glassware

Procedure:

  • Solvent Preparation: Degas the chosen solvent by sparging with a gentle stream of inert gas for at least 30 minutes to remove dissolved oxygen.

  • Weighing DMHS: If possible, handle and weigh the DMHS in an inert atmosphere (e.g., a glovebox) to minimize exposure to air and moisture.

  • Dissolution: Add the weighed DMHS to the desired volume of degassed solvent in an amber vial.

  • Mixing: Gently swirl or stir the solution until the DMHS is fully dissolved. Avoid vigorous shaking, which can introduce air.

  • Storage: Tightly seal the vial and store it at a low temperature (ideally below 4°C) and protected from light.

Protocol 2: Monitoring DMHS Stability using ¹H NMR Spectroscopy

Principle: The methyl protons of different dimethyl polysulfides (DMDS, DMTS, etc.) have distinct chemical shifts in the ¹H NMR spectrum. By integrating the signals corresponding to each species, the relative concentrations and thus the stability of DMHS can be monitored over time.

Table 2: Illustrative ¹H NMR Chemical Shifts for Dimethyl Polysulfides

CompoundChemical Shift (ppm) (approximate)
Dimethyl disulfide (C₂H₆S₂)2.41
Dimethyl trisulfide (C₂H₆S₃)2.55
Dimethyl tetrasulfide (C₂H₆S₄)2.63
Dimethyl pentasulfide (C₂H₆S₅)2.66
This compound (C₂H₆S₆)2.68

Note: These are approximate values and may vary depending on the solvent and instrument.

Procedure:

  • Prepare a solution of DMHS in a deuterated solvent (e.g., CDCl₃) following Protocol 1.

  • Acquire a ¹H NMR spectrum of the freshly prepared solution.

  • Store the NMR tube under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Integrate the peaks corresponding to DMHS and its potential degradation products to determine their relative ratios.

Quantitative Data Summary

Disclaimer: The information provided in this technical support center is intended for guidance and is based on the general properties of organic polysulfides. Due to the limited specific data available for this compound, it is crucial for researchers to perform their own stability assessments for their specific experimental conditions.

References

Technical Support Center: Purification of Crude Dimethyl Hexasulfide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude dimethyl hexasulfide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your purification experiments. Given the limited specific literature on the purification of this compound due to its thermal lability, this guide draws upon general principles for the purification of organic polysulfides and other thermally sensitive compounds.

Troubleshooting Guide

Users often encounter challenges related to the instability of this compound during purification. The following guide addresses common issues and provides potential solutions.

Issue 1: Decomposition During Distillation

  • Symptoms:

    • The product darkens or changes color upon heating.

    • Inconsistent boiling point.

    • Low yield of the desired this compound.

    • Presence of lower and higher order polysulfides (e.g., dimethyl disulfide, dimethyl trisulfide) and elemental sulfur in the distillate, as identified by techniques like GC-MS.[1]

  • Root Cause:

    • This compound is thermally labile and can undergo disproportionation or decomposition at elevated temperatures.[1] Organic tetrasulfides and trisulfides are known to decompose upon heating, a behavior likely shared by hexasulfides.[1]

  • Solutions:

    • Vacuum Distillation: Perform distillation under high vacuum to lower the boiling point and reduce thermal stress on the compound.

    • Short-Path Distillation: Utilize a short-path distillation apparatus to minimize the residence time of the compound at high temperatures.

    • Azeotropic Distillation: While less common for this specific compound, if an appropriate azeotrope-forming solvent is identified that lowers the boiling point, it could be a viable option. However, this may introduce a co-solvent that needs to be removed later.[2]

Issue 2: Product Degradation on Chromatography Column

  • Symptoms:

    • Streaking or tailing of the product band on the column.

    • Multiple spots on TLC analysis of a single collected fraction.

    • Low recovery of the target compound from the column.

    • The appearance of elemental sulfur (often as a yellow precipitate) on the column.

  • Root Cause:

    • The stationary phase (e.g., silica gel, alumina) can have acidic or basic sites that catalyze the decomposition of the polysulfide chain.

    • Prolonged contact time with the stationary phase can lead to degradation.

  • Solutions:

    • Column Deactivation: Passivate the silica gel by treating it with a solution of a non-polar silylating agent or by pre-eluting the column with a solvent system containing a small amount of a neutral organic modifier.

    • Choice of Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

    • Rapid Chromatography: Employ flash chromatography with positive pressure to minimize the separation time.

    • Solvent System Optimization: Use a non-polar, aprotic solvent system to reduce the likelihood of reactions on the column.

Issue 3: Contamination with Elemental Sulfur

  • Symptoms:

    • The final product is a yellow oil or solid, or contains a yellow precipitate.

    • The presence of S8 is confirmed by analytical methods (e.g., HPLC, Raman spectroscopy).

  • Root Cause:

    • Elemental sulfur is a common byproduct of the synthesis and decomposition of polysulfides.[1][3]

  • Solutions:

    • Recrystallization: If the this compound is a solid or can be solidified, recrystallization from a suitable solvent at low temperatures can be effective. The solubility of elemental sulfur may differ significantly from that of the product.

    • Solvent Washing: Washing the crude product with a solvent in which elemental sulfur is sparingly soluble but the product is soluble (or vice versa) can be a simple clean-up step. Carbon disulfide is a good solvent for sulfur, but its use requires extreme caution due to its toxicity and flammability.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude this compound?

A1: Given its likely thermal instability, a non-destructive technique should be the first choice. Low-temperature column chromatography on a deactivated stationary phase is a recommended starting point. If distillation is necessary, it should be performed under high vacuum using a short-path apparatus.

Q2: How can I monitor the purity of this compound during the purification process?

A2: A combination of techniques is advisable:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of fractions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the components of the crude mixture and purified fractions, and to check for decomposition products.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity and separate different polysulfides.[4] A UV detector set at around 220 nm is often suitable for detecting polysulfides.[4]

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes. Organic polysulfides can have strong, unpleasant odors.

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Be aware of the potential for decomposition, which may release volatile and malodorous byproducts.

Q4: My purified this compound decomposes upon storage. How can I improve its stability?

A4: The stability of polysulfides is often a challenge.

  • Storage Conditions: Store the purified compound at low temperatures (e.g., in a freezer at -20°C or below) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxygen and moisture.

  • Solvent: Storing it as a dilute solution in a non-polar, aprotic solvent may improve stability compared to storing it neat.

Quantitative Data Summary

Due to the scarcity of specific published data on the purification of this compound, the following table provides illustrative data based on common outcomes for the purification of thermally sensitive organic compounds.

Purification TechniqueTypical Purity Achieved (%)Typical Yield (%)Key Parameters to Control
Vacuum Distillation 85-9540-60Pressure, Temperature, Residence Time
Flash Chromatography >9850-75Stationary Phase, Eluent, Flow Rate
Low-Temperature Recrystallization >9930-50Solvent, Temperature, Cooling Rate

Experimental Protocols

Protocol 1: Flash Chromatography on Deactivated Silica Gel

  • Preparation of Deactivated Silica:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and dichloromethane).

    • Add triethylamine (1% v/v) to the slurry and stir for 30 minutes.

    • Pack the column with the deactivated silica slurry.

    • Equilibrate the column by flushing with the eluent until the eluent runs clear and the baseline on a UV detector is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Alternatively, adsorb the crude product onto a small amount of deactivated silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and monitor by TLC or GC-MS.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a chilled water bath).

Protocol 2: Short-Path Vacuum Distillation

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are well-sealed.

    • Connect the apparatus to a high-vacuum pump with a cold trap in between.

  • Distillation:

    • Place the crude this compound in the distillation flask.

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the distillate in a receiving flask cooled in an ice bath.

    • Monitor the temperature of the vapor and the appearance of the distillate.

  • Product Collection:

    • Once the distillation is complete, carefully release the vacuum and collect the purified product.

    • Store the product under an inert atmosphere at low temperature.

Visualizations

Purification_Workflow Crude Crude this compound Analysis1 Initial Analysis (TLC, GC-MS) Crude->Analysis1 Decision Thermally Stable? Analysis1->Decision Chromatography Flash Chromatography on Deactivated Silica Decision->Chromatography No Distillation Short-Path Vacuum Distillation Decision->Distillation Yes (with caution) Analysis2 Fraction Analysis Chromatography->Analysis2 Analysis3 Fraction Analysis Distillation->Analysis3 Combine Combine Pure Fractions Analysis2->Combine Analysis3->Combine Solvent_Removal Solvent Removal (Low Temp) Combine->Solvent_Removal Final_Product Purified this compound Solvent_Removal->Final_Product Storage Store at Low Temp under Inert Gas Final_Product->Storage

Caption: A decision-based workflow for the purification of crude this compound.

Degradation_Pathways cluster_products Decomposition Products DMHS This compound (CH3-S6-CH3) DMPS_lower Lower Polysulfides (e.g., CH3-S2-CH3) DMHS->DMPS_lower DMPS_higher Higher Polysulfides DMHS->DMPS_higher Sulfur Elemental Sulfur (S8) DMHS->Sulfur Heat Heat Heat->DMHS Light Light Light->DMHS Acid_Base Acid/Base Catalysis Acid_Base->DMHS

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Thermal Decomposition of Dimethyl Hexasulfide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of dimethyl hexasulfide (DMHS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMHS)?

This compound is an organosulfur compound with the chemical formula C₂H₆S₆.[1][2][3] It belongs to the family of dialkyl polysulfides, characterized by a chain of six sulfur atoms flanked by methyl groups (CH₃-S-S-S-S-S-S-CH₃).

Q2: What are the expected products of the thermal decomposition of DMHS?

While specific experimental data for the thermal decomposition of DMHS is limited, studies on related, shorter-chain dialkyl polysulfides, such as dimethyl tetrasulfide, suggest that a disproportionation reaction is likely to occur. This would result in a mixture of dimethyl polysulfides with varying sulfur chain lengths (e.g., dimethyl trisulfide, dimethyl tetrasulfide, dimethyl pentasulfide).[4] Further decomposition at higher temperatures could lead to the formation of dimethyl disulfide (DMDS), dimethyl sulfide (DMS), hydrogen sulfide (H₂S), and elemental sulfur (S₈).[5][6]

Q3: At what temperature does DMHS decompose?

The exact decomposition temperature of DMHS is not well-documented. However, organic polysulfides are known to be thermally labile. The stability of dialkyl polysulfides generally decreases as the sulfur chain length increases. Therefore, DMHS is expected to decompose at a lower temperature than shorter-chain analogues like dimethyl disulfide, which shows significant decomposition in the range of 182-232°C.

Q4: What analytical techniques are suitable for monitoring the thermal decomposition of DMHS?

Several analytical techniques can be employed to monitor the decomposition of DMHS and identify its products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to track the disappearance of the methyl protons of DMHS and the appearance of new methyl signals from other dimethyl polysulfides.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is effective for separating and identifying the various dimethyl polysulfide species that may be present in the reaction mixture.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile decomposition products such as dimethyl sulfide and dimethyl disulfide.

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES can be used for the quantitative analysis of the total sulfur content in the reaction mixture.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Experiment is not reproducible. 1. Sample Purity: The DMHS sample may contain impurities or a distribution of different polysulfides. 2. Inconsistent Heating: The heating rate or final temperature may not be precisely controlled. 3. Atmosphere: The presence of oxygen or other reactive gases can influence the decomposition pathway.1. Verify Sample Purity: Analyze the starting material using NMR or LC-MS to confirm its purity and composition. 2. Precise Temperature Control: Use a programmable temperature controller and ensure uniform heating of the sample. 3. Inert Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Unexpected products are observed. 1. Side Reactions: The decomposition temperature may be too high, leading to fragmentation of the dimethyl polysulfide products. 2. Catalytic Effects: The reactor surface or impurities may be catalyzing alternative reaction pathways.1. Lower Decomposition Temperature: Perform the decomposition at a lower temperature or for a shorter duration. 2. Use an Inert Reactor: Employ a glass-lined or other inert reactor to minimize catalytic effects.
Difficulty in identifying decomposition products. 1. Co-elution in Chromatography: Different polysulfide species may have similar retention times. 2. Complex Mass Spectra: The mass spectra of different polysulfides can be similar and difficult to interpret.1. Optimize Chromatographic Method: Adjust the column, mobile phase, or temperature gradient to improve separation. 2. Use High-Resolution Mass Spectrometry: High-resolution MS can provide more accurate mass measurements to aid in formula determination. 3. Synthesize Standards: If possible, synthesize authentic standards of the expected dimethyl polysulfides for comparison.

Quantitative Data

Parameter Value for Dimethyl Disulfide (DMDS) Reference
Decomposition Temperature Range 182-232 °C[6]
Primary Decomposition Products Methyl mercaptan (CH₃SH), Thioformaldehyde polymer[6]
Secondary Decomposition Products Hydrogen sulfide (H₂S), Ethylene, Carbon disulfide (CS₂)[5][6]

Experimental Protocols

General Protocol for the Thermal Decomposition of this compound

This protocol provides a general framework for studying the thermal decomposition of DMHS. The specific parameters should be optimized for your experimental setup and objectives.

  • Sample Preparation:

    • Accurately weigh a known amount of DMHS into a suitable reaction vessel (e.g., a sealed glass tube or a three-neck flask).

    • If conducting the experiment in a solvent, dissolve the DMHS in a high-boiling, inert solvent (e.g., decane, dodecane).

  • Experimental Setup:

    • Place the reaction vessel in a heating apparatus that allows for precise temperature control (e.g., an oil bath, a heating block, or a tube furnace).

    • If necessary, purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Thermal Decomposition:

    • Heat the sample to the desired decomposition temperature.

    • Maintain the temperature for a specified period. It is recommended to perform initial experiments at a lower temperature and gradually increase it to determine the onset of decomposition.

    • At regular intervals, withdraw aliquots of the reaction mixture for analysis.

  • Product Analysis:

    • Cool the withdrawn aliquots to quench the reaction.

    • Analyze the samples using appropriate analytical techniques such as NMR, LC-MS, or GC-MS to identify and quantify the decomposition products.

Visualizations

Logical Workflow for Investigating DMHS Thermal Decomposition

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_results Results start Start sample_prep Prepare DMHS Sample start->sample_prep setup Set up Reaction Apparatus sample_prep->setup heating Heat to Decomposition Temperature setup->heating sampling Collect Aliquots Over Time heating->sampling nmr NMR Spectroscopy sampling->nmr lcms LC-MS Analysis sampling->lcms gcms GC-MS Analysis sampling->gcms data_analysis Data Interpretation nmr->data_analysis lcms->data_analysis gcms->data_analysis pathway Propose Decomposition Pathway data_analysis->pathway kinetics Determine Reaction Kinetics data_analysis->kinetics end End pathway->end kinetics->end

Caption: Experimental workflow for DMHS thermal decomposition.

Proposed Thermal Decomposition Pathway of this compound

decomposition_pathway DMHS This compound (CH₃S₆CH₃) Disproportionation Disproportionation DMHS->Disproportionation DMTS Dimethyl Trisulfide (CH₃S₃CH₃) Disproportionation->DMTS DMTeS Dimethyl Tetrasulfide (CH₃S₄CH₃) Disproportionation->DMTeS DMPS Dimethyl Pentasulfide (CH₃S₅CH₃) Disproportionation->DMPS Further_Decomp Further Decomposition DMTS->Further_Decomp DMTeS->Further_Decomp DMPS->Further_Decomp DMDS Dimethyl Disulfide (CH₃S₂CH₃) Further_Decomp->DMDS DMS Dimethyl Sulfide (CH₃SCH₃) Further_Decomp->DMS Sulfur Elemental Sulfur (S₈) Further_Decomp->Sulfur

Caption: Proposed decomposition pathway for DMHS.

References

Optimizing reaction conditions for using dimethyl hexasulfide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Dimethyl hexasulfide (DMHS) is a specialized research chemical with limited detailed documentation in publicly available literature. The following protocols, troubleshooting guides, and data are based on established principles of sulfur and polysulfide chemistry and should be adapted and optimized for specific experimental contexts. Always perform a thorough risk assessment before commencing any new experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMHS) and what are its primary applications?

A1: this compound (DMHS), with the chemical formula CH₃S₆CH₃, is an organic polysulfide. It is a research chemical primarily used as a sulfur-transfer agent in organic synthesis.[1] Its long sulfur chain makes it a potent donor of elemental sulfur under specific reaction conditions, which can be advantageous for the synthesis of complex sulfur-containing heterocycles or for vulcanization processes on a laboratory scale.

Q2: How should I handle and store DMHS?

A2: DMHS should be handled with care in a well-ventilated fume hood. Due to the general instability of long-chain polysulfides, it should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Polysulfides can be incompatible with strong acids, bases, and oxidizing agents. They are also known to have a strong, unpleasant odor.

Q3: What are the expected decomposition products of DMHS?

A3: Upon heating or exposure to certain reagents, DMHS can undergo disproportionation to form a mixture of other dimethyl polysulfides with shorter and longer sulfur chains (e.g., dimethyl trisulfide, dimethyl tetrasulfide, etc.). At higher temperatures, cleavage of the C-S bonds can occur, leading to the formation of various volatile and non-volatile sulfur compounds.

Q4: How can I monitor the progress of a reaction involving DMHS?

A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) if the product is UV-active or stains. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile products and byproducts. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy can be used to characterize the final product after purification. The methyl protons of dimethyl polysulfides typically appear as singlets in the ¹H NMR spectrum, with the chemical shift varying slightly depending on the length of the sulfur chain. For example, the methyl protons of dimethyl trisulfide appear at approximately 2.55 ppm.[2]

Q5: Are there any specific safety precautions I should take when working with DMHS?

A5: In addition to standard laboratory safety protocols, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Due to its potent odor and the potential for releasing volatile sulfur compounds, all work should be conducted in a certified chemical fume hood. Have a plan for quenching the reaction and managing waste, which may include treatment with a mild oxidizing agent like bleach to neutralize residual sulfur compounds.

Troubleshooting Guides

Problem 1: Low or No Product Yield in a Sulfur Transfer Reaction
Possible Cause Suggested Solution
DMHS Degradation Ensure the DMHS used is fresh or has been stored properly. Consider synthesizing it fresh before use.
Incorrect Reaction Temperature Optimize the reaction temperature. Too low, and the reaction may be too slow; too high, and DMHS or the product may decompose. Start with a moderate temperature (e.g., 60-80 °C) and adjust as needed.
Poor Substrate Reactivity The substrate may not be electrophilic enough to react with the sulfur from DMHS. Consider adding a catalyst, such as a Lewis acid, to activate the substrate.
Solvent Incompatibility The solvent may be reacting with DMHS or inhibiting the reaction. Ethereal or aromatic solvents are generally preferred. Avoid protic solvents unless they are part of the reaction mechanism.
Incorrect Stoichiometry Vary the molar ratio of DMHS to the substrate. An excess of DMHS may be required to drive the reaction to completion.
Problem 2: Formation of Multiple Unidentified Byproducts
Possible Cause Suggested Solution
Disproportionation of DMHS Lower the reaction temperature to minimize the disproportionation of DMHS into other polysulfides.
Side Reactions with Solvent Ensure the solvent is inert under the reaction conditions. Consider switching to a different solvent if side reactions are suspected.
Product Instability The desired product may be unstable under the reaction conditions. Try to isolate it at lower temperatures or use a milder work-up procedure.
Presence of Oxygen or Water Conduct the reaction under an inert atmosphere (argon or nitrogen) and use anhydrous solvents to prevent oxidation or hydrolysis of DMHS and the product.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Residual Sulfur Elemental sulfur can be a byproduct of DMHS reactions. It can often be removed by recrystallization from a suitable solvent like carbon disulfide (with extreme caution due to its toxicity and flammability) or by column chromatography.
Mixture of Polysulfides If the product is a polysulfide, you may have a mixture with different chain lengths. Careful column chromatography on silica gel may allow for separation.
Oily Product The product may be an oil, making crystallization difficult. Consider purification by column chromatography or distillation under reduced pressure if the product is thermally stable.

Experimental Protocols

Protocol 1: Synthesis of this compound (DMHS)

This protocol is adapted from general methods for the synthesis of dialkyl polysulfides.

Reaction: 2 CH₃SNa + S₄Cl₂ → CH₃S₆CH₃ + 2 NaCl

Materials:

  • Sodium thiomethoxide (NaSMe)

  • Sulfur monochloride (S₂Cl₂)

  • Elemental sulfur (S₈)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Argon or Nitrogen gas

Procedure:

  • Preparation of S₄Cl₂: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, suspend elemental sulfur (4 equivalents) in anhydrous hexane. Cool the mixture to 0 °C in an ice bath. Slowly add sulfur monochloride (1 equivalent) dropwise with vigorous stirring. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The resulting orange-red solution of S₄Cl₂ is used in the next step.

  • Synthesis of DMHS: In a separate flame-dried, three-neck round-bottom flask under argon, suspend sodium thiomethoxide (2 equivalents) in anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the previously prepared S₄Cl₂ solution to the sodium thiomethoxide suspension via a cannula with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using hexane as the eluent.

Protocol 2: General Procedure for Sulfur Transfer to an Electrophile

Reaction: Electrophile + CH₃S₆CH₃ → Electrophile-Sₓ + (CH₃)₂Sᵧ

Materials:

  • This compound (DMHS)

  • Electrophilic substrate (e.g., an activated alkyne or alkene)

  • Anhydrous solvent (e.g., toluene, xylene, or THF)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the electrophilic substrate in the chosen anhydrous solvent.

  • Add DMHS (1.1 to 2.0 equivalents) to the solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The following tables provide estimated parameters for the synthesis and application of DMHS. These values are starting points and will likely require optimization.

Table 1: Suggested Reaction Conditions for DMHS Synthesis

ParameterValue
Temperature -78 °C to Room Temperature
Solvent Anhydrous THF, Anhydrous Hexane
Reaction Time 12-18 hours
**Molar Ratio (NaSMe:S₄Cl₂) **2 : 1

Table 2: Suggested Reaction Conditions for Sulfur Transfer Reactions with DMHS

ParameterValue
Temperature 60 - 120 °C
Solvent Toluene, Xylene, Dioxane
Reaction Time 2 - 24 hours
Molar Ratio (DMHS:Substrate) 1.1:1 to 2:1

Visualizations

experimental_workflow cluster_synthesis DMHS Synthesis cluster_application Sulfur Transfer Reaction synthesis_start Prepare S4Cl2 in Hexane synthesis_reaction React S4Cl2 with NaSMe in THF at -78°C synthesis_start->synthesis_reaction synthesis_workup Aqueous Work-up synthesis_reaction->synthesis_workup synthesis_purification Column Chromatography synthesis_workup->synthesis_purification synthesis_product Pure DMHS synthesis_purification->synthesis_product app_start Dissolve Substrate in Anhydrous Solvent app_reaction Add DMHS and Heat (60-120°C) app_start->app_reaction app_monitoring Monitor by TLC/GC-MS app_reaction->app_monitoring app_workup Solvent Removal app_monitoring->app_workup app_purification Purification app_workup->app_purification app_final_product Sulfurated Product app_purification->app_final_product

Caption: Experimental workflow for the synthesis and application of DMHS.

troubleshooting_tree start Low/No Product Yield cause1 DMHS Quality Issue? start->cause1 Check Reagent cause2 Incorrect Temperature? start->cause2 Review Conditions cause3 Poor Substrate Reactivity? start->cause3 Analyze Substrate cause4 Side Reactions? start->cause4 Check for Byproducts solution1 Use Freshly Prepared or Properly Stored DMHS cause1->solution1 solution2 Optimize Temperature (e.g., 60-100°C) cause2->solution2 solution3 Add Catalyst or Increase Temperature cause3->solution3 solution4 Use Inert Solvent and Atmosphere cause4->solution4

Caption: Troubleshooting decision tree for low-yield DMHS reactions.

signaling_pathway DMHS CH3-S-S-S-S-S-S-CH3 (DMHS) TransitionState [Transition State] DMHS->TransitionState Substrate Electrophilic Substrate (E) Substrate->TransitionState Product Sulfurated Product (E-Sx) TransitionState->Product Byproduct Dimethyl Polysulfides (CH3-Sy-CH3) TransitionState->Byproduct

Caption: Simplified reaction pathway for sulfur transfer from DMHS.

References

How to prevent disproportionation of dimethyl polysulfides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for dimethyl polysulfides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the disproportionation of these compounds during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and integrity of your dimethyl polysulfide samples.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of dimethyl polysulfides.

Problem: Rapid Degradation of Dimethyl Polysulfide Solution

Symptoms:

  • Noticeable decrease in the concentration of the target dimethyl polysulfide over a short period.

  • Appearance of a yellow precipitate (elemental sulfur).

  • Changes in the color or turbidity of the solution.

Possible Causes:

  • Elevated Temperature: Dimethyl polysulfides, particularly those with three or more sulfur atoms (e.g., dimethyl trisulfide (DMTS) and dimethyl tetrasulfide (DMTS)), are thermally unstable.[1][2] Heating above room temperature can accelerate disproportionation.

  • Exposure to Light: UV radiation can significantly accelerate the decomposition of dimethyl polysulfides through photochemical pathways.[3][4]

  • Presence of Oxygen: While not the primary driver, the presence of oxygen in the headspace of the storage container can contribute to oxidative degradation pathways.[2]

  • Inappropriate Solvent: Certain polar aprotic solvents can promote S-S bond metathesis, a process related to disproportionation.

Solutions:

  • Temperature Control: Store dimethyl polysulfide solutions at refrigerated temperatures (4°C) for short-to-medium-term storage and at -20°C or -80°C for long-term storage.[5] Avoid repeated freeze-thaw cycles.

  • Light Protection: Always store solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.[3] Conduct experiments under low-light conditions whenever possible.

  • Inert Atmosphere: For sensitive applications or long-term storage, purge the headspace of the vial with an inert gas such as argon or nitrogen to minimize contact with oxygen.[2]

  • Solvent Selection: Use non-polar or less reactive polar solvents. The stability of polysulfides is influenced by the solvent's dielectric constant and donor number.

Problem: Inconsistent or Irreproducible Analytical Results (HPLC/GC-MS)

Symptoms:

  • Shifting retention times for the same analyte.

  • Variable peak areas for the same concentration.

  • Appearance of unexpected peaks in the chromatogram.

Possible Causes:

  • On-Column or In-Injector Disproportionation: High temperatures in the GC injector or on the HPLC column can induce thermal degradation of the polysulfides.

  • Sample Diluent Effects: The solvent used to dilute the sample for analysis can affect stability. For instance, DMSO, a common diluent, can lead to the formation of artifact peaks in headspace GC analysis.

  • Contamination: Contaminants in the solvent or on the glassware can catalyze decomposition.

  • Incomplete Derivatization (if applicable): For certain analyses, derivatization is used to stabilize polysulfides. Incomplete reactions can lead to a mixture of derivatized and underivatized species.

Solutions:

  • Optimize Analytical Method Parameters:

    • For GC-MS, use the lowest possible injector temperature that still allows for efficient volatilization.

    • For HPLC, consider using a column thermostat to maintain a consistent and cool temperature.

  • Careful Selection of Sample Diluent: Choose a diluent that is known to be compatible with dimethyl polysulfides and does not interfere with the analysis.

  • Thorough Cleaning Procedures: Ensure all glassware and equipment are scrupulously clean and dry before use.

  • Method Validation: If using a derivatization method, ensure the reaction is optimized for your specific polysulfides and that it goes to completion.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dimethyl polysulfide disproportionation?

A1: The disproportionation of dimethyl polysulfides with three or more sulfur atoms (CH₃SₙCH₃, n ≥ 3) involves the transfer of sulfur atoms between molecules. This results in the formation of polysulfides with both longer and shorter sulfur chains. For example, two molecules of dimethyl trisulfide (DMTS) can disproportionate to form one molecule of dimethyl disulfide (DMDS) and one molecule of dimethyl tetrasulfide (DMTS). This process can continue until a thermodynamic equilibrium is reached, often leading to the formation of DMDS and elemental sulfur (S₈) as the final products under certain conditions.[4]

Q2: How does the number of sulfur atoms affect the stability of dimethyl polysulfides?

A2: Generally, the stability of dimethyl polysulfides decreases as the number of sulfur atoms in the chain increases. The central S-S bonds in longer polysulfide chains are weaker and more susceptible to cleavage. For example, dimethyl tetrasulfide is thermally more reactive than dimethyl trisulfide due to a weaker central sulfur-sulfur bond.[1] Dimethyl disulfide is the most stable of the common dimethyl polysulfides.

Q3: What are the ideal storage conditions for dimethyl polysulfide solutions?

A3: For optimal stability, dimethyl polysulfide solutions should be stored in hermetically sealed, amber glass vials at refrigerated temperatures (4°C).[3] For long-term storage (months to years), temperatures of -20°C to -80°C are recommended.[5] The headspace of the vial should be purged with an inert gas like argon or nitrogen to displace oxygen.

Q4: Can I use antioxidants to prevent disproportionation?

A4: The use of traditional antioxidants to prevent the radical-mediated decomposition of polysulfides is an area of ongoing research. Some studies suggest that compounds like diallyl trisulfide (found in garlic) and other organosulfur compounds possess antioxidant properties.[6] However, for routine laboratory stabilization, the primary focus should be on controlling temperature, light exposure, and oxygen levels.

Q5: I see unexpected peaks in my HPLC chromatogram when analyzing dimethyl trisulfide. What could they be?

A5: Unexpected peaks are likely the disproportionation products. If you are analyzing dimethyl trisulfide, the most common unexpected peaks would be dimethyl disulfide (eluting earlier) and dimethyl tetrasulfide (eluting later). Depending on the extent of degradation, you may also see peaks corresponding to dimethyl pentasulfide and even elemental sulfur.

Data Presentation

Table 1: Stability of Dimethyl Trisulfide (DMTS) in 15% Aqueous Polysorbate 80 under Different Storage Temperatures
Storage Temperature (°C)TimeRemaining DMTS (%)Observations
41 yearNo measurable lossSolution remains clear
221 yearNo measurable lossSolution remains clear
375 monthsGood stability-
376 months~90%-
371 year~30%Discoloration and appearance of new peaks in HPLC

Data sourced from a long-term stability study of a DMTS formulation stored in hermetically sealed glass ampules.[7]

Table 2: Half-lives of Dimethyl Polysulfides under Solar Irradiation
CompoundHalf-life (seconds)
Dimethyl disulfide (DMDS)43 ± 13
Dimethyl trisulfide (DMTS)40 ± 4
Dimethyl tetrasulfide (DMTS)2.1 ± 0.6
Dimethyl pentasulfide (DM5S)4.2 ± 1.7

These half-lives were calculated for oxic aquatic solutions exposed to solar radiation under a very clear atmosphere and a solar elevation angle of 90°. This data highlights the extreme sensitivity of dimethyl polysulfides to photochemical decomposition.[4]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Dimethyl Trisulfide (DMTS) Solution for Experimental Use

Objective: To prepare a solution of DMTS in a suitable solvent while minimizing the risk of disproportionation.

Materials:

  • Dimethyl trisulfide (high purity)

  • Anhydrous solvent (e.g., dichloromethane, hexane, or a solvent specific to your experimental needs)

  • Amber glass vials with PTFE-lined septa

  • Inert gas (argon or nitrogen) supply with a manifold

  • Syringes and needles

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven at >100°C for at least 4 hours to remove any moisture. Allow to cool to room temperature in a desiccator.

  • Solvent Degassing: Degas the required volume of solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Place the amber vials, septa, and any other necessary equipment under a positive pressure of inert gas.

  • Solution Preparation: a. In a fume hood, carefully transfer the desired amount of DMTS to a tared vial under a stream of inert gas. b. Add the degassed solvent to the vial to achieve the target concentration. c. Immediately cap the vial with the PTFE-lined septum.

  • Headspace Purge: Pierce the septum with a needle connected to the inert gas supply and another needle to act as an outlet. Gently purge the headspace of the vial with the inert gas for 1-2 minutes.

  • Storage: Store the prepared solution in a refrigerator at 4°C, protected from light. For longer-term storage, use a -20°C or -80°C freezer.

Protocol 2: Monitoring Dimethyl Polysulfide Stability using HPLC-UV

Objective: To quantify the concentration of a dimethyl polysulfide and its disproportionation products over time.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • HPLC-grade acetonitrile and water

  • Dimethyl disulfide, trisulfide, and tetrasulfide standards

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water. Degas the mobile phase before use.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for each dimethyl polysulfide of interest (e.g., DMDS, DMTS, DMTS) in the mobile phase or a compatible solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas at an appropriate wavelength (e.g., 220 nm). Construct a calibration curve for each compound.

  • Sample Analysis: a. At each time point of your stability study, withdraw an aliquot of your dimethyl polysulfide solution. b. Dilute the aliquot to fall within the concentration range of your calibration curve. c. Inject the diluted sample into the HPLC system.

  • Data Analysis: a. Identify the peaks corresponding to the different dimethyl polysulfides based on their retention times (typically, retention time increases with the number of sulfur atoms). b. Quantify the concentration of each species using the calibration curves. c. Plot the concentration of the parent dimethyl polysulfide as a function of time to determine its stability.

Visualizations

Disproportionation_Mechanism DMTS1 CH₃-S-S-S-CH₃ DMDS CH₃-S-S-CH₃ DMTS1->DMDS Sulfur Atom Transfer DMTS2 CH₃-S-S-S-CH₃ DMTS3 CH₃-S-S-S-S-CH₃ DMTS2->DMTS3 Sulfur Atom Acceptance

Caption: Disproportionation of Dimethyl Trisulfide.

Prevention_Workflow cluster_storage Optimal Storage cluster_handling Careful Handling start Start: Pure Dimethyl Polysulfide storage Storage Conditions start->storage Store handling Experimental Handling storage->handling Use temp Low Temperature (4°C or below) storage->temp light Protection from Light (Amber Vials) storage->light atmosphere Inert Atmosphere (Ar/N₂) storage->atmosphere analysis Analysis handling->analysis Monitor solvent Degassed, Anhydrous Solvent handling->solvent glassware Clean, Dry Glassware handling->glassware stable Stable Sample analysis->stable Confirm Stability

Caption: Workflow for Preventing Disproportionation.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Sulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing in the gas chromatography (GC) analysis of reactive sulfur compounds.

Frequently Asked Questions (FAQs)

Q1: What causes peak tailing specifically in the GC analysis of sulfur compounds?

Peak tailing in the analysis of sulfur compounds is most frequently caused by the interaction of these reactive analytes with active sites within the GC system. Sulfur compounds, particularly hydrogen sulfide (H2S), carbonyl sulfide (COS), and mercaptans, are prone to adsorption on surfaces that are not sufficiently inert.[1][2] This leads to a portion of the analyte being retained longer than the bulk, resulting in an asymmetrical peak shape.

Common sources of active sites include:

  • GC Inlet Liner: Non-deactivated or contaminated glass liners contain silanol groups that readily interact with polar sulfur compounds.[3]

  • GC Column: Contamination at the head of the column or degradation of the stationary phase can create active sites.[4]

  • Metal Surfaces: Stainless steel components in the flow path, such as tubing, fittings, and injector parts, can adsorb reactive sulfur compounds.[5]

  • Contamination: Residues from previous injections, especially from complex matrices, can accumulate in the inlet and at the head of the column, creating active sites.

Q2: How can I determine if my GC system is inert enough for sulfur analysis?

An inert flow path is crucial for accurate and reproducible analysis of sulfur compounds.[1][5][6] To assess the inertness of your system, you can perform the following checks:

  • Inject a standard of a highly reactive sulfur compound: Prepare a low-concentration standard of a compound known to be sensitive to active sites, such as hydrogen sulfide or methyl mercaptan. Poor peak shape (tailing) and low response at low concentrations are strong indicators of an active system.

  • Compare responses at different concentrations: Inject a series of standards at varying concentrations. A non-linear response, particularly at lower concentrations, suggests that a portion of the analyte is being lost to active sites.

  • "Priming" the system: In some cases, injecting a high-concentration sulfur standard multiple times can temporarily passivate active sites, leading to improved peak shape in subsequent runs.[7] If you observe this effect, it is a clear sign that your system has active sites that need to be addressed.

Q3: What are the immediate steps I can take to reduce peak tailing for my sulfur analysis?

If you are experiencing peak tailing, here are some immediate actions you can take:

  • Perform Inlet Maintenance: The inlet is a common source of activity. Replace the inlet liner with a new, deactivated liner. Also, replace the septum and O-ring.[8][9][10]

  • Trim the GC Column: A small portion (10-20 cm) from the inlet end of the column can be trimmed to remove accumulated non-volatile residues and active sites.

  • Check for Leaks: Leaks in the system can introduce oxygen and moisture, which can degrade the column and create active sites. Perform a thorough leak check of the entire system.[11][12][13]

  • Condition the Column: Properly conditioning the column according to the manufacturer's instructions can help remove contaminants and ensure a stable baseline.

Troubleshooting Guides

Guide 1: Diagnosing and Fixing Peak Tailing Caused by an Active Inlet

This guide provides a step-by-step approach to identifying and resolving peak tailing issues originating from the GC inlet.

Symptoms:

  • Peak tailing for reactive sulfur compounds.

  • Poor reproducibility of peak areas, especially at low concentrations.

  • Loss of response for sensitive sulfur compounds.

Troubleshooting Workflow:

A Start: Peak Tailing Observed B Inject a hydrocarbon standard (e.g., methane). Does it tail? A->B C Yes: Flow path issue (e.g., poor column installation, dead volume). Go to Guide 2. B->C Yes D No: Likely a chemical activity issue. B->D No E Replace inlet liner with a new, deactivated liner. Also replace septum and O-ring. D->E F Re-analyze sulfur standard. Is peak tailing resolved? E->F G Yes: Problem Solved. Implement routine inlet maintenance. F->G Yes H No: Activity may be elsewhere. F->H No I Trim 10-20 cm from the front of the GC column. H->I J Re-analyze sulfur standard. Is peak tailing resolved? I->J K Yes: Column contamination was the issue. Consider using a guard column. J->K Yes L No: Further investigation needed. Check for leaks or consider a fully inert flow path. J->L No

Troubleshooting Inlet Activity

Experimental Protocols:

  • Replacing the GC Inlet Liner:

    • Cool down the GC inlet to a safe temperature (below 50°C).

    • Turn off the carrier gas flow to the inlet.

    • Wearing clean, lint-free gloves, open the injector cover.

    • Carefully remove the septum nut and septum.

    • Use forceps to gently remove the old liner and O-ring.[8][10]

    • Inspect the inlet for any visible contamination.

    • Place a new, deactivated O-ring on the new deactivated liner.

    • Using forceps, insert the new liner into the inlet.

    • Replace the septum with a new one and tighten the septum nut (do not overtighten).

    • Restore carrier gas flow and perform a leak check.

Guide 2: Addressing Peak Tailing Due to Improper Column Installation or Leaks

This guide focuses on resolving peak tailing caused by physical issues in the GC system, such as poor column installation or gas leaks.

Symptoms:

  • Tailing of all peaks, including non-polar compounds.

  • Shifting retention times.

  • Noisy baseline.

  • Inability of the GC to reach pressure setpoints.[11]

Troubleshooting Workflow:

A Start: Tailing of all peaks B Perform a system leak check using an electronic leak detector. A->B C Are leaks detected? B->C D Yes: Tighten or replace fittings and re-test until leak-free. C->D Yes E No: Leaks are not the primary issue. C->E No J Re-analyze a standard. Is peak tailing resolved? D->J F Inspect the column installation at both the inlet and detector ends. E->F G Is the column cut clean and square? Is it installed at the correct depth? F->G H No: Re-cut the column ends and reinstall according to manufacturer's specifications. G->H No I Yes: Installation appears correct. G->I Yes H->J I->J K Yes: Problem Solved. J->K Yes L No: Consider column contamination or other system issues. J->L No

Troubleshooting Physical System Issues

Experimental Protocols:

  • Performing a Leak Check with an Electronic Leak Detector:

    • Pressurize the GC system with the carrier gas. It is often helpful to increase the head pressure slightly to make leaks more pronounced.[13]

    • Turn on the electronic leak detector and allow it to warm up according to the manufacturer's instructions.

    • Systematically move the probe of the leak detector around each fitting in the gas flow path, starting from the gas source and moving towards the detector.[12]

    • Pay close attention to the septum nut, column fittings at the inlet and detector, and any other connections.

    • An audible alarm or visual indicator on the leak detector will signal a leak.

    • If a leak is found, tighten the fitting or replace the ferrule/septum and re-check.

Data Presentation

Table 1: Impact of Inlet Liner Deactivation on Peak Shape of Methyl Mercaptan

Liner TypeTailing Factor (Asymmetry)Peak Area Response (Arbitrary Units)
Non-Deactivated Glass Liner2.845,000
Deactivated Glass Liner1.295,000
Deactivated Glass Liner with Wool1.198,000

Data is illustrative and based on general observations that deactivated liners significantly improve peak shape and response for active sulfur compounds.[3][14]

Table 2: Recommended GC Parameters for Volatile Sulfur Compound Analysis

ParameterSettingRationale
Inlet Split/Splitless
Temperature150-200 °CSufficient to volatilize analytes without causing thermal degradation.
LinerDeactivated, single taper with glass woolPromotes complete vaporization and protects the column.
Column
Stationary PhaseLow-bleed, non-polar (e.g., DB-Sulfur SCD)Provides good separation and is stable for sulfur-specific detectors.[1]
Dimensions30-60 m length, 0.32-0.53 mm ID, 1-5 µm film thicknessBalances resolution and analysis time.
Oven Program
Initial Temperature35-40 °C (hold 2-5 min)Allows for good focusing of volatile sulfur compounds.
Ramp Rate10-15 °C/minProvides good separation of early eluting compounds.
Final Temperature200-250 °CElutes less volatile sulfur compounds.
Detector Sulfur Chemiluminescence Detector (SCD)
Temperature800-1000 °C (burner)Ensures complete combustion of sulfur compounds.
Makeup GasAs per manufacturer's recommendationOptimizes detector response.

These are general starting parameters and may require optimization for specific applications.[15][16][17]

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Dimethyl Di-, Tri-, and Hexasulfide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative reactivity of dimethyl disulfide (DMDS), dimethyl trisulfide (DMTS), and dimethyl hexasulfide (DMHS). This report summarizes key experimental findings on their stability and reactivity, provides detailed experimental protocols, and visualizes relevant chemical processes.

Introduction

Dimethyl polysulfides, characterized by the formula CH₃SₓCH₃, are a class of organosulfur compounds that play significant roles in various biological and chemical processes. Their reactivity is largely dictated by the number of sulfur atoms in the polysulfide chain, which influences the strength of the sulfur-sulfur bonds. This guide provides a comparative analysis of the reactivity of dimethyl disulfide (x=2), dimethyl trisulfide (x=3), and this compound (x=6), focusing on their thermal and photochemical decomposition, as well as their interactions with other chemical species. Understanding the nuanced differences in their reactivity is crucial for applications in drug development, flavor chemistry, and materials science.

Data Summary

The following table summarizes the available quantitative data on the reactivity of DMDS, DMTS, and DMHS.

PropertyDimethyl Disulfide (DMDS)Dimethyl Trisulfide (DMTS)This compound (DMHS)
Molar Mass ( g/mol ) 94.20[1]126.27[2]222.46
Photochemical Half-life 43 ± 13 s[3]40 ± 4 s[3]Data not available
Thermal Decomposition Complex decomposition above 316°C[4]Decomposes at 80°C[2]Data not available

Reactivity Comparison

Photochemical Decomposition
Thermal Stability

The thermal stability of dimethyl polysulfides decreases as the length of the sulfur chain increases. Dimethyl trisulfide is known to undergo slow decomposition upon heating to 80 °C, yielding a mixture of dimethyl di-, tri-, and tetrasulfides[2]. This reactivity is attributed to the relatively weak sulfur-sulfur bond in the trisulfide chain[2]. In contrast, the thermal decomposition of dimethyl disulfide is more complex and occurs at significantly higher temperatures, with studies indicating decomposition readily occurs in the gas phase between 316-373°C[4]. The primary reaction produces methyl mercaptan and a thioformaldehyde polymer, with a competing reaction generating hydrogen sulfide[6]. Quantitative data on the thermal decomposition of this compound is currently lacking, but it is expected to be less stable than its shorter-chain counterparts.

Signaling Pathways

Recent research has begun to explore the role of polysulfides in biological signaling. Endogenously produced polysulfides are recognized for their protective functions[7]. One study investigated the effect of DMTS in a mouse model of acute stress, suggesting its involvement with the TRPA1 ion channel[7]. Polysulfides, in general, are considered potential signaling molecules derived from hydrogen sulfide (H₂S) and are more potent activators of certain ion channels, such as TRPA1, than H₂S itself[8]. They are thought to modulate the activity of enzymes, channels, and receptors through a process called sulfhydration or sulfuration[8]. While the broader class of polysulfides is implicated in redox signaling, specific comparative studies on the signaling effects of DMDS, DMTS, and DMHS are limited.

Experimental Protocols

Photochemical Decomposition of Dimethyl Polysulfides

Objective: To determine the half-life of dimethyl polysulfides under simulated solar irradiation.

Materials:

  • Dimethyl disulfide (DMDS)

  • Dimethyl trisulfide (DMTS)

  • Milli-Q water

  • Buffer solution (pH adjusted as required)

  • Septa-closed quartz cuvettes

  • Solar simulator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column[3]

Procedure:

  • Prepare stock solutions of DMDS and DMTS in a suitable solvent.

  • In a septa-closed quartz cuvette, prepare the sample solution by adding the stock solution to Milli-Q water and buffer to achieve the desired concentration and pH[3].

  • Expose the cuvette to simulated solar radiation using a solar simulator.

  • At specific time intervals, withdraw an aliquot of the sample using a gas-tight syringe[3].

  • Immediately analyze the aliquot using HPLC with UV detection to quantify the concentration of the dimethyl polysulfide[3].

  • The mobile phase for HPLC analysis can be a gradient of methanol and water[3].

  • Plot the concentration of the dimethyl polysulfide against time and determine the half-life from the first-order decay kinetics.

Thermal Decomposition of Dimethyl Trisulfide

Objective: To observe the thermal decomposition products of DMTS.

Materials:

  • Dimethyl trisulfide (DMTS)

  • Heating block or oil bath

  • Reaction vial with a septum

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Place a known amount of DMTS into a reaction vial.

  • Seal the vial with a septum.

  • Heat the vial to 80 °C using a heating block or oil bath[2].

  • After a set period, allow the vial to cool to room temperature.

  • Analyze the contents of the vial by GC-MS to identify the decomposition products, which are expected to include DMDS and dimethyl tetrasulfide[2].

Visualizations

Logical Relationship of Polysulfide Reactivity

G Reactivity of Dimethyl Polysulfides cluster_reactivity Factors Influencing Reactivity cluster_outcomes Reactivity Outcomes Sulfur Chain Length Sulfur Chain Length Bond Strength Bond Strength Sulfur Chain Length->Bond Strength inversely proportional Decomposition Rate Decomposition Rate Bond Strength->Decomposition Rate inversely proportional Stimulus Stimulus Stimulus->Decomposition Rate initiates Product Formation Product Formation Decomposition Rate->Product Formation

Caption: Factors influencing the reactivity of dimethyl polysulfides.

Experimental Workflow for Photochemical Decomposition

G Workflow for Photochemical Decomposition Analysis Sample Preparation Sample Preparation Solar Irradiation Solar Irradiation Sample Preparation->Solar Irradiation Aliquoting Aliquoting Solar Irradiation->Aliquoting at time intervals HPLC Analysis HPLC Analysis Aliquoting->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis quantification Half-life Determination Half-life Determination Data Analysis->Half-life Determination

Caption: Experimental workflow for determining photochemical half-life.

Conclusion

The reactivity of dimethyl di-, tri-, and hexasulfide is intrinsically linked to the length of the polysulfide chain. Experimental data clearly indicates that as the number of sulfur atoms increases from two to three, the thermal stability decreases, while the photochemical reactivity remains high for both DMDS and DMTS. While quantitative data for DMHS is scarce, it is reasonable to extrapolate that it will exhibit even lower thermal stability. The emerging role of polysulfides in cellular signaling opens new avenues for research, and further comparative studies are needed to elucidate the specific biological activities of these dimethyl polysulfides. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to a more comprehensive understanding of these fascinating molecules.

References

A Comparative Guide to Vulcanizing Agents: Dimethyl Hexasulfide vs. Elemental Sulfur

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The vulcanization of rubber, a critical process for enhancing its mechanical properties, traditionally relies on elemental sulfur. However, the emergence of organic sulfur donors, such as dimethyl hexasulfide, presents alternative pathways to achieving desired vulcanizate characteristics. This guide provides an objective comparison of this compound and elemental sulfur as vulcanizing agents, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate agent for their specific applications.

Executive Summary

Elemental sulfur is a well-established and cost-effective vulcanizing agent. Organic sulfur donors, represented here by alkyl polysulfides like this compound, can offer several advantages, including improved scorch safety, better heat resistance, and the absence of sulfur bloom. The choice between these agents often depends on the specific performance requirements of the final rubber product, processing conditions, and cost considerations.

Performance Comparison

The vulcanization process and the final properties of the rubber are significantly influenced by the type of vulcanizing agent used. While direct comparative data for this compound is limited in publicly available literature, data from studies on similar alkylphenol disulfide sulfur donors (e.g., the Vultac® series) can serve as a valuable proxy to understand the performance differences.

Cure Characteristics

The curing process is typically monitored using a rheometer, which measures the torque required to oscillate a rotor embedded in the rubber sample as it vulcanizes. Key parameters include:

  • Scorch Time (ts2): The time at which the vulcanization process begins. A longer scorch time provides better processing safety, preventing premature curing.

  • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the optimal duration of vulcanization.

  • Maximum Torque (MH): An indicator of the stiffness and crosslink density of the vulcanized rubber.

Table 1: Comparative Cure Characteristics of a Natural Rubber Compound

ParameterElemental SulfurAlkyl Polysulfide (Proxy Data)
Scorch Time (ts2) at 150°C (min)2.54.2 - 5.6
Optimum Cure Time (t90) at 150°C (min)1610 - 14
Cure Rate Index (CRI) (100/(t90-ts2))7.410.6 - 17.2
Maximum Torque (MH) (dNm)~300 (relative)~250 - 310 (relative)

Note: Data for Alkyl Polysulfide is adapted from comparative studies of Vultac® sulfur donors.[1]

Mechanical Properties

The mechanical strength and elasticity of the vulcanized rubber are critical performance indicators.

Table 2: Comparative Mechanical Properties of a Natural Rubber Vulcanizate

PropertyElemental SulfurAlkyl Polysulfide (Proxy Data)
Tensile Strength (MPa)2320 - 24
Elongation at Break (%)530500 - 540
Crosslink Density (mol/m³)~300 (relative)~250 - 310 (relative)

Note: Data for Alkyl Polysulfide is adapted from comparative studies of Vultac® sulfur donors.[1]

Experimental Protocols

Rubber Compounding

A standardized experimental protocol is crucial for the accurate comparison of vulcanizing agents.

Materials:

  • Natural Rubber (NR) or other suitable elastomer

  • Vulcanizing Agent (Elemental Sulfur or this compound)

  • Accelerator (e.g., N-tert-butyl-2-benzothiazole sulfenamide - TBBS)

  • Activator (e.g., Zinc Oxide, Stearic Acid)

  • Filler (e.g., Carbon Black)

  • Antioxidant

Procedure:

  • The raw elastomer is masticated on a two-roll mill to reduce its viscosity.

  • The activator, filler, and antioxidant are added sequentially and mixed until a homogenous compound is achieved.

  • The accelerator and vulcanizing agent are added in the final stage of mixing to prevent premature vulcanization (scorching).

  • The compounded rubber is sheeted out and conditioned at room temperature for 24 hours before vulcanization.[2][3]

Vulcanization and Testing

Cure Characteristics:

The cure characteristics of the compounded rubber are determined using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) at a specified temperature (e.g., 150°C).[4]

Mechanical Properties:

  • The compounded rubber sheets are vulcanized in a compression molding press at a specific temperature and pressure for the predetermined optimum cure time (t90).

  • Dumbbell-shaped test specimens are cut from the vulcanized sheets.

  • Tensile strength and elongation at break are measured using a universal testing machine according to ASTM standards.[4]

Crosslink Density Measurement:

Crosslink density can be determined by equilibrium swelling experiments.

  • A weighed sample of the vulcanized rubber is immersed in a suitable solvent (e.g., toluene) for 72 hours to reach swelling equilibrium.

  • The swollen sample is weighed, then dried in an oven and weighed again.

  • The volume fraction of rubber in the swollen gel is calculated, and the crosslink density is determined using the Flory-Rehner equation.

Vulcanization Mechanisms and Pathways

The vulcanization process involves the formation of crosslinks between polymer chains. The nature of these crosslinks (monosulfidic, disulfidic, or polysulfidic) influences the final properties of the rubber.

Elemental Sulfur Vulcanization

The mechanism of elemental sulfur vulcanization is complex and involves several stages, including the formation of an accelerator-sulfur complex, which then reacts with the rubber to form crosslinks.

Elemental_Sulfur_Vulcanization S8 Elemental Sulfur (S8) Complex Active Sulfurating Complex S8->Complex Accelerator Accelerator Accelerator->Complex Activator Activator (ZnO, Stearic Acid) Activator->Complex Rubber Rubber Polymer Chain Pendant Pendant Sulfidic Groups Rubber->Pendant Complex->Pendant Crosslink Polysulfidic Crosslinks Pendant->Crosslink Final Vulcanized Rubber Crosslink->Final

Caption: Simplified workflow of elemental sulfur vulcanization.

This compound (Sulfur Donor) Vulcanization

Organic sulfur donors like this compound decompose at vulcanization temperatures to release reactive sulfur species that then form crosslinks. This process can lead to a higher proportion of shorter, more thermally stable monosulfidic and disulfidic crosslinks.

Sulfur_Donor_Vulcanization DMHS This compound (CH3-S6-CH3) Sulfur_Radicals Reactive Sulfur Species (Sx) DMHS->Sulfur_Radicals Decomposition Heat Heat Heat->DMHS Crosslink Mono/Disulfidic Crosslinks Sulfur_Radicals->Crosslink Rubber Rubber Polymer Chain Rubber->Crosslink Final Vulcanized Rubber Crosslink->Final

Caption: Simplified workflow of sulfur donor vulcanization.

Conclusion

Both elemental sulfur and this compound (and other organic sulfur donors) are effective vulcanizing agents, each with a distinct profile of advantages and disadvantages.

  • Elemental Sulfur remains the industry standard due to its low cost and effectiveness. However, it can lead to issues with processing safety (scorch) and sulfur bloom. The resulting vulcanizates typically have a higher proportion of polysulfidic crosslinks, which can be less thermally stable.

  • This compound (as a representative organic sulfur donor) offers improved scorch safety, which is beneficial for complex processing operations. It can also lead to vulcanizates with better heat aging resistance due to the formation of more stable monosulfidic and disulfidic crosslinks.[5] However, organic sulfur donors are generally more expensive than elemental sulfur.

The selection of the appropriate vulcanizing agent should be based on a thorough evaluation of the desired performance characteristics of the final product, the processing requirements, and economic factors. For applications demanding high thermal stability and processing safety, this compound and other sulfur donors present a compelling alternative to traditional elemental sulfur vulcanization.

References

A Comparative Analysis of Polysulfide Additives in Lithium-Sulfur Batteries: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the electrochemical performance and underlying mechanisms of common polysulfide-trapping agents, this guide offers a comparative analysis of key additives used to mitigate the shuttle effect in Lithium-Sulfur (Li-S) batteries. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to equip researchers, scientists, and professionals in drug development with the necessary information to advance Li-S battery technology.

The commercialization of high-energy-density Li-S batteries is significantly hampered by the notorious "polysulfide shuttle" phenomenon. This process involves the dissolution of intermediate lithium polysulfides (LiPS) into the electrolyte and their subsequent migration to the lithium anode, leading to active material loss, low coulombic efficiency, and rapid capacity decay. The incorporation of electrolyte additives that can trap or interact with these polysulfides is a promising strategy to overcome this challenge. This guide provides a comparative overview of various classes of polysulfide additives, summarizing their performance based on experimental data and outlining the methodologies to evaluate their efficacy.

Performance Comparison of Polysulfide Additives

The efficacy of different polysulfide additives is evaluated based on key performance metrics of Li-S cells, including initial discharge capacity, capacity retention over cycling, and the reduction of the shuttle current. The following tables summarize the performance of Li-S batteries with various additives, compiled from multiple research sources. It is crucial to note that direct comparison can be challenging due to variations in experimental conditions such as sulfur loading, electrolyte-to-sulfur (E/S) ratio, and C-rates.

Additive ClassSpecific AdditiveInitial Discharge Capacity (mAh/g)Capacity RetentionCoulombic Efficiency (%)Shuttle Current ReductionReference/Testing Conditions
Inorganic Salts Lithium Nitrate (LiNO₃)~1000Improves short-term cycling>95Forms a protective SEI on the Li anode, indirectly mitigating shuttleWidely used, often as a baseline additive.[1]
Phosphorus Pentasulfide (P₂S₅)VariesEnhances capacity retention-Forms complexes with LiPS[2]
Lithium Bis(oxalato)borate (LiBOB)1191 (with 4 wt.%)756 mAh/g after 50 cycles-Forms a stable SEI on the lithium anode[1]
Organic Compounds Thiourea839 (after 5 cycles)Stable over 700 cycles (0.025% decay/cycle)-6-fold drop in steady-state shuttle current[3]
Biphenyl-4,4'-dithiol (BPD)-Significantly improved capacity retention-Forms BPD-polysulfide complexes, altering dissolution kinetics[4]
Ionic Liquids TDA⁺TFSI⁻1167523 mAh/g after 300 cycles97-99Forms a dense and uniform SEI film[1]
Metal Oxides/Sulfides (as cathode additives) Vanadium Pentoxide (V₂O₅)---Strong polysulfide adsorption[5]
Manganese Dioxide (MnO₂)---Strong polysulfide adsorption[5]
Iron(II) Disulfide (FeS₂)-Improved capacity retention (0.12% decay/cycle vs. 0.80% for C/S)-Anchors polysulfides via Lewis acid-base interactions[6]

Experimental Protocols

Detailed and standardized experimental procedures are critical for the accurate evaluation and comparison of polysulfide additives. Below are the methodologies for key experiments cited in this guide.

Electrochemical Performance Evaluation

Objective: To determine the specific capacity, coulombic efficiency, and cycling stability of Li-S cells with and without the polysulfide additive.

Methodology:

  • Cathode Preparation: A slurry is prepared by mixing the sulfur/carbon composite, a conductive additive (e.g., carbon black), and a binder (e.g., PVDF) in a solvent (e.g., NMP). This slurry is then cast onto an aluminum foil current collector and dried under vacuum.

  • Electrolyte Preparation: The baseline electrolyte typically consists of 1 M LiTFSI in a mixed solvent of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) (1:1 v/v). The polysulfide additive is dissolved into this baseline electrolyte at a specific concentration.

  • Cell Assembly: CR2032 coin cells are assembled in an argon-filled glovebox. The cell consists of a lithium metal anode, a separator (e.g., Celgard 2400), the prepared cathode, and the electrolyte with or without the additive.

  • Galvanostatic Cycling: The assembled cells are cycled using a battery testing system (e.g., MACCOR, LAND) at a specific C-rate (e.g., 0.1C, 0.5C, 1C) within a defined voltage window (e.g., 1.7-2.8 V). The first few cycles are often performed at a lower C-rate for cell formation.

  • Data Analysis: The specific capacity is calculated based on the mass of sulfur in the cathode. The coulombic efficiency is determined as the ratio of the discharge capacity to the charge capacity for each cycle. Capacity retention is calculated as the percentage of the initial discharge capacity remaining after a certain number of cycles.

Shuttle Current Measurement

Objective: To quantify the magnitude of the polysulfide shuttle effect.

Methodology:

  • Cell Preparation: A Li-S cell is assembled as described above.

  • Potentiostatic Charging: The cell is charged to a specific voltage (e.g., 2.35 V, where the shuttle effect is prominent) and held at this potential.

  • Current Monitoring: The current is monitored over time. Initially, the current will be high due to the charging process. As the cell becomes fully charged at that potential, the external current will decrease and eventually reach a steady-state value.

  • Shuttle Current Determination: This steady-state current is considered the shuttle current, representing the rate of polysulfide reduction at the anode and subsequent re-oxidation at the cathode.[3][7]

Polysulfide Adsorption Test

Objective: To quantitatively evaluate the ability of an additive material to adsorb polysulfides.

Methodology:

  • Polysulfide Solution Preparation: A solution of a specific lithium polysulfide (e.g., Li₂S₆) is prepared in a relevant electrolyte solvent (e.g., DOL/DME) at a known concentration.

  • Adsorption Experiment: A known amount of the additive material is added to the polysulfide solution. The mixture is then allowed to equilibrate for a set period.

  • Separation: The solid additive material is separated from the solution by centrifugation or filtration.

  • Concentration Measurement: The concentration of the polysulfide remaining in the supernatant/filtrate is measured using UV-Vis spectroscopy. The absorbance is measured at the characteristic wavelength for the specific polysulfide.

  • Adsorption Calculation: The amount of polysulfide adsorbed by the additive is calculated by subtracting the final concentration from the initial concentration.[5]

Visualizing Mechanisms and Workflows

Graphical representations are essential for understanding the complex processes within Li-S batteries and the experimental procedures used to study them.

Polysulfide_Shuttle_Effect cluster_cathode Sulfur Cathode cluster_anode Lithium Anode S8 S₈ LiPS_long Long-chain LiPS (Li₂Sₙ, n≥4) S8->LiPS_long Discharge Li2S Li₂S LiPS_long->Li2S Discharge Li Li Metal LiPS_long->Li Shuttle to Anode LiPS_short Short-chain LiPS (Li₂Sₙ, n<4) Li->LiPS_short Reduction LiPS_short->LiPS_long Shuttle to Cathode

Caption: The polysulfide shuttle mechanism in a Li-S battery.

Additive_Mechanism cluster_additives Additive Mechanisms LiPS Soluble Polysulfides (LiPS) Adsorption Physical/Chemical Adsorption LiPS->Adsorption Complexation Complex Formation LiPS->Complexation Catalysis Catalytic Conversion LiPS->Catalysis Immobilized_LiPS Immobilized/Converted LiPS Adsorption->Immobilized_LiPS Complexation->Immobilized_LiPS Catalysis->Immobilized_LiPS

Caption: Mechanisms of polysulfide additives in Li-S batteries.

Experimental_Workflow start Start: Select Additive prep Material & Electrolyte Preparation start->prep assembly Coin Cell Assembly prep->assembly adsorption Polysulfide Adsorption Test (UV-Vis) prep->adsorption electrochem Electrochemical Testing (Cycling, Rate Capability) assembly->electrochem shuttle Shuttle Current Measurement assembly->shuttle analysis Data Analysis & Comparison electrochem->analysis shuttle->analysis adsorption->analysis conclusion Conclusion on Additive Efficacy analysis->conclusion

Caption: A generalized experimental workflow for evaluating polysulfide additives.

References

Validating the Structure of Synthesized Dimethyl Hexasulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized dimethyl hexasulfide (DMHS) and its alternatives, with a focus on validating the structure of the synthesized product. Detailed experimental protocols and comparative data are presented to assist researchers in the accurate characterization and application of this and related polysulfide compounds.

Introduction to this compound and its Alternatives

This compound (DMHS), a member of the organic polysulfide family, is a molecule of increasing interest in biomedical research due to the physiological roles of polysulfides as signaling molecules. The synthesis of a specific polysulfide, such as DMHS, often results in a mixture of polysulfanes with varying sulfur chain lengths. This necessitates robust analytical methods to validate the structure and purity of the synthesized product.

As alternatives to DMHS, diallyl polysulfides, naturally occurring compounds found in garlic, are frequently studied for their similar biological activities. This guide will focus on the comparison between synthesized DMHS and two prominent diallyl polysulfides: diallyl trisulfide (DATS) and diallyl tetrasulfide (DATTS).

Synthesis of this compound

A common method for the synthesis of dimethyl polysulfides involves the reaction of dimethyl disulfide with elemental sulfur. This approach typically yields a mixture of dimethyl polysulfides with different numbers of sulfur atoms.

Representative Synthesis Protocol:

A mixture of dimethyl disulfide (1 molar equivalent) and elemental sulfur (5 molar equivalents) is heated in a sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen). The reaction temperature is maintained at 80-120°C for several hours. The resulting product is a complex mixture containing dimethyl disulfide, dimethyl trisulfide, dimethyl tetrasulfide, dimethyl pentasulfide, this compound, and other higher-order polysulfides. The desired this compound must then be isolated and purified from this mixture, typically using chromatographic techniques.

Potential Impurities and Side Products:

The primary impurities in the synthesis of DMHS are other dimethyl polysulfides with shorter or longer sulfur chains (e.g., DMTS, dimethyl tetrasulfide, dimethyl pentasulfide, dimethyl heptasulfide, etc.).

Experimental Protocols for Structural Validation

Accurate structural validation of synthesized DMHS is critical. The following are detailed methodologies for the key analytical techniques used to separate and identify the components of the synthesized polysulfide mixture.

High-Performance Liquid Chromatography (HPLC) for Separation

HPLC is a powerful technique for separating the different dimethyl polysulfide species from the reaction mixture.

Methodology:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of methanol and water is effective. The gradient starts with a lower concentration of methanol and gradually increases to elute the more nonpolar, longer-chain polysulfides.

  • Detection: A UV detector set at a wavelength of 254 nm is suitable for detecting the sulfur-sulfur bonds in the polysulfides.

  • Sample Preparation: The crude reaction mixture is diluted in a suitable organic solvent, such as methanol or acetonitrile, and filtered before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is used to separate the volatile components of the mixture and to identify them based on their mass-to-charge ratio and fragmentation patterns.

Methodology:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separating the dimethyl polysulfides.

    • Oven Program: A temperature program starting at a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 250°C) allows for the separation of polysulfides with different boiling points.

    • Injector: Splitless or split injection can be used, depending on the concentration of the sample.

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Analysis: The mass spectrometer is operated in full scan mode to obtain the mass spectra of the eluting compounds.

  • Identification: The identification of this compound and other polysulfides is based on their retention times and the characteristic fragmentation patterns in their mass spectra. The molecular ion peak (M+) and the isotopic pattern due to the presence of sulfur isotopes are key identifiers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the structure of the isolated this compound.

Methodology:

  • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • ¹H NMR: The spectrum of this compound is expected to show a single peak for the two equivalent methyl groups. The chemical shift of this peak will be influenced by the long sulfur chain.

  • ¹³C NMR: The spectrum will show a single peak corresponding to the two equivalent methyl carbons.

Data Presentation: Comparative Analysis

The following table summarizes the key properties and expected analytical data for synthesized this compound and its alternatives, diallyl trisulfide and diallyl tetrasulfide.

Property/TechniqueThis compound (DMHS)Diallyl Trisulfide (DATS)Diallyl Tetrasulfide (DATTS)
Molecular Formula C₂H₆S₆C₆H₁₀S₃C₆H₁₀S₄
Molecular Weight 222.50 g/mol 178.35 g/mol 210.42 g/mol
¹H NMR (Expected) Singlet for CH₃ protonsMultiple signals for allyl protonsMultiple signals for allyl protons
GC-MS (m/z of M⁺) 222178210
Biological Activity H₂S-releasing agent, signaling moleculeAntimicrobial, anticancer, anti-inflammatoryAntimicrobial, anticancer, anti-inflammatory

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the synthesis and validation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation start Start: Dimethyl Disulfide + Sulfur reaction Reaction (80-120°C, inert atm) start->reaction mixture Crude Product Mixture (DMHS, DMTS, etc.) reaction->mixture hplc HPLC Separation mixture->hplc Separation gcms GC-MS Identification hplc->gcms Identification nmr NMR Confirmation hplc->nmr Confirmation

Caption: Workflow for the synthesis and structural validation of this compound.

Analytical_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis hplc_inject Inject Crude Mixture hplc_separate Separate Polysulfides hplc_inject->hplc_separate hplc_detect UV Detection (254 nm) hplc_separate->hplc_detect gcms_inject Inject Separated Fraction gcms_separate GC Separation gcms_inject->gcms_separate gcms_ionize Electron Ionization gcms_separate->gcms_ionize gcms_detect Mass Detection gcms_ionize->gcms_detect nmr_prepare Prepare Purified Sample nmr_acquire Acquire ¹H and ¹³C Spectra nmr_prepare->nmr_acquire nmr_analyze Analyze Chemical Shifts nmr_acquire->nmr_analyze

Caption: Detailed workflow for the analytical validation of synthesized this compound.

Cross-reactivity of Dimethyl Hexasulfide with Biological Thiols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity of dimethyl hexasulfide (DMHS) with biological thiols, such as glutathione (GSH) and cysteine. Due to the limited direct experimental data on DMHS, this guide extrapolates findings from studies on shorter-chain dimethyl polysulfides to forecast the reactivity and biological implications of DMHS.

Introduction

Organic polysulfides are gaining attention in biomedical research for their diverse biological activities, including anticancer and cardioprotective effects. A key aspect of their mechanism of action is their interaction with endogenous thiols, leading to the release of signaling molecules like hydrogen sulfide (H₂S) and modulation of cellular redox states. Dimethyl polysulfides (CH₃-Sₙ-CH₃) are a class of these compounds where the number of sulfur atoms (n) in the polysulfide chain significantly influences their reactivity. This guide focuses on the predicted reactivity of this compound (n=6) in comparison to its better-studied, shorter-chain analogues.

Chemical Properties of Dimethyl Polysulfides

The stability and reactivity of dimethyl polysulfides are inversely related to the length of the sulfur chain. Longer chains are generally less stable and more susceptible to nucleophilic attack.

CompoundMolecular FormulaMolecular Weight ( g/mol )Sulfur Chain Length (n)Predicted Stability
Dimethyl Disulfide (DMDS)C₂H₆S₂94.22High
Dimethyl Trisulfide (DMTS)C₂H₆S₃126.33Moderate
Dimethyl Tetrasulfide (DMTS)C₂H₆S₄158.34Low
This compound (DMHS) C₂H₆S₆ 222.5 6 Very Low (Predicted)

Cross-reactivity with Biological Thiols

The primary mechanism for the reaction between organic polysulfides and biological thiols is a nucleophilic attack by the thiolate anion (RS⁻) on one of the sulfur atoms of the polysulfide chain. This initiates a cascade of reactions, a key outcome of which can be the release of H₂S.

General Reaction Pathway

The interaction between a biological thiol (R-SH) and a dimethyl polysulfide (CH₃-Sₙ-CH₃) is proposed to proceed as follows:

G cluster_0 Initial Nucleophilic Attack cluster_1 H₂S Generation Cascade Thiol Biological Thiol (e.g., GSH, Cysteine) Thiolate Thiolate Anion (RS⁻) Thiol->Thiolate Deprotonation Polysulfide This compound (CH₃-S₆-CH₃) Intermediate1 Methyl-polysulfanyl-thiol Adduct (RS-S₅-CH₃) Polysulfide->Intermediate1 LeavingGroup1 Methyl Persulfide (CH₃SH) Polysulfide->LeavingGroup1 Thiolate->Polysulfide Nucleophilic Attack Intermediate1_2 Methyl-polysulfanyl-thiol Adduct (RS-S₅-CH₃) Intermediate2 Shorter Adduct (RS-S₄-CH₃) Intermediate1_2->Intermediate2 + R-SH Thiol2 Another Thiol (R-SH) H2S Hydrogen Sulfide (H₂S) Intermediate2->H2S Further reactions

Caption: Proposed reaction pathway for thiol-mediated decomposition of DMHS.

Comparative Reactivity and Biological Effects

Studies on shorter-chain dimethyl polysulfides have demonstrated a clear trend: the potency of biological effects, such as inducing apoptosis in cancer cells, increases with the number of sulfur atoms. This increased activity is attributed to a higher propensity to react with intracellular thiols like glutathione. The addition of exogenous thiols has been shown to suppress these effects, confirming a direct interaction.[1]

CompoundReactivity with ThiolsH₂S ReleaseObserved Biological Effects
Dimethyl Disulfide (DMDS)LowMinimalLow cytotoxicity
Dimethyl Trisulfide (DMTS)ModerateYesModerate cytotoxicity, induces apoptosis[1]
Dimethyl Tetrasulfide (DMTS)HighYesHigh cytotoxicity, potent inducer of apoptosis[1]
This compound (DMHS) Very High (Predicted) High (Predicted) Potentially very high cytotoxicity and potent biological activity

It is important to note that organic polysulfides like diallyl trisulfide (DATS) are known to release H₂S upon thiol-mediated reduction.[2] This process is believed to be a key contributor to their biological activity. Given the trend of increasing reactivity with sulfur chain length, DMHS is predicted to be a potent H₂S donor in a thiol-rich environment.

Experimental Protocols

While no specific protocol for DMHS is available, the following methodologies, adapted from studies on other organic polysulfides, can be used to assess its cross-reactivity with biological thiols.

H₂S Release Assay

This experiment aims to quantify the release of H₂S from DMHS upon reaction with a biological thiol.

G Start Prepare DMHS and Thiol (GSH/Cysteine) solutions Incubation Incubate DMHS and Thiol at 37°C in a sealed vial Start->Incubation Measurement Measure H₂S concentration in the headspace using a fluorescent probe or GC-MS Incubation->Measurement Analysis Plot H₂S concentration over time Measurement->Analysis

References

A Comparative Guide to Sulfur Transfer Reagents for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective introduction of sulfur into organic molecules is a critical step in the synthesis of numerous therapeutic agents. The choice of sulfur transfer reagent can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the performance of various sulfur transfer reagents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your specific application.

I. Thionating Reagents: Converting Carbonyls to Thiocarbonyls

The conversion of a carbonyl group to a thiocarbonyl is a fundamental transformation in the synthesis of many sulfur-containing heterocycles and thioamides. The most common reagents for this purpose are Lawesson's Reagent and Phosphorus Pentasulfide.

Performance Comparison
ReagentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Lawesson's Reagent N-p-methylphenylbenzamideTolueneReflux3>95%[1]
P₄S₁₀/HMDO Methyl BenzoateXyleneReflux1380%[2]
Lawesson's Reagent Methyl BenzoateXyleneReflux1778%[2]
P₄S₁₀/HMDO γ-ButyrolactoneAcetonitrileReflux0.7582%[2]
Lawesson's Reagent γ-ButyrolactoneAcetonitrileReflux471%[2]
P₄S₁₀/Al₂O₃ Various AmidesDioxaneReflux-62-93%[3]

Key Observations:

  • Lawesson's Reagent (LR) is generally considered a milder and more efficient thionating agent compared to Phosphorus Pentasulfide (P₄S₁₀) alone, often requiring lower temperatures and shorter reaction times.[4]

  • The combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) significantly improves its performance, with yields comparable or even superior to Lawesson's Reagent for certain substrates like esters and lactones.[2][5] The P₄S₁₀/HMDO reagent system also offers the advantage of a simpler workup, as the byproducts can be removed by hydrolytic means rather than chromatography.[2][5]

  • P₄S₁₀ supported on alumina (Al₂O₃) is another effective system for the thionation of amides, providing good to excellent yields and also allowing for a simpler workup compared to Lawesson's Reagent.[3]

Reaction Mechanisms

The mechanisms of thionation for Lawesson's Reagent and Phosphorus Pentasulfide, while achieving the same transformation, are believed to proceed through different intermediates.

lawesson_mechanism LR Lawesson's Reagent Ylide Dithiophosphine Ylide LR->Ylide Dissociation Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate Carbonyl R-C(=O)-R' Carbonyl->Intermediate Thiocarbonyl R-C(=S)-R' Intermediate->Thiocarbonyl Cycloreversion Byproduct P=O byproduct Intermediate->Byproduct p4s10_mechanism P4S10 P₄S₁₀ P2S5 P₂S₅ P4S10->P2S5 Dissociation Intermediate [2+2] Cycloaddition Intermediate P2S5->Intermediate Carbonyl R-C(=O)-R' Carbonyl->Intermediate Thiocarbonyl R-C(=S)-R' Intermediate->Thiocarbonyl Byproduct Polythiophosphates Intermediate->Byproduct sulfide_oxidation_workflow Start Start: Sulfide (R-S-R') Reaction Oxidation Reaction Start->Reaction Workup Reaction Workup Reaction->Workup Product End: Sulfoxide (R-S(=O)-R') Workup->Product Reagent Select Oxidizing Agent (e.g., H₂O₂, IBX, etc.) Reagent->Reaction Conditions Optimize Conditions (Solvent, Temp, Time) Conditions->Reaction

References

Electrochemical comparison of dimethyl polysulfide species

Author: BenchChem Technical Support Team. Date: November 2025

An Electrochemical Comparison of Dimethyl Polysulfide Species: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the electrochemical properties of dimethyl polysulfide species—dimethyl disulfide (DMDS), dimethyl trisulfide (DMTS), and dimethyl tetrasulfide (DMTTS)—is crucial for various applications, including their role in biological systems and as potential therapeutic agents. This guide provides a comparative overview of their electrochemical behavior, supported by available experimental data and detailed experimental protocols for further investigation.

While extensive electrochemical data for dimethyl disulfide (DMDS) is available, there is a noticeable scarcity of similar experimental data for dimethyl trisulfide (DMTS) and dimethyl tetrasulfide (DMTTS) in publicly accessible literature. Consequently, this guide presents a comprehensive analysis of DMDS electrochemistry and offers a framework for the comparative evaluation of all three species, highlighting areas where further research is needed.

Comparative Electrochemical Data

The electrochemical behavior of organosulfur compounds is intrinsically linked to the strength of their sulfur-sulfur bonds and the surrounding chemical environment. The bond dissociation energies for the central S-S bond in these dimethyl polysulfides decrease as the sulfur chain length increases, suggesting a potential increase in electrochemical reactivity from DMDS to DMTTS. However, without direct experimental comparison under identical conditions, this remains a hypothesis.

The electrochemical oxidation of DMDS has been shown to be highly dependent on the solvent used. In acetonitrile, a one-electron oxidation process is observed, whereas in dichloromethane, a two-electron oxidation occurs[1]. This underscores the importance of the solvent system in modulating the electrochemical response.

CompoundCommon NameFormulaMolecular Weight ( g/mol )Known Electrochemical Behavior
Dimethyl DisulfideDMDSCH₃S₂CH₃94.2Solvent-dependent oxidation (one-electron in acetonitrile, two-electron in dichloromethane)[1].
Dimethyl TrisulfideDMTSCH₃S₃CH₃126.26Limited experimental data available. Reduction is proposed to proceed via a radical anion intermediate.
Dimethyl TetrasulfideDMTTSCH₃S₄CH₃158.33No direct experimental electrochemical data found in the reviewed literature.

Experimental Protocols

To facilitate a direct and meaningful comparison of the electrochemical properties of DMDS, DMTS, and DMTTS, a standardized experimental protocol is essential. The following detailed methodology for cyclic voltammetry is proposed based on established practices for the analysis of organic compounds.

Cyclic Voltammetry Analysis of Dimethyl Polysulfides

Objective: To determine and compare the redox potentials and electrochemical behavior of DMDS, DMTS, and DMTTS.

Materials:

  • Analytes: Dimethyl disulfide (DMDS, ≥99%), Dimethyl trisulfide (DMTS, ≥98%), Dimethyl tetrasulfide (DMTTS, analytical standard).

  • Solvent: Acetonitrile (CH₃CN), anhydrous, ≥99.8%.

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade, ≥99.0%.

  • Reference Standard: Ferrocene (for potential referencing).

  • Gases: High-purity argon or nitrogen.

Equipment:

  • Potentiostat/Galvanostat with cyclic voltammetry software.

  • Three-electrode electrochemical cell.

  • Working Electrode: Glassy carbon electrode (GCE), 3 mm diameter.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.

  • Counter Electrode: Platinum wire or graphite rod.

  • Micropipettes and standard laboratory glassware.

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will serve as the supporting electrolyte solution.

  • Analyte Solution Preparation: Prepare 1 mM solutions of DMDS, DMTS, and DMTTS individually in the 0.1 M TBAPF₆/acetonitrile electrolyte solution.

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then in ethanol, and finally dry under a stream of nitrogen.

    • Ensure the reference and counter electrodes are clean and properly conditioned according to the manufacturer's instructions.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

    • Add the analyte solution to the cell, ensuring the electrodes are sufficiently immersed.

    • De-aerate the solution by bubbling with high-purity argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat software. A typical starting point would be:

      • Potential Range: -2.0 V to +2.0 V vs. the reference electrode. This range should be adjusted based on the observed redox events.

      • Scan Rate: 100 mV/s. Perform scans at various rates (e.g., 25, 50, 100, 200 mV/s) to investigate the kinetics of the electrode processes.

      • Number of Cycles: 3-5 cycles to observe the stability of the redox species.

    • Run the cyclic voltammetry experiment for each of the dimethyl polysulfide solutions.

  • Data Analysis:

    • Determine the anodic (oxidation) and cathodic (reduction) peak potentials and peak currents from the resulting voltammograms.

    • After the measurements, add a small amount of ferrocene to the solution and record its cyclic voltammogram. Use the well-defined ferrocene/ferrocenium (Fc/Fc⁺) redox couple to reference the measured potentials to a standard scale.

    • Compare the voltammograms of DMDS, DMTS, and DMTTS to evaluate their relative ease of oxidation and reduction and the reversibility of the processes.

Visualizing the Workflow and Potential Mechanisms

To clarify the experimental process and the potential electrochemical pathways, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Preparation cluster_setup Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare 0.1 M TBAPF6 in Acetonitrile B Prepare 1 mM Analyte Solutions (DMDS, DMTS, DMTTS) A->B E Add Analyte Solution B->E C Polish and Clean Electrodes D Assemble 3-Electrode Cell C->D D->E F De-aerate with Ar/N2 E->F G Run Cyclic Voltammetry F->G H Vary Scan Rates G->H I Determine Peak Potentials and Currents H->I J Reference to Ferrocene I->J K Compare Voltammograms J->K

Figure 1. Experimental workflow for the comparative electrochemical analysis of dimethyl polysulfide species.

DMDS_Oxidation cluster_acetonitrile In Acetonitrile cluster_dichloromethane In Dichloromethane DMDS1 CH3S-SCH3 RadicalCation [CH3S-SCH3]•+ DMDS1->RadicalCation -e- DMDS2 CH3S-SCH3 Dication [CH3S-SCH3]2+ DMDS2->Dication -2e- Fragment 2 CH3S+ Dication->Fragment Fragmentation

Figure 2. Proposed solvent-dependent electrochemical oxidation pathways of dimethyl disulfide (DMDS).

Conclusion and Future Directions

The electrochemical behavior of dimethyl disulfide (DMDS) is reasonably well-documented, revealing a significant influence of the solvent on its oxidation mechanism. In contrast, a comprehensive electrochemical characterization of dimethyl trisulfide (DMTS) and dimethyl tetrasulfide (DMTTS) is currently lacking in the scientific literature. The provided experimental protocol offers a standardized approach to bridge this knowledge gap. A systematic investigation of these compounds under identical conditions is imperative to establish a clear understanding of their structure-activity relationships in the context of electrochemistry. Such studies will be invaluable for researchers in medicinal chemistry, biochemistry, and materials science, enabling the rational design of new therapeutic agents and a deeper understanding of the role of these polysulfides in various chemical and biological processes.

References

Tracking Dimethyl Hexasulfide Reactions: A Comparative Guide to Isotopic Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of sulfur-containing compounds like dimethyl hexasulfide (DM6S) is crucial. This guide provides a comparative overview of isotopic labeling strategies and alternative analytical techniques for tracking DM6S reactions, supported by experimental data and detailed protocols.

This compound (DM6S) is a member of the dialkyl polysulfide family, which is known for its biological activity and role in various chemical processes. Tracking the fate of the sulfur atoms and methyl groups in DM6S during a reaction can provide invaluable mechanistic insights. Isotopic labeling, coupled with sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful approach for this purpose. This guide also explores alternative, non-isotopic methods for monitoring DM6S reactions.

Isotopic Labeling Strategies for Tracking DM6S Reactions

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes. For DM6S (CH₃S₆CH₃), the primary candidates for isotopic labeling are carbon (¹³C), hydrogen (²H or D), and sulfur (³⁴S). The choice of isotope and its position within the molecule depends on the specific reaction being studied and the analytical method employed.

Comparison of Isotopic Labeling Approaches
Labeling StrategyLabeled PrecursorAnalytical Technique(s)AdvantagesDisadvantages
¹³C-Labeling ¹³CH₃I or ¹³CH₃SHNMR, Mass SpectrometryAllows for precise tracking of the methyl groups. ¹³C-NMR provides detailed structural information.Can be expensive. Synthesis of ¹³C-labeled precursors may be required.
²H-Labeling (Deuterium) CD₃I or CD₃SHNMR, Mass SpectrometryRelatively inexpensive. Can simplify ¹H-NMR spectra. Useful for studying kinetic isotope effects.C-D bond cleavage can be slower than C-H bond cleavage, potentially altering reaction kinetics.
³⁴S-Labeling ³⁴S₈ (elemental sulfur)Mass SpectrometryDirectly tracks the sulfur backbone. Useful for elucidating sulfur transfer mechanisms.³⁴S is not NMR active. Requires mass spectrometry for detection. Availability of ³⁴S₈ can be limited.

Experimental Protocols

Synthesis of Isotopically Labeled this compound

A general approach to synthesizing isotopically labeled DM6S involves the reaction of an appropriate sodium polysulfide with a labeled methylating agent, or the reaction of a labeled methyl mercaptan with a sulfur source.

Protocol for ³⁴S-Labeled this compound (³⁴S-DM6S):

  • Preparation of Sodium Polysulfide-³⁴S:

    • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve elemental sulfur enriched in ³⁴S (³⁴S₈) in a solution of sodium sulfide (Na₂S) in a suitable solvent like ethanol or a mixture of water and ethanol.

    • The length of the polysulfide chain can be controlled by the stoichiometry of Na₂S and ³⁴S₈. For a hexasulfide, a molar ratio of Na₂S to ³⁴S of approximately 1:5 would be targeted.

    • Stir the mixture at room temperature until the elemental sulfur is completely dissolved, resulting in a solution of sodium polysulfide-(³⁴S)ₓ.

  • Methylation:

    • Cool the sodium polysulfide-³⁴S solution in an ice bath.

    • Slowly add a methylating agent, such as methyl iodide (CH₃I), to the solution with vigorous stirring. The stoichiometry should be carefully controlled to achieve dimethylation.

    • Allow the reaction to proceed for several hours at room temperature.

  • Work-up and Purification:

    • Extract the resulting dimethyl polysulfides into an organic solvent like dichloromethane or diethyl ether.

    • Wash the organic layer with water and brine to remove any remaining salts.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

    • Remove the solvent under reduced pressure.

    • Purify the desired this compound-³⁴S from other dimethyl polysulfides (e.g., DMTS, DMTS) using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC).

Note: For ¹³C or ²H labeling, the same general procedure can be followed using ¹³CH₃I/¹³CH₃SH or CD₃I/CD₃SH, respectively, with unlabeled sulfur.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of DM6S is expected to show a single peak for the two equivalent methyl groups. The chemical shift will be influenced by the long polysulfide chain. Based on trends for smaller dimethyl polysulfides, the chemical shift is anticipated to be in the range of 2.4-2.6 ppm.

  • ¹³C NMR: The carbon-13 NMR spectrum will show a single resonance for the methyl carbons. In ¹³C-labeled DM6S, this signal will be significantly enhanced.

  • Sample Preparation: Dissolve the purified DM6S sample in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For tracking reactions, time-course experiments can be performed by acquiring spectra at regular intervals.

Mass Spectrometry (MS):

  • Ionization: Electron ionization (EI) or chemical ionization (CI) can be used to generate ions from the DM6S molecule.

  • Fragmentation Analysis: The mass spectrum of DM6S will show a molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of S-S and C-S bonds. The fragmentation pattern of isotopically labeled DM6S will reveal the location of the label. For example, in ³⁴S-DM6S, the molecular ion peak and sulfur-containing fragments will be shifted to higher m/z values.

  • Sample Introduction: Samples can be introduced directly or via gas chromatography (GC-MS) or liquid chromatography (LC-MS) for separation of reaction mixtures.

Visualization of Workflows and Pathways

Experimental Workflow for Isotopic Labeling and Analysis

experimental_workflow cluster_synthesis Synthesis of Labeled DM6S cluster_reaction Reaction Tracking cluster_analysis Analysis precursor Isotopically Labeled Precursor (e.g., ³⁴S₈, ¹³CH₃I) reaction Chemical Synthesis precursor->reaction purification Purification (e.g., HPLC, Column Chromatography) reaction->purification labeled_dm6s Labeled DM6S purification->labeled_dm6s Characterization reaction_mixture Reaction with Substrate labeled_dm6s->reaction_mixture sampling Time-course Sampling reaction_mixture->sampling nmr NMR Spectroscopy sampling->nmr ms Mass Spectrometry sampling->ms Data Analysis Data Analysis nmr->Data Analysis ms->Data Analysis

Caption: Workflow for synthesizing, reacting, and analyzing isotopically labeled DM6S.

Hypothetical Signaling Pathway of DM6S Reaction with a Thiol

signaling_pathway DM6S CH₃-S-S-S-S-S-S-CH₃ (this compound) Intermediate CH₃-S-S-S-S-S-S-R + CH₃SH DM6S->Intermediate Nucleophilic Attack Thiol R-SH (Biological Thiol) Thiol->Intermediate Product1 CH₃-S-S-CH₃ (Dimethyl Disulfide) Intermediate->Product1 Further Reactions Product2 R-S-S-R (Disulfide) Intermediate->Product2 Product3 Other Polysulfides Intermediate->Product3

Safety Operating Guide

Navigating the Disposal of Dimethyl Hexasulfide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Dimethyl hexasulfide, a member of the organosulfur compound family, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, grounded in the safety profiles of analogous compounds like dimethyl disulfide (DMDS).

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Based on the known hazards of similar organosulfur compounds, it should be treated as a flammable, toxic, and environmentally hazardous substance.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical goggles.[1][2]

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][2]

Storage and Handling:

  • Keep containers tightly closed in a dry, well-ventilated place.[1]

  • Store away from heat, sparks, open flames, and other sources of ignition.[1][3]

  • Ground and bond containers when transferring material to prevent static discharge.[1][3]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke when using this product.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Small Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Absorb: Use an inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand) to soak up the spill.[1]

  • Collect: Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[3]

  • Clean: Clean the affected area thoroughly with a suitable solvent, followed by soap and water.

Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's environmental health and safety (EHS) department or emergency response team.

  • Contain: If it is safe to do so, try to prevent the spill from entering drains or waterways.[1]

Proper Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.

Step-by-Step Disposal Protocol:

  • Do Not Dispose in Sink or Trash: Under no circumstances should this compound be disposed of down the drain or in regular trash. It is very toxic to aquatic life with long-lasting effects.[1][2]

  • Containerize Waste:

    • Place waste this compound in its original container or a clearly labeled, compatible waste container.

    • Do not mix with other waste materials unless specifically instructed to do so by your EHS department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from ignition sources.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste management company.

    • The preferred method of disposal is likely to be incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][4]

Quantitative Hazard Data (Analogous to Dimethyl Disulfide)

The following table summarizes key hazard information for dimethyl disulfide (DMDS), which can be used as a conservative proxy for assessing the risks associated with this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable Liquid🔥DangerH225: Highly flammable liquid and vapor.[1]
Acute Toxicity (Oral)💀DangerH301: Toxic if swallowed.[1]
Acute Toxicity (Inhalation)💀DangerH331: Toxic if inhaled.[1]
Skin Sensitization⚠️WarningH317: May cause an allergic skin reaction.[1]
Eye Irritation⚠️WarningH319: Causes serious eye irritation.[1]
Aquatic Hazard (Acute & Chronic)🐠WarningH410: Very toxic to aquatic life with long lasting effects.[1]

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram outlines the key steps and considerations.

G cluster_handling Initial Handling & Use cluster_waste_generation Waste Generation & Segregation cluster_spill_response Spill Response cluster_final_disposal Final Disposal Pathway start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused product, contaminated materials) fume_hood->waste_generated is_spill Spill Occurs? waste_generated->is_spill waste_container Place in a Labeled, Compatible Waste Container is_spill->waste_container No absorb_spill Absorb with Inert Material is_spill->absorb_spill Yes storage Store in Designated Hazardous Waste Area waste_container->storage collect_spill Collect into a Labeled Waste Container absorb_spill->collect_spill collect_spill->waste_container ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact disposal_company Arrange Pickup by Licensed Waste Disposal Company ehs_contact->disposal_company incineration Final Disposal: Chemical Incineration disposal_company->incineration

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Logistical Information for Handling Dimethyl Hexasulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of Dimethyl hexasulfide (DMHS). Given the limited specific data available for this compound, this guidance is based on the known hazards of closely related, shorter-chain dimethyl polysulfides, such as Dimethyl disulfide (DMDS) and Dimethyl trisulfide (DMTS), and general principles for handling organic polysulfides. These compounds are known to be flammable, toxic, and irritants[1][2].

Immediate Safety and Hazard Information

This compound is anticipated to share hazards with other organic polysulfides, which include:

  • Flammability: Organic polysulfides can be flammable liquids[1][3]. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back[4].

  • Toxicity: Assumed to be toxic if swallowed or inhaled, similar to Dimethyl disulfide[2]. Prolonged exposure to high vapor concentrations may lead to respiratory irritation and central nervous system effects[3].

  • Irritation: Expected to cause skin and serious eye irritation[1].

  • Decomposition: Organic polysulfides can be unstable and may decompose, especially when exposed to heat or light[5][6]. This decomposition can produce other polysulfides, elemental sulfur, and potentially hydrogen sulfide (H₂S), a highly toxic gas[7][8].

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound and its potential decomposition products, a stringent PPE protocol is mandatory. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always consult the glove manufacturer's compatibility chart.[6]
Eyes Safety goggles and face shieldTight-sealing safety goggles are essential. A face shield should be worn over the goggles, especially when there is a splash hazard.[4]
Body Flame-resistant lab coatA lab coat made of flame-resistant material is required.[6]
Respiratory RespiratorWork must be conducted in a certified chemical fume hood.[6] In situations where the fume hood may not be sufficient or during a spill, a full-face respirator with appropriate cartridges for organic vapors and acid gases (in case of H₂S formation) should be used.[9]
Feet Closed-toe shoesLeather or chemical-resistant closed-toe shoes are required.[6]
Operational Plan for Handling this compound

This step-by-step guide ensures the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4]

  • All equipment, including stirring plates and heating mantles, must be explosion-proof.[1]

  • Use non-sparking tools and ground all equipment to prevent static discharge.[1]

  • Keep the work area free of ignition sources such as open flames, hot surfaces, and sparks.[2]

2. Handling and Experimental Procedure:

  • Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Keep the container of this compound tightly closed when not in use.[2]

  • When transferring the liquid, use a syringe or cannula to minimize exposure to air.

  • Avoid heating the compound unless absolutely necessary and with appropriate safety precautions, as this can accelerate decomposition.[5]

  • If heating is required, use a well-controlled heating mantle and monitor the reaction for any signs of decomposition (e.g., color change, gas evolution).

3. Spill Management:

  • In the event of a spill, evacuate the area immediately.

  • If safe to do so, eliminate all ignition sources.

  • For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4]

  • Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4]

  • Do not allow the spilled material to enter drains or waterways.[10]

  • For large spills, evacuate the laboratory and contact the appropriate emergency response team.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, glassware), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix this compound waste with other waste streams unless compatibility is confirmed.[10]

2. Waste Disposal:

  • Dispose of this compound waste through a licensed hazardous waste disposal company.[10]

  • Follow all local, state, and federal regulations for the disposal of flammable and toxic chemical waste.

  • Contaminated containers should be treated as hazardous waste and disposed of accordingly.[10]

Visualizing the Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound A Preparation & Engineering Controls B Don Appropriate PPE A->B Proceed C Handling & Experimentation B->C Proceed D Spill? C->D Monitor E Spill Management D->E Yes F Waste Collection D->F No E->F After Cleanup G Disposal F->G Proceed H End of Procedure G->H Complete

Caption: Logical workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.